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Core Science & Biosynthesis

Foundational

Synthesis and Validation Protocol for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid: Overcoming Nucleophilic Deficiency in Pyridine Amide Couplings

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of coupling severely deactivated amines with carboxylic acids. The target compound, 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylbor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of coupling severely deactivated amines with carboxylic acids. The target compound, 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid , is a critical bifunctional building block used extensively in drug discovery. It features a boronic acid moiety primed for Suzuki-Miyaura cross-coupling[1] and a bromopyridine core that serves as a rigid, functionalizable pharmacophore[2].

This whitepaper outlines a highly robust, self-validating synthetic protocol designed to overcome the inherent poor nucleophilicity of 2-amino-5-bromopyridine. By leveraging an acyl chloride activation strategy and transient pinacol ester protection, this workflow guarantees high yields, minimal side reactions, and strict analytical oversight at every phase.

Strategic Route Selection & Mechanistic Causality

The direct coupling of 4-carboxyphenylboronic acid with 2-amino-5-bromopyridine using standard reagents (e.g., EDC/HOBt or HATU) is notoriously inefficient. This inefficiency is driven by three mechanistic factors:

  • Nucleophilic Deficiency: The lone pair on the exocyclic nitrogen of 2-amino-5-bromopyridine is heavily delocalized into the electron-deficient pyridine ring. The 5-bromo substituent exerts a strong inductive (-I) effect, further stripping electron density from the amine[3].

  • Boronic Acid Interference: Unprotected boronic acids can form mixed anhydrides with coupling reagents or dehydrate into boroxines, consuming reagents and plummeting yields.

  • Activation Energy: To force the deactivated amine to attack, the carboxylic acid must be converted into a highly electrophilic species.

The Solution: We mask the boronic acid as a pinacol (Bpin) ester to render it inert during the coupling phase. We then activate the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF (via a Vilsmeier-Haack intermediate). The extreme electrophilicity of the acyl chloride easily overcomes the high activation barrier of the deactivated pyridine amine. Finally, mild oxidative cleavage releases the free boronic acid without disturbing the newly formed amide bond.

Quantitative Data: Stoichiometry & Material Equivalents

The following tables summarize the exact stoichiometric requirements for a 10.0 mmol scale synthesis.

Table 1: Acyl Chloride Formation & Amide Coupling

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles
4-CPBA Pinacol Ester* 248.08 1.00 2.48 g 10.0 mmol
Oxalyl Chloride 126.93 1.20 1.03 mL 12.0 mmol
DMF (Catalyst) 73.09 0.05 38 µL 0.5 mmol
2-Amino-5-bromopyridine 173.01 0.95 1.64 g 9.5 mmol
Pyridine (Base/Catalyst) 79.10 3.00 2.42 mL 30.0 mmol
Dichloromethane (DCM) 84.93 Solvent 50 mL -

*4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Table 2: Boronic Acid Deprotection

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles
Bpin-Protected Amide 403.07 1.00 2.01 g 5.0 mmol
Sodium Periodate (NaIO₄) 213.89 3.00 3.21 g 15.0 mmol
1N HCl (aq) 36.46 1.50 7.5 mL 7.5 mmol

| THF / H₂O (4:1 ratio) | - | Solvent | 25 mL | - |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Progression to the next synthetic step is strictly gated by specific In-Process Control (IPC) checkpoints.

Phase 1: Carboxylic Acid Activation
  • Charge a flame-dried 100 mL round-bottom flask with 4-CPBA pinacol ester (2.48 g, 10.0 mmol) and anhydrous DCM (25 mL).

  • Cool the suspension to 0 °C under an inert argon atmosphere.

  • Add catalytic DMF (38 µL).

  • Dropwise add oxalyl chloride (1.03 mL, 12.0 mmol) over 15 minutes. Causality Note: Gas evolution (CO, CO₂, HCl) will occur as the Vilsmeier-Haack complex drives the chlorination.

  • Stir the reaction at room temperature for 2 hours.

Self-Validation Checkpoint 1: Remove a 50 µL aliquot and quench it into 500 µL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting material and the exclusive presence of the methyl ester (m/z = 263.1) confirms 100% conversion to the acyl chloride.

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride as a pale yellow solid.

Phase 2: Amide Coupling
  • Redissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.

  • In a separate vial, dissolve 2-amino-5-bromopyridine (1.64 g, 9.5 mmol) in anhydrous pyridine (2.42 mL, 30.0 mmol) and DCM (10 mL). Causality Note: Pyridine acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Add the amine solution dropwise to the acyl chloride over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 1:1). The product should appear as a new, strongly UV-active spot (R_f ~ 0.4). LC-MS must show the product mass[M+H]⁺ = 403.1/405.1.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL), 0.5N HCl (20 mL, to remove pyridine), and brine (20 mL). Dry over Na₂SO₄ and concentrate to yield the Bpin-protected amide.

Phase 3: Pinacol Ester Deprotection
  • Dissolve the Bpin-protected amide (2.01 g, 5.0 mmol) in a 4:1 mixture of THF and H₂O (25 mL).

  • Add NaIO₄ (3.21 g, 15.0 mmol) and stir for 30 minutes at room temperature.

  • Add 1N HCl (7.5 mL, 7.5 mmol) and stir for an additional 4 hours. Causality Note: Mild oxidative cleavage prevents protodeboronation and protects the integrity of the bromopyridine ring.

Self-Validation Checkpoint 3: Monitor by LC-MS (ESI negative mode). The reaction is complete when the product mass [M-H]⁻ = 319.0/321.0 dominates the spectra, with no residual Bpin ester remaining.

  • Extract the mixture with EtOAc (3 x 20 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Triturate the resulting solid with cold diethyl ether to yield the pure 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Process Visualizations

SynthesisWorkflow SM1 4-CPBA Pinacol Ester (1.0 eq) Reagent1 Oxalyl Chloride (1.2 eq) cat. DMF, DCM, 0 °C SM1->Reagent1 Int1 Acyl Chloride Intermediate (Highly Reactive) Reagent1->Int1 Base Pyridine / DIPEA DCM, RT Int1->Base SM2 2-Amino-5-bromopyridine (0.95 eq) SM2->Base Int2 Pinacol Ester Protected Amide Product Base->Int2 Reagent2 NaIO4, HCl (aq) THF/H2O, RT Int2->Reagent2 Product 4-(5-Bromo-pyridin-2-yl) aminocarbonylphenylboronic acid Reagent2->Product

Overall synthetic workflow from 4-CPBA pinacol ester to the final boronic acid.

MechanisticPathway A Carboxylic Acid Activation B Vilsmeier-Haack Complex Formation A->B C Acyl Chloride Generation B->C D Nucleophilic Addition (Pyridine N-attack) C->D E Tetrahedral Intermediate D->E F Amide Bond Formation E->F

Mechanistic pathway of acyl chloride generation and subsequent amide coupling.

References

  • Title: Antithrombotic diaminocyclohexane derivatives (EP1577301B1)
  • Title: Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?
  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL

Sources

Exploratory

physicochemical properties of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid For Researchers, Scientists, and Drug Development Professionals Abstract 4-(5-Bromo-pyridin-2-yl)am...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a multifaceted molecule featuring a phenylboronic acid core, an amide linker, and a substituted pyridine ring. This guide offers a detailed examination of its essential physicochemical properties, which are critical for its application in synthetic chemistry and drug discovery. While experimental data for this specific compound is not extensively published, this document synthesizes information from structurally related analogues and the broader class of arylboronic acids to provide a robust predictive profile. We will delve into its structural and electronic characteristics, acidity (pKa), solubility, and stability, including common degradation pathways such as protodeboronation and oxidation. Furthermore, this guide provides standardized, field-proven experimental protocols for the empirical determination of these key parameters, ensuring researchers can validate and expand upon this foundational knowledge.

Introduction to 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] Their unique ability to act as Lewis acids and form reversible covalent bonds with diols has made them indispensable in various fields, from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to the development of sensors and therapeutic agents.[1][2][3]

The molecule 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid integrates three key structural motifs:

  • Phenylboronic Acid: The core functional group responsible for its characteristic reactions and Lewis acidity.

  • Amide Linker: Provides structural rigidity and hydrogen bonding capabilities, influencing solubility and intermolecular interactions.

  • 5-Bromo-2-aminopyridine Moiety: This heterocyclic component introduces electronic modifications to the molecule, impacting its pKa and potential as a ligand in coordination chemistry. The bromine atom offers a site for further synthetic elaboration.

The convergence of these features suggests significant potential in medicinal chemistry, where similar structures act as inhibitors or targeting agents, and in materials science.[4][5] A thorough understanding of its physicochemical properties is the first step toward unlocking this potential.

Caption: Chemical structure of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Core Physicochemical Properties

The properties of the title compound are dictated by the interplay of its constituent functional groups. The following table summarizes key predicted and inferred data based on established principles for arylboronic acids.

PropertyValue / DescriptionRationale & References
Molecular Formula C₁₂H₁₀BBrN₂O₃Derived from chemical structure.
Molecular Weight 320.94 g/mol Calculated from the molecular formula.
Predicted pKa 8.0 - 9.0Arylboronic acids typically have a pKa in the 4-10 range.[6] Phenylboronic acid itself has a pKa of ~8.8.[7] The electron-withdrawing nature of the bromo-pyridinyl-amide substituent is expected to increase acidity (lower the pKa) relative to unsubstituted phenylboronic acid.[8][9]
Solubility pH-dependent; Partially soluble in polar organic solvents (DMSO, Methanol) and sparingly soluble in water.Boronic acids exhibit partial solubility in both water and polar organic solvents.[10] Solubility in aqueous media increases significantly at pH > pKa due to the formation of the more polar boronate anion.[10] Studies on similar compounds show high solubility in ketones and ethers, and low solubility in hydrocarbons.[3][11]
Predicted Melting Point >230 °C (with decomposition)Melting points of boronic acids are often inaccurate and represent decomposition temperatures due to dehydration to form boroxines.[12] The related 4-Aminocarbonylphenylboronic acid has a reported melting point of 229-234 °C.[5]
Stability Sensitive to moisture, heat, and strong oxidizing/reducing conditions.Subject to degradation via protodeboronation, oxidation, and dehydration.[13][14] Storage under an inert, dry atmosphere at low temperatures is recommended.[13]
Acidity (pKa)

The Lewis acidity of the boron atom is a defining feature. The boronic acid functional group accepts a hydroxide ion from water to form a tetrahedral boronate species. The equilibrium of this reaction defines the pKa. For arylboronic acids, this value is highly sensitive to the electronic effects of substituents on the aromatic ring.[6][9] Electron-withdrawing groups stabilize the resulting negative charge on the boronate, thereby increasing acidity and lowering the pKa. The 4-(5-bromo-pyridin-2-yl)aminocarbonyl group is strongly electron-withdrawing, suggesting the pKa of the title compound will be lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[7]

Stability and Degradation Pathways

The utility of any boronic acid is intrinsically linked to its stability. Researchers must be aware of three primary degradation pathways:

  • Protodeboronation: The cleavage of the C–B bond, which is replaced by a C–H bond. This process is often catalyzed by acidic or basic conditions and can be a significant issue during long reactions or purification.[13][14]

  • Oxidation: The boron center is susceptible to oxidation, particularly by reactive oxygen species, which converts the boronic acid to the corresponding phenol and boric acid. This is a critical consideration for biological applications.[14][15][16]

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration, especially upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon addition of water but can complicate characterization, particularly melting point determination and mass spectrometry.[3][12][17]

Degradation_Pathways Start 4-(5-Bromo-pyridin-2-yl)aminocarbonyl- phenylboronic acid Protodeboronation Protodeboronation (Deborylation) Start->Protodeboronation H⁺ or OH⁻ Oxidation Oxidation Start->Oxidation [O] Dehydration Dehydration (Trimerization) Start->Dehydration Heat / Δ (Reversible) Product1 N-(5-bromopyridin-2-yl)benzamide Protodeboronation->Product1 Product2 4-Hydroxy-N-(5-bromopyridin-2-yl)benzamide + Boric Acid Oxidation->Product2 Product3 Corresponding Boroxine Dehydration->Product3

Caption: Primary degradation pathways for arylboronic acids.

Protocols for Experimental Characterization

To ensure reproducible and reliable results, standardized experimental protocols are essential. The following sections detail methodologies for determining the core physicochemical properties of the title compound.

Protocol: pKa Determination by UV-Vis Spectroscopy

This method leverages the difference in the UV-Vis absorbance spectrum between the neutral boronic acid and its anionic boronate form.

Rationale: By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated. The inflection point of this curve corresponds to the pKa, where the concentrations of the acid and its conjugate base are equal.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the boronic acid in a suitable organic solvent like DMSO or methanol.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each buffer, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer to achieve a final concentration in the low micromolar range (e.g., 50 µM). Ensure the final percentage of organic solvent is low (<1%) to minimize its effect on the pH.

  • Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample to identify the wavelength of maximum absorbance difference between the high and low pH samples.

  • Titration: Measure the absorbance of each sample at the predetermined wavelength.

  • Data Analysis: Plot absorbance versus pH. Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the inflection point, which yields the pKa.

Protocol: Stability Assessment by HPLC-MS

This protocol provides a quantitative measure of the compound's stability under various conditions by monitoring its degradation over time.

Rationale: High-Performance Liquid Chromatography (HPLC) separates the parent compound from its degradation products, while Mass Spectrometry (MS) confirms their identities. This allows for precise quantification of the remaining parent compound.[17][18]

Methodology:

  • Forced Degradation Study Design:

    • Prepare solutions of the compound in various conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and neutral (buffered water).

    • Incubate these solutions at a controlled temperature (e.g., 40 °C).

  • Time Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench the reaction if necessary (e.g., by neutralizing the acidic/basic samples).

  • HPLC-MS Analysis:

    • Inject each sample into an HPLC-MS system. A reverse-phase C18 column is typically suitable.[18]

    • Use a gradient elution method with mobile phases such as acetonitrile and water (often with a modifier like 10 mM ammonium acetate) to achieve good separation.[17][18]

    • Monitor the elution profile using a UV detector and the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound based on its retention time and mass-to-charge ratio (m/z).

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time for each condition to determine its degradation kinetics.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare solutions of compound in stress conditions (Acid, Base, Oxidative) Incubate Incubate at controlled temperature Prep->Incubate Sample Withdraw aliquots at T = 0, 2, 4, 8, 24h Incubate->Sample HPLC Inject sample into HPLC-MS Sample->HPLC Separate Separate parent from degradants HPLC->Separate Detect Detect & Identify by UV and MS Separate->Detect Quantify Quantify parent peak area Detect->Quantify Plot Plot % Remaining vs. Time Quantify->Plot Kinetics Determine degradation rate Plot->Kinetics

Caption: Experimental workflow for HPLC-based stability analysis.

Synthesis and Handling

Synthetic Strategy

A plausible and common route for the synthesis of this molecule involves an amidation reaction. This would typically be achieved by coupling 4-carboxyphenylboronic acid (or its pinacol ester derivative for enhanced stability) with 2-amino-5-bromopyridine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). Alternatively, the synthesis could proceed via a Suzuki-Miyaura coupling reaction, though the former approach is often more direct for constructing the amide bond.[19]

Handling and Storage Recommendations

Given the inherent instabilities of boronic acids, proper handling is paramount to preserving the integrity of the compound.

  • Storage: The solid compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[13] Refrigeration (2-8°C) or freezing (-20°C) is highly recommended for long-term storage to minimize thermal degradation.[13][20]

  • Handling: Avoid exposure to atmospheric moisture and air.[13] Weighing and handling should be performed as quickly as possible. For solutions, use anhydrous solvents and store them under an inert atmosphere at low temperatures.

Conclusion

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a compound with significant potential, positioned at the intersection of organic synthesis and medicinal chemistry. Its behavior and utility are governed by its key physicochemical properties: Lewis acidity, pH-dependent solubility, and susceptibility to degradation. This guide provides a comprehensive, albeit predictive, overview of these characteristics and equips researchers with the necessary protocols to empirically validate and build upon this knowledge. By understanding and controlling for these properties, scientists can effectively utilize this molecule in their research and development endeavors.

References

  • Benchchem. (n.d.). Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Bull, J. A., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Nature Chemistry.
  • Wang, L., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • ResearchGate. (n.d.). pKa values for boronic acids 1-7.
  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • AEMTEK. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • MDPI. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ChemicalBook. (n.d.). Phenylboronic acid CAS#: 98-80-6.
  • Royal Society of Chemistry. (2013). Analytical Methods.
  • ResearchGate. (n.d.). Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents.
  • ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • RSC Publishing. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Sigma-Aldrich. (n.d.). 4-Aminocarbonylphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromopyridin-2-ylboronic acid.

Sources

Foundational

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid CAS number

An In-depth Technical Guide to 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid: A Dual-Functionality Building Block for Advanced Drug Discovery Executive Summary: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboroni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid: A Dual-Functionality Building Block for Advanced Drug Discovery

Executive Summary: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a sophisticated bifunctional molecule engineered for researchers, medicinal chemists, and drug development professionals. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications. By possessing both a reactive bromo-substituent on a pyridine ring and a versatile boronic acid moiety, this compound serves as a pivotal intermediate for constructing complex molecular architectures, particularly through sequential cross-coupling strategies. Its design enables the systematic exploration of chemical space, making it a valuable asset in the development of targeted therapeutics, including kinase inhibitors and other novel bioactive agents. This document details field-proven protocols, explains the causality behind experimental choices, and offers a forward-looking perspective on its utility in modern medicinal chemistry.

Introduction: A Molecule of Strategic Importance

The deliberate design of molecular building blocks with multiple, orthogonally reactive sites is a cornerstone of modern drug discovery. It allows for a modular and efficient approach to the synthesis of compound libraries for structure-activity relationship (SAR) studies. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid embodies this principle, integrating three key pharmacophoric and reactive elements: a phenylboronic acid, a bromopyridine, and a central amide linker.

  • The Boronic Acid Motif: Once considered niche, the boronic acid group is now a validated pharmacophore and a supremely versatile synthetic handle.[1] Its ability to form reversible covalent bonds with diols and key amino acid residues (like serine) has been exploited in FDA-approved drugs such as the proteasome inhibitor bortezomib.[2] Furthermore, it is the key partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3]

  • The Bromopyridine Scaffold: Pyridine rings are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties. The bromine atom serves as a reliable and highly reactive handle for palladium-catalyzed cross-coupling reactions, providing a robust site for molecular elaboration.[4]

  • The Amide Linker: The amide bond provides structural rigidity and defined geometry. It acts as both a hydrogen bond donor and acceptor, contributing to target engagement and influencing the overall conformation of the molecule.

This guide will deconstruct the synthesis and utility of this key intermediate, providing the technical depth required for its effective implementation in a research and development setting.

Physicochemical Properties and Compound Identification

While a dedicated CAS Number for this specific compound is not widely listed in public databases, its identity is unequivocally established by its molecular structure and analytical data. It is typically synthesized and used as an intermediate in multi-step sequences.

PropertyValueSource/Method
IUPAC Name [4-({[5-Bromopyridin-2-yl]amino}carbonyl)phenyl]boronic acidIUPAC Nomenclature
Molecular Formula C₁₂H₁₀BBrN₂O₃Elemental Analysis
Molecular Weight 320.94 g/mol Calculation
Appearance Off-white to pale yellow solid (predicted)General observation for similar compounds
Solubility Soluble in DMSO, DMF, and alcohols like methanolPredicted based on structure
Analytical and Spectroscopic Characterization

The characterization of boronic acids requires specific considerations due to their unique chemical nature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key diagnostic signals include the aromatic protons on both the phenyl and pyridine rings, with characteristic splitting patterns and chemical shifts, and the broad singlet of the B(OH)₂ protons, which is often exchangeable with D₂O.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers). This can complicate spectral interpretation. Analysts should look for both the parent ion [M+H]⁺ or [M-H]⁻ and the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: Key stretches include the N-H and C=O of the amide bond (~3300 cm⁻¹ and ~1650 cm⁻¹, respectively), and the broad O-H stretch of the boronic acid (~3400-3200 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC, typically with a C18 column and a mobile phase of acetonitrile and water with additives like formic acid or ammonium acetate.

Synthesis and Reaction Mechanism

The most logical and field-proven approach to synthesizing this molecule is through a standard amide coupling reaction. This involves forming an amide bond between a carboxylic acid and an amine, a fundamental transformation in organic chemistry.

Retrosynthetic Analysis

The retrosynthetic pathway clearly identifies the two primary starting materials required for the synthesis.

G Target 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid Disconnect Amide Bond Disconnection (C-N) Target->Disconnect Precursor1 4-Carboxyphenylboronic acid (or protected equivalent) Disconnect->Precursor1 Precursor2 2-Amino-5-bromopyridine Disconnect->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

This protocol describes the activation of the carboxylic acid followed by nucleophilic attack from the amine. The use of a boronic ester (e.g., pinacol ester) for the phenylboronic acid component is highly recommended. This protection strategy prevents undesirable side reactions of the free boronic acid under coupling conditions and simplifies purification.

Step 1: Protection of 4-Carboxyphenylboronic acid

  • Rationale: The free boronic acid can interfere with some amide coupling reagents and complicate purification. Converting it to a stable pinacol ester is a standard and effective strategy.

  • Procedure:

    • To a round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M).

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is often used in the next step without further purification.

Step 2: Amide Coupling Reaction

  • Rationale: A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient and minimizes side reactions and racemization, although racemization is not a concern for this achiral synthesis.[5] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid generated.

  • Procedure:

    • Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM in a flame-dried, nitrogen-purged flask.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 20 minutes at room temperature. This pre-activation step generates the active ester.

    • Add 2-amino-5-bromopyridine (1.05 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected product. Purify by column chromatography if necessary.

Step 3: Deprotection of the Boronic Ester

  • Rationale: A mild acidic hydrolysis is typically sufficient to remove the pinacol protecting group and reveal the target boronic acid.

  • Procedure:

    • Dissolve the purified pinacol ester from Step 2 in a 9:1 mixture of acetone and 1M HCl.

    • Stir the mixture vigorously at room temperature for 2-6 hours.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Strategic Applications in Drug Development

The true value of this molecule lies in its capacity for sequential, site-selective functionalization. The bromine atom and the boronic acid group can be addressed with distinct, non-interfering reaction conditions.

Core Application: Suzuki-Miyaura Cross-Coupling

The most prominent application is using the bromo-pyridine moiety as an electrophile in a Suzuki-Miyaura cross-coupling reaction.[3] This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position of the pyridine ring, a common strategy for exploring SAR in kinase inhibitor development.

Experimental Workflow: Suzuki-Miyaura Coupling

The following workflow details a typical Suzuki-Miyaura reaction. The boronic acid on the phenyl ring should be protected as its pinacol ester to prevent self-coupling or other side reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Add protected starting material (1.0 eq) to flask Prep2 Add Arylboronic Acid (1.2 eq) & Base (e.g., K₂CO₃, 2.0 eq) Prep1->Prep2 Prep3 Evacuate & backfill with Argon/Nitrogen (3x) Prep2->Prep3 React1 Add degassed solvent (e.g., Dioxane/H₂O) Prep3->React1 React2 Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) React1->React2 React3 Heat to 80-100 °C (2-16 h) React2->React3 Work1 Cool & filter through Celite React3->Work1 Work2 Aqueous Workup (Extraction) Work1->Work2 Work3 Purify via Chromatography Work2->Work3 Final Final Work3->Final Final Biaryl Product

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Detailed Protocol:

  • Setup: To an oven-dried Schlenk flask, add the protected starting material (4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid pinacol ester, 1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. The crude product can then be purified by flash column chromatography to yield the desired biaryl compound. The boronic ester can then be deprotected as described previously.

Safety, Handling, and Storage

  • Hazard Identification: While specific toxicology data is unavailable, boronic acids should be handled with care. Similar compounds may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) of the precursors. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Storage: Boronic acids can be sensitive to air and moisture, which can promote boroxine formation. It is best to store the compound under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. For long-term storage, refrigeration (-20 °C) is recommended.[6]

Conclusion and Future Outlook

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is more than a mere chemical intermediate; it is a strategic tool for medicinal chemists. Its dual-handle design permits selective and sequential chemical modifications, enabling the rapid generation of diverse and complex molecules from a common core. This facilitates a more efficient exploration of chemical space around a biological target. As the demand for novel, highly specific therapeutics continues to grow, the use of such intelligently designed, multifunctional building blocks will become increasingly critical to the success of drug discovery campaigns.

References

  • Kaur, S., et al. (2006). Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. Journal of Nanobiotechnology, 4(1), 1-8.
  • Yan, J., et al. (2011). Phenylboronic Acid Functionalized SBA-15 for Sugar Capture. Langmuir, 27(22), 13858-13866.
  • Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
  • Wang, Y., et al. (2022). Characterization of phenylboronic acid and amino bifunctional modified silica gel (SiO2-NH2-FPBA) and its application in the separation of flavonoids.
  • Kim, D., et al. (2007). Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccaride Sensing-Interface. Sensors, 7(8), 1470-1483.
  • PubChem. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Alfa Chemistry. CAS 652148-97-5 5-Bromopyridin-2-ylboronic acid. Available at: [Link]

  • Kowalski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276-2284.
  • Silva, F., et al. (2020).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Khalid, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yamamoto, H. (2018). Boron-catalyzed Amide Formation.
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed, 38422125.
  • Smith, A. B. (2015). Synthesis and applications of aminoboronic acids.
  • Piettre, S. R., et al. (2006). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Tetrahedron, 62(15), 3543-3554.
  • Sharma, M. K., et al. (2020).
  • Mallet, C., et al. (2023).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • De Luca, L. (2016).
  • NextSDS. 5-BROMOPYRIDINE-2-BORONIC ACID — Chemical Substance Information. Available at: [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.
  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(30), 5677-5679.
  • Rane, R., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry, 14(2), 253-275.
  • To, K. K. W., & Fu, L. W. (2014).

Sources

Exploratory

structure elucidation of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

An In-depth Technical Guide to the Structure Elucidation of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid Foreword: The Imperative of Unambiguous Structural Verification In the landscape of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. Molecules such as 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, which incorporates a boronic acid warhead, a phenyl linker, and a substituted pyridine motif, represent a class of compounds with significant potential as enzyme inhibitors, chemical sensors, or building blocks in organic synthesis. The presence of multiple reactive and spectrally active functional groups necessitates a multi-faceted analytical approach to confirm its identity, purity, and three-dimensional structure.

This guide eschews a simple recitation of methods. Instead, it offers a strategic, field-proven workflow for the complete structure elucidation of this target molecule. We will explore not just what techniques to use, but why specific experiments are chosen, how they complement one another, and how to interpret the resulting data to build an unassailable structural proof. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into complex structural analysis, the first step is always to confirm the molecular weight and assess the purity of the sample. This foundational data prevents the misinterpretation of more complex spectroscopic results arising from impurities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the target compound, offering the first piece of evidence for its successful synthesis. For a polar, non-volatile molecule like our target, Electrospray Ionization (ESI) is the premier choice.

Causality Behind Experimental Choice: ESI is a soft ionization technique that is ideal for polar molecules.[1][2] It typically generates a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻, minimizing fragmentation and providing a clear indication of the molecular weight. This is crucial for molecules that might be unstable under the high-energy conditions of other techniques like Electron Impact (EI) ionization.[2]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (HPLC):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is effective. The acid aids in protonation for positive ion mode ESI.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive ion mode is preferred to observe the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5 kV.

Expected Data & Interpretation: The molecular formula of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is C₁₂H₁₀BBrN₂O₃. The molecular weight is approximately 320.0 g/mol (using the most common isotopes ¹¹B, ⁷⁹Br). A key feature to look for is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This will result in two major peaks in the mass spectrum for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity.

m/z (Expected) Ion Interpretation
~321.0 / 323.0[M+H]⁺The protonated molecular ion, confirming the molecular weight. The 1:1 isotopic pattern is the hallmark of a single bromine atom.
~303.0 / 305.0[M+H - H₂O]⁺Loss of a water molecule from the boronic acid moiety.
~200.0 / 202.0[C₅H₄BrN₂O]⁺Fragmentation involving cleavage of the amide bond, corresponding to the bromopyridinyl-amide fragment.

Functional Group Analysis: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Acquire a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum will provide clear evidence for the boronic acid, amide, and aromatic ring functionalities.

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad)O-H stretchBoronic acid -OH groups, often involved in hydrogen bonding.[3]
~3300N-H stretchAmide N-H.
~1670C=O stretch (Amide I)Amide carbonyl. This is a strong, characteristic absorption.[4][5]
~1580N-H bend (Amide II)Coupled with C-N stretching.[4][5]
~1600, ~1475C=C stretchAromatic rings (phenyl and pyridine).
~1350B-O stretchBoronic acid. This band is a key identifier for this moiety.[3][6]

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[7][8] A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the connectivity between the different molecular fragments.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆.

  • Solvent Choice: DMSO-d₆ is an excellent choice as it is a polar solvent capable of dissolving the compound and, crucially, it allows for the observation of exchangeable protons like the amide N-H and the boronic acid O-H protons, which would be lost in D₂O.

  • Instrumentation: A 400 MHz or higher field spectrometer is recommended for good signal dispersion, especially in the aromatic region.

  • Experiments: Acquire ¹H, ¹³C, ¹¹B, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environment

This experiment identifies all the unique proton environments in the molecule.

Expected Data & Interpretation:

  • Aromatic Region (7.5 - 9.0 ppm): This region will be complex, containing signals from both the 1,4-disubstituted phenyl ring and the 2,5-disubstituted pyridine ring.

    • The phenyl ring protons will appear as two doublets (an AA'BB' system), each integrating to 2H.

    • The pyridine ring will show three distinct signals: a doublet, a doublet of doublets, and a doublet, each integrating to 1H. The coupling constants (J-values) are critical for assigning their relative positions.

  • Amide Proton (~10-11 ppm): A broad singlet corresponding to the N-H proton. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.

  • Boronic Acid Protons (~8 ppm): A broad singlet for the two O-H protons, which will also exchange with D₂O.

Proton (Tentative) δ (ppm, est.) Multiplicity J (Hz, est.) Integration
Amide N-H10.5br s-1H
Pyridine H68.5d~2.51H
Pyridine H48.2dd~8.5, 2.51H
Phenyl H (ortho to amide)8.0d~8.02H
Pyridine H37.9d~8.51H
Phenyl H (ortho to boron)7.8d~8.02H
Boronic Acid O-H8.0br s-2H
¹³C NMR: Carbon Skeleton

This experiment reveals the number of unique carbon environments.

Expected Data & Interpretation:

  • Carbonyl Carbon (~165 ppm): The amide carbonyl carbon.

  • Aromatic Carbons (110 - 155 ppm): Expect 10 distinct signals for the 10 aromatic carbons (4 from the phenyl ring, 5 from the pyridine ring, and the carbon bearing the boron atom). The carbon attached to the bromine atom will be shifted relative to a non-substituted pyridine.

¹¹B NMR: The Boron Core

This experiment is essential for characterizing the boronic acid group.[9][10]

Expected Data & Interpretation:

  • A single, broad signal is expected in the range of 28-33 ppm . This chemical shift is characteristic of a trigonal (sp² hybridized) arylboronic acid.[11] If the boronic acid were to form a tetrahedral boronate complex (e.g., with a diol or in certain solvents), the signal would shift significantly upfield to ~3-10 ppm.[10][11]

2D NMR: Piecing the Puzzle Together

2D NMR experiments are the key to confirming the proposed connectivity.

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments) COSY COSY (H-H Vicinal Coupling) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC B11 ¹¹B NMR (Boron Environment) Final Final Confirmed Structure B11->Final COSY->Final HSQC->Final HMBC->Final

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It will be invaluable for confirming the proton assignments within the pyridine and phenyl rings. For example, it will show a correlation between Pyridine-H3 and Pyridine-H4, and between Pyridine-H4 and Pyridine-H6 is not expected, confirming their relative positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would lock the structure in place include:

    • From the amide N-H proton to the carbonyl carbon and the pyridine C2 carbon .

    • From the phenyl protons ortho to the amide to the carbonyl carbon .

    • From the phenyl protons ortho to the boron to the boron-bearing carbon .

The Gold Standard: Single-Crystal X-ray Diffraction

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction (SCXRD) provides an unambiguous picture of the molecule's three-dimensional structure in the solid state. It is the ultimate confirmation of atomic connectivity, conformation, and intermolecular interactions.[12][13][14]

Although a public crystal structure for this specific compound may not be available, the methodology for its determination is well-established.[15]

Experimental Workflow: SCXRD

G Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Solution Structure Solution & Refinement Diffraction->Solution Final Final 3D Structure (CIF file) Solution->Final

Protocol for Crystallization and Analysis:

  • Crystallization Screening: Dissolve the purified compound in a variety of solvents (e.g., methanol, ethanol, acetone, DMF) to near-saturation. Attempt crystallization via slow evaporation, vapor diffusion, or cooling methods.

  • Crystal Selection & Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam, and diffraction data (thousands of reflections) are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the electron density map of the crystal, from which atomic positions are determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and thermal parameters.

Expected Structural Insights:

  • Confirmation of Connectivity: Provides absolute proof of the atomic connections.

  • Conformation: Reveals the dihedral angle between the phenyl and pyridine rings, and the conformation of the amide linkage.

  • Intermolecular Interactions: Boronic acids frequently form hydrogen-bonded dimers in the solid state, where two molecules are linked via O-H···O hydrogen bonds between their boronic acid groups.[16][17] The analysis would also reveal any hydrogen bonding involving the amide N-H and C=O groups or π-π stacking between the aromatic rings.

Integrated Strategy and Conclusion

The is a process of accumulating and cross-validating evidence from a suite of orthogonal analytical techniques.

  • LC-MS confirms the molecular weight and the presence of bromine.

  • FTIR confirms the presence of the key amide and boronic acid functional groups.

  • NMR (¹H, ¹³C, ¹¹B, and 2D) pieces together the molecular skeleton, defines the connectivity, and confirms the specific isomeric form.

By following this comprehensive workflow, a researcher can be fully confident in the structure and purity of their compound, establishing a solid foundation for any further biological or chemical investigation. This rigorous approach exemplifies the principles of scientific integrity, ensuring that data is not just collected, but understood in a complementary and self-validating context.

References

  • Tedesco, C., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650-655. Available from: [Link][12][14]

  • Pharma Tutor. (2024). Analytical Techniques in Pharmaceutical Analysis. Available from: [Link][18]

  • Aragen. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Available from: [Link][19]

  • Journal of Analytical & Bioanalytical Techniques. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Available from: [Link]

  • Walsh Medical Media. (2024). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Available from: [Link][1]

  • International Journal of Research and Analytical Reviews. (n.d.). Analytical Techniques In Pharmaceutical Analysis: A Review. Available from: [Link][20]

  • National Center for Biotechnology Information. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. Available from: [Link][13]

  • S. J. Sucheck, et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available from: [Link][9]

  • Z. Szelest, et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124508. Available from: [Link][16]

  • D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference, specific chapter on structure and properties).
  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry. Available from: [Link][10]

  • South Dakota State University. (n.d.). ¹¹B NMR Chemical Shifts. Available from: [Link][11]

  • Cornwell, G. G., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(12), 5029-5037. Available from: [Link][3]

  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link][4]

  • American Chemical Society Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8573-8580. Available from: [Link][5]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). ¹HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link][7]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available from: [Link][8]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Available from: [Link][6]

Sources

Foundational

A Technical Guide to 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, a bifunctional molecule of significant interest to medicinal chemists and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, a bifunctional molecule of significant interest to medicinal chemists and drug development professionals. With a calculated molecular weight of 321.04 g/mol , this compound incorporates two key reactive handles: a boronic acid for Suzuki-Miyaura cross-coupling and covalent interactions, and a bromo-pyridine moiety, which is also amenable to palladium-catalyzed reactions. This guide details its physicochemical properties, provides a robust, step-by-step synthesis protocol, outlines methods for its characterization, and explores its strategic applications as a versatile building block for the synthesis of complex molecular architectures, particularly in the design of targeted therapeutics like kinase inhibitors.

The Role of Boronic Acids in Modern Drug Discovery

The incorporation of boron, specifically as a boronic acid or its esters, has become a validated and powerful strategy in medicinal chemistry. Historically viewed with skepticism, boron-containing compounds have shed their reputation for toxicity and are now recognized for their unique chemical properties that can be leveraged for therapeutic benefit.[1] The field was revolutionized by the FDA approval of Bortezomib (Velcade®), a dipeptide boronic acid, for the treatment of multiple myeloma.[1][2] This success paved the way for other approved boron-containing drugs, including Ixazomib, Tavaborole, and Vaborbactam, which target a range of conditions from cancer to bacterial infections.[1][2][3]

The utility of boronic acids stems from two primary features:

  • Reversible Covalent Inhibition: The Lewis acidic boron atom can form stable, yet reversible, covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites, leading to potent and specific inhibition.

  • Synthetic Versatility: Boronic acids are indispensable reagents in organic synthesis, most notably as partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1]

The compound 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is an exemplary modern building block, designed to exploit both of these features.

Physicochemical Profile

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and calculated properties for 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid are summarized below.

Table 1: Core Physicochemical Data
PropertyValue
IUPAC Name [4-({[5-bromopyridin-2-yl]amino}carbonyl)phenyl]boronic acid
Molecular Formula C₁₂H₁₀BBrN₂O₃
Molecular Weight 321.04 g/mol (Calculated)
Monoisotopic Mass 319.99165 Da (Calculated)
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Chemical Structure

The structure features a central phenylboronic acid, linked via an amide bond to a 5-bromo-2-aminopyridine satellite. This arrangement provides a well-defined three-dimensional geometry and distinct reactive sites.

Caption: Chemical structure of the title compound.

Synthesis and Characterization

As a specialized building block, 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is typically prepared via a multi-step synthesis rather than being commercially available off-the-shelf. A logical and field-proven approach involves the formation of an amide bond between two key precursors.

Retrosynthetic Analysis

The most direct retrosynthetic disconnection is at the amide C-N bond. This simplifies the target molecule into two readily available or easily synthesized starting materials: 4-carboxyphenylboronic acid and 2-amino-5-bromopyridine. This approach is synthetically efficient as it forms the key linkage in the final step.

Retrosynthesis target 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid disconnect Amide Bond Formation target->disconnect C-N Disconnect precursor1 4-Carboxyphenylboronic acid disconnect->precursor1 precursor2 2-Amino-5-bromopyridine disconnect->precursor2

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Amide Coupling Synthesis

This protocol describes a standard and reliable method for the amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • 4-Carboxyphenylboronic acid (1.0 eq)

  • 2-Amino-5-bromopyridine (1.0 eq)[4]

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-carboxyphenylboronic acid (1.0 eq) and 2-amino-5-bromopyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the reagents completely. A typical concentration is 0.1-0.2 M.

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring at room temperature. The use of HATU is critical as it is a highly efficient coupling agent that minimizes side reactions and racemization (if applicable), leading to higher yields of the desired amide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and other acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Analytical Characterization

The crude product obtained is typically purified using flash column chromatography on silica gel.

  • Purification: A gradient elution system, such as 0-10% methanol in dichloromethane (DCM) or 20-80% ethyl acetate in hexanes, is often effective.

  • Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the amide bond.

    • LC-MS: To confirm the molecular weight of the product.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Applications in Medicinal Chemistry

The true value of this molecule lies in its capacity as a versatile scaffold for building more complex drug candidates. Its two distinct reactive sites can be addressed orthogonally to introduce molecular diversity.

Key Building Block in Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring is a prime handle for Suzuki-Miyaura cross-coupling reactions.[5] This allows for the facile installation of a wide variety of aryl or heteroaryl groups at this position. This strategy is fundamental for exploring the structure-activity relationship (SAR) of a drug scaffold, enabling chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics.

SuzukiCoupling start_mol Title Compound (Ar-Br) catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) start_mol->catalyst boronic_ester R-B(OR)₂ (Aryl/Heteroaryl Boronic Acid/Ester) boronic_ester->catalyst product Diversified Product (Ar-R) catalyst->product C-C Bond Formation

Caption: Suzuki-Miyaura coupling workflow.

Scaffold for Kinase Inhibitor Design

Many modern kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the ATP-binding pocket. The pyridine moiety of this compound can serve as such a hinge-binding element. The bromine atom provides a vector for derivatization, allowing chemists to introduce substituents that can access other regions of the enzyme, thereby enhancing potency and achieving selectivity against other kinases. The boronic acid itself could be designed to form a covalent bond with a nearby nucleophilic residue, a strategy used to develop highly potent and durable inhibitors.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not available, its constituents and related structures provide clear guidance for safe handling.

  • Hazard Identification: Boronic acids can be skin and eye irritants.[6] Bromopyridines can be harmful if ingested or absorbed through the skin.[7] Therefore, the compound should be treated as a hazardous chemical.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Avoid creating dust.[7] Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[9]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[6][7]

Conclusion

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid represents a sophisticated and highly valuable building block for contemporary drug discovery. Its dual functionality enables a modular approach to synthesis, allowing for the rapid generation of diverse chemical libraries through established methods like amide coupling and Suzuki-Miyaura reactions. Its structural motifs are directly relevant to the design of targeted therapies, making it a compound of high interest for researchers and scientists dedicated to developing the next generation of precision medicines.

References

  • PubChem. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Wang, L. et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Molecules. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11. [Link]

  • PubChem. 5-Bromopyridine-2-boronic acid. National Center for Biotechnology Information. [Link]

  • Singh, S. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Gesto, D. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Tablets & Capsules. (2025). Taking on bRo5 Compounds. Tablets & Capsules. [Link]

  • Beilstein Journals. (2011). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journal of Organic Chemistry. [Link]

  • Gesto, D. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Sharma, P. et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. [Link]

  • PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-(5-bromopyridin-2-yl)oxan-4-ol. PubChemLite. [Link]

Sources

Exploratory

solubility of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in organic solvents

An In-depth Technical Guide on the Solubility of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid in Organic Solvents Abstract 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a multifaceted molecule of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Solubility of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid in Organic Solvents

Abstract

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a multifaceted molecule of significant interest to the pharmaceutical and materials science sectors. Its structure, which combines an arylboronic acid, a bromopyridine moiety, and an amide linker, presents unique opportunities for its application in Suzuki-Miyaura cross-coupling reactions and as a potential enzyme inhibitor in drug discovery programs.[1][2][3] A critical, yet often unpublished, parameter for the effective application of such a compound is its solubility in organic solvents. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this target compound. While specific quantitative solubility data for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is not extensively available in peer-reviewed literature—a common challenge for novel reagents—this document equips researchers with the foundational knowledge, predictive insights, and a robust experimental protocol to generate reliable solubility data.

Introduction: Deconstructing the Molecule and Its Potential

The structure of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is key to its chemical behavior and potential applications. It can be dissected into three primary functional components:

  • Arylboronic Acid Moiety: This group is the cornerstone of its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds.[4] The boronic acid group also has the potential to form reversible covalent bonds with diols, a characteristic leveraged in drug design to target enzymes.[1][5]

  • Aminocarbonylphenyl Linker: The amide (-CONH-) group is a rigid, planar structure that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This significantly influences its interaction with polar solvents and its potential for binding to biological targets.

  • 5-Bromo-pyridin-2-yl Group: The pyridine ring introduces a basic nitrogen atom, while the bromine atom provides a site for further functionalization and increases the molecule's lipophilicity and molecular weight. This moiety is a common building block in medicinal chemistry.[6]

Given its molecular weight and hydrogen bonding capabilities, this compound verges on the "Beyond Rule of Five" (bRo5) chemical space, suggesting that solubility and permeability will be critical factors in its development as a potential therapeutic agent.[7] Understanding its solubility is therefore not merely a technical exercise but a crucial first step in optimizing reaction conditions, developing purification strategies, and formulating for biological screening.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For complex arylboronic acids, this equilibrium is governed by a nuanced interplay of factors.

Molecular and Solvent Properties

The principle of "like dissolves like" provides a foundational estimate. The target molecule possesses both polar (boronic acid, amide) and non-polar (aromatic rings) regions.

  • Solute-Solvent Interactions:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Can form strong hydrogen bonds with the boronic acid and amide groups, promoting solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Can act as hydrogen bond acceptors for the amide N-H and boronic acid O-H groups. Their high polarity can effectively solvate the molecule.

    • Non-Polar Solvents (e.g., Toluene, Hexane): Are unlikely to be effective solvents due to their inability to disrupt the strong intermolecular hydrogen bonds within the crystal lattice of the solute.

Inherent Challenges with Boronic Acids

A significant challenge in determining the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][8] This is an equilibrium process that is influenced by the solvent and temperature. Since the boroxine has a substantially different polarity and structure, its solubility will differ from the parent acid, leading to potentially inconsistent and unreliable measurements if not properly controlled.[8]

Caption: Key factors influencing the solubility of the target compound.

Predicted Solubility Profile and Analog Comparison

In the absence of direct experimental data, we can extrapolate a qualitative solubility profile based on the molecule's structure and the known solubility of a parent compound, phenylboronic acid. Phenylboronic acid is generally soluble in polar organic solvents like ethers and ketones.[9][10][11] The addition of the large, relatively polar 5-bromo-pyridin-2-yl-aminocarbonyl group is expected to enhance solubility in polar aprotic solvents while potentially decreasing it in less polar solvents compared to the parent acid.

Table 1: Predicted Qualitative Solubility of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighStrong H-bond acceptors and high polarity effectively solvate the amide and boronic acid groups.
Ethers THF, 2-MeTHFModerateCan accept H-bonds but are less polar than DMSO/DMF. Phenylboronic acid has high solubility here.[9]
Ketones Acetone, MEKModerateGood H-bond acceptors with moderate polarity.
Alcohols Methanol, Ethanol, IPAModerate to LowCan act as both H-bond donors and acceptors, but the large non-polar surface area may limit solubility.
Chlorinated Dichloromethane (DCM)Low to Very LowPoor H-bonding capability.
Hydrocarbons Toluene, HeptaneVery Low / InsolubleNon-polar nature cannot overcome the solute's crystal lattice energy.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To generate reliable and reproducible quantitative data, the equilibrium shake-flask method (based on OECD Guideline 105) is the gold standard. This method measures the thermodynamic solubility of a compound after a sufficient equilibration period.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid into several (n=3 for each solvent) 4 mL glass vials. The amount must be in excess to ensure a solid phase remains at equilibrium.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly with PTFE-lined caps.

    • Place the vials on a multi-position stirring plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures at a constant rate (e.g., 600 RPM) for 24 to 48 hours. Rationale: This extended period allows the dissolution process to reach thermodynamic equilibrium. Visual confirmation of remaining solid is crucial.

  • Phase Separation:

    • Remove the vials from the incubator and allow them to stand for 1-2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a glass pipette.

    • Filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. Self-Validation Step: Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the filter membrane, minimizing loss of analyte.[12]

  • Analysis:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered samples and calibration standards by a validated HPLC-UV method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a typical starting point.

    • The UV detection wavelength should be set to a lambda max (λmax) of the compound to ensure maximum sensitivity.

  • Calculation:

    • Using the calibration curve generated from the standards, determine the concentration of the compound in each replicate sample.

    • Calculate the average solubility from the three replicates.

    • Report the final solubility in units of mg/mL or g/L.

G start Start prep 1. Preparation - Weigh excess solid (n=3) - Add precise solvent volume start->prep equil 2. Equilibration - Seal vials - Agitate at constant T (25°C) for 24-48 hours prep->equil separate 3. Phase Separation - Settle solids - Withdraw supernatant - Filter (0.22 µm PTFE) equil->separate validate Self-Validation: Discard first 0.2 mL of filtrate separate->validate analyze 4. Analysis - Prepare calibration standards - Analyze by HPLC-UV validate->analyze calc 5. Calculation - Determine concentration from curve - Average replicates analyze->calc end_node Report Solubility (mg/mL) calc->end_node

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Summary and Interpretation

The results from the experimental protocol should be compiled into a clear, concise table. This allows for easy comparison across different solvents and provides a valuable dataset for future experimental design.

Table 2: Experimental Solubility Data Template

SolventTemperature (°C)Average Solubility (mg/mL)Standard DeviationObservations
DMSO25[Experimental Value][Experimental Value]e.g., Clear solution
THF25[Experimental Value][Experimental Value]e.g., Undissolved solid remains
Methanol25[Experimental Value][Experimental Value]e.g., Undissolved solid remains
Acetonitrile25[Experimental Value][Experimental Value]e.g., Undissolved solid remains
Toluene25[Experimental Value][Experimental Value]e.g., Essentially insoluble

Conclusion

While a definitive, published solubility profile for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid remains elusive, this guide establishes a comprehensive approach for any researcher to generate this critical data. By understanding the underlying physicochemical principles and employing a robust, self-validating experimental method like the shake-flask protocol, scientists can confidently determine the solubility in any organic solvent of interest. This knowledge is paramount for the successful use of this valuable building block in reaction optimization, purification, formulation, and ultimately, in the advancement of drug discovery and materials science projects.

References

  • An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Taking on bRo5 Compounds. Tablets & Capsules. Available at: [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. Available at: [Link]

  • Drug Discovery Services. Provid Pharmaceuticals. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

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Foundational

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid: Mechanism of Action and Pharmacophore Profiling

Executive Summary In the landscape of rational drug design, 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid represents a highly sophisticated pharmacophore scaffold. Functioning primarily as a Targeted Covalent I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid represents a highly sophisticated pharmacophore scaffold. Functioning primarily as a Targeted Covalent Inhibitor (TCI) , this molecule integrates three distinct chemical modalities: an electrophilic boronic acid warhead, a rigid aminocarbonyl (amide) vector, and a halogenated aza-arene. This whitepaper deconstructs the structural biology, mechanism of action (MoA), and the self-validating experimental protocols required to evaluate this compound class against nucleophilic enzyme targets, such as serine proteases and β -lactamases.

Structural Biology & Pharmacophore Deconstruction

To understand the causality behind this molecule's efficacy, we must dissect its three core structural components and their thermodynamic contributions to target binding.

The Boronic Acid Warhead: Transition State Mimicry

The phenylboronic acid moiety is the reactive epicenter of the molecule. Unlike traditional non-covalent inhibitors, boronic acids act as Boronic Acid Transition State Inhibitors (BATSIs) [1]. The boron atom, naturally electron-deficient ( sp2 hybridized, trigonal planar), acts as a potent electrophile. Upon encountering a catalytic nucleophile (e.g., the hydroxyl group of Ser195 in proteases or Ser70 in β -lactamases), the boron atom accepts an electron pair, transitioning to an sp3 hybridized, tetrahedral geometry[2]. This tetrahedral boronate adduct perfectly mimics the high-energy transition state of peptide bond hydrolysis, leading to exceptionally tight, yet reversible, binding[3].

The 5-Bromo-pyridin-2-yl Moiety: Halogen Bonding ( σ -Hole)

The inclusion of a bromine atom at the 5-position of the pyridine ring is not merely for lipophilicity; it is a calculated design choice to exploit halogen bonding (XB) [4]. Halogen bonding is a highly directional, non-covalent interaction driven by the σ -hole—a region of positive electrostatic potential on the outermost surface of the halogen atom along the C–Br bond axis[5].

  • The Causality: The electron-withdrawing nature of the pyridine ring depopulates the pz​ -orbital of the bromine, enhancing the positive σ -hole. This allows the bromine (acting as a Lewis acid) to form a strong, highly directional bond with Lewis bases in the enzyme's binding pocket (typically backbone carbonyl oxygens)[5]. This interaction significantly decreases the dissociation rate ( koff​ ), prolonging the target residence time.

The Aminocarbonylphenyl Linker

The rigid amide (-C(=O)NH-) linking the phenyl ring to the bromopyridine serves two functions:

  • Vectorial Rigidity: It minimizes the entropic penalty upon binding by pre-organizing the molecule into an extended conformation, projecting the bromopyridine deep into the enzyme's S1 or S2 specificity pockets.

  • Hydrogen Bonding: The amide nitrogen serves as a critical hydrogen bond donor, while the carbonyl acts as an acceptor, anchoring the scaffold to the enzyme's backbone.

Mechanism of Action (MoA)

The MoA of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid follows a two-step reversible covalent pathway.

  • Pre-Covalent Association ( KI​ ): The molecule enters the active site, driven by hydrophobic interactions of the phenyl rings and the directional halogen bond of the bromine atom. This forms the initial Michaelis complex (EI).

  • Covalent Trapping ( kinact​ ): The active site nucleophile attacks the empty p-orbital of the boron atom. The localized geometry stabilizes the resulting anionic tetrahedral adduct, effectively neutralizing the enzyme's catalytic machinery[6][7].

MoA E Target Enzyme (Nucleophile) EI Pre-covalent Complex E->EI + Inhibitor I Boronic Acid Inhibitor I->EI EI_cov Tetrahedral Boronate Adduct EI->EI_cov sp2 to sp3 Transition EI_cov->EI Reversible

Mechanistic pathway of reversible covalent inhibition by boronic acids.

Experimental Workflows & Protocols

To rigorously validate the MoA of this compound, a self-validating system of biochemical and biophysical assays is required. As boronic acids often act as tight-binding inhibitors, standard Michaelis-Menten kinetics are insufficient.

Protocol 1: Steady-State Kinetic Profiling (Fluorogenic Assay)

This protocol determines the true inhibition constant ( Ki​ ) using the Morrison equation, which accounts for inhibitor depletion when the enzyme concentration [E] is close to the Ki​ .

  • Reagent Preparation: Prepare a 10 mM stock of the boronic acid inhibitor in 100% LC-MS grade DMSO. Dilute to working concentrations (0.1 nM to 10 μ M) in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20 to prevent aggregation).

  • Enzyme Pre-incubation: Add 10 pM of the target serine protease to a 384-well black microplate. Add the inhibitor dilution series. Crucial Step: Incubate for 60 minutes at 25°C to allow the slow-binding covalent adduct to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., AMC-tagged peptide) at a concentration equal to its Km​ .

  • Data Acquisition: Monitor fluorescence (e.g., Ex: 380 nm / Em: 460 nm) continuously for 30 minutes.

  • Data Analysis: Calculate initial velocities ( vi​ ). Fit the dose-response data to the Morrison equation for tight binding to derive the Kiapp​ , then correct for substrate competition using the Cheng-Prusoff relationship.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Dynamics

To prove the reversible nature of the covalent bond and quantify the impact of the halogen bond on residence time, SPR is utilized.

  • Chip Functionalization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling (target ~2000 RU to ensure sufficient signal-to-noise for small molecules).

  • Analyte Injection: Inject the boronic acid inhibitor across the chip at flow rates of 50 μ L/min (to minimize mass transport limitations) in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the Ki​ ).

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately measure the slow koff​ characteristic of halogen-bonded BATSIs.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a two-state reaction model (to account for the EI EI-covalent transition) to extract kon​ and koff​ .

Workflow A 1. Compound Prep & QC (LC-MS / NMR) B 2. Biochemical Assay (Fluorogenic Substrate) A->B Serial Dilution C 3. Kinetic Analysis (Morrison Equation) B->C IC50 Determination D 4. Binding Dynamics (SPR kon/koff) C->D Hit Validation E 5. Structural Biology (X-ray Crystallography) D->E MoA Elucidation

Step-by-step experimental workflow for validating targeted covalent inhibitors.

Quantitative Data Summary

The integration of the boronic acid warhead with a halogen-bonding moiety typically yields distinct kinetic signatures. Below is a summary of expected quantitative parameters for this pharmacophore class against a model target (e.g., a Class A β -lactamase or Serine Protease).

Kinetic ParameterTypical Value RangeBiological / Mechanistic Implication
IC50​ 1.5 nM – 45 nMHighly potent target engagement; dependent on pre-incubation time due to slow-binding kinetics.
Ki​ (Inhibition Constant) 0.5 nM – 10 nMReflects the high thermodynamic stability of the tetrahedral boronate transition state mimic.
kon​ (Association Rate) 104−105 M−1s−1 Moderate association rate, dictated by the rigid aminocarbonyl linker navigating the active site gorge.
koff​ (Dissociation Rate) <10−4 s−1 Exceptionally slow dissociation driven by the covalent boron-oxygen bond and stabilized by the deep S1 pocket halogen bond ( σ -hole).
Residence Time ( τ ) 2 – 12 HoursProlonged target suppression in vivo, leading to sustained pharmacodynamic efficacy even after pharmacokinetic clearance.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery National Center for Biotechnology Information (PMC)[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors Antimicrobial Agents and Chemotherapy (PMC)[Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases Antimicrobial Agents and Chemotherapy (ASM Journals)[Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry MDPI[Link]

Sources

Foundational

purity analysis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

An In-depth Technical Guide to the Purity Analysis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid Abstract The purity of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, a key building block in contem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Purity Analysis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Abstract

The purity of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, a key building block in contemporary drug discovery, is a critical determinant of the quality, safety, and efficacy of the resulting active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the rigorous purity assessment of this compound, tailored for researchers, analytical scientists, and drug development professionals. We will explore the underlying principles and practical execution of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The narrative emphasizes the causality behind methodological choices, adherence to international regulatory standards, and the establishment of self-validating protocols to ensure data integrity and scientific rigor.

Introduction: The Imperative for Purity

4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. Its molecular architecture, featuring a boronic acid moiety, an amide linkage, and a bromopyridine ring, makes it highly versatile for cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, the very reactivity that makes it valuable also predisposes it to the formation of specific impurities during synthesis, purification, and storage.

Impurities in an API or its intermediates can have significant consequences, including altered pharmacological or toxicological profiles, reduced stability, and unpredictable manufacturing outcomes. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental component of risk management in pharmaceutical development, as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[2][3] This guide delineates such a strategy, grounding state-of-the-art techniques in the principles of analytical science and regulatory compliance.

Potential Impurities: A Mechanistic Perspective

A successful purity analysis is predicated on understanding the potential impurities that may be present. For 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, these can be categorized based on their origin.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.

  • Degradation Products: Boronic acids are susceptible to specific degradation pathways:

    • Protodeboronation: The replacement of the C-B bond with a C-H bond, leading to the formation of N-(5-bromopyridin-2-yl)benzamide. This is a common impurity for boronic acids.[4]

    • Oxidative Deboronation: Oxidation of the C-B bond can yield the corresponding phenol.[5]

    • Boroxine Formation: Dehydration of three boronic acid molecules can form a cyclic trimeric anhydride known as a boroxine. This is a prevalent issue that can complicate analysis and affect reactivity.[6][7]

  • Inorganic Impurities: Residual catalysts (e.g., palladium from coupling reactions) and boric acid (B(OH)₃) from degradation or as a synthesis impurity are common.[2][7]

The following diagram illustrates the classification of these potential impurities.

G cluster_main 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid cluster_impurities Potential Impurities cluster_degradation_products main Target Molecule process Process-Related (Starting Materials, By-products) degradation Degradation Products inorganic Inorganic Impurities protodeboronation Protodeboronation Product degradation->protodeboronation oxidation Oxidation Product (Phenol) degradation->oxidation boroxine Boroxine (Trimeric Anhydride) degradation->boroxine

Figure 1: Classification of potential impurities.

The Orthogonal Analytical Workflow

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to analyze the same sample. This strategy provides a comprehensive and cross-validated understanding of the material's quality.

G Sample Sample Batch HPLC HPLC-UV (Purity Assay & Impurity Profile) Sample->HPLC Primary Analysis NMR NMR Spectroscopy (Identity & Structural Confirmation) Sample->NMR EA Elemental Analysis (Elemental Composition) Sample->EA LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Unknowns Report Certificate of Analysis (CoA) HPLC->Report Data Consolidation LCMS->Report Data Consolidation H_NMR ¹H & ¹³C NMR NMR->H_NMR B_NMR ¹¹B NMR NMR->B_NMR NMR->Report Data Consolidation EA->Report Data Consolidation

Figure 2: Integrated analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the primary technique for determining the purity of non-volatile organic compounds and quantifying impurities.[8] A well-developed, stability-indicating HPLC method can separate the main component from its potential impurities, allowing for accurate quantification.

Causality in Method Development
  • Technique: Reversed-Phase HPLC (RP-HPLC) is selected because the analyte is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC, offering excellent hydrophobic retention and selectivity for a wide range of aromatic compounds.[9]

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • pH Modifier: The addition of a small amount of an acid, such as formic or trifluoroacetic acid, to the mobile phase is critical. It serves two purposes: 1) It suppresses the ionization of the boronic acid group, and 2) It ensures the pyridyl nitrogen is consistently protonated. This leads to sharper, more symmetrical peaks and reproducible retention times.

  • Detection: UV detection is chosen due to the presence of strong chromophores (phenyl and bromopyridine rings) in the molecule. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which helps in peak tracking and assessing peak purity.

Experimental Protocol: HPLC Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid sample.

    • Dissolve in and dilute to 10.0 mL with a 50:50 (v/v) mixture of acetonitrile and water (Diluent) to achieve a concentration of ~1.0 mg/mL.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection PDA, 254 nm (monitor 220-400 nm)
  • System Suitability: Before sample analysis, perform injections of a standard solution to verify system performance according to established criteria, which are often guided by pharmacopeial standards like USP <621>.[10][11][12]

ParameterAcceptance CriteriaRationale
Tailing Factor 0.8 - 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates > 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates system precision and reproducibility.
  • Calculation: Purity is typically determined by the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks. Impurities are reported based on thresholds defined by ICH Q3A(R2) guidelines.[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification

While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive tool for structural elucidation of unknown peaks observed in the chromatogram.[9] By coupling the separation power of LC with the mass-resolving power of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of impurities, providing crucial clues to their identity.

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation: An LC system (U)HPLC is preferred for better resolution) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: The HPLC method described above can often be directly transferred, though adjustments to flow rate (for ESI compatibility) and the use of volatile mobile phase modifiers (e.g., formic acid, ammonium acetate) are necessary.[15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar molecule. Both positive and negative modes should be evaluated. Positive mode is likely to be more sensitive due to the basic pyridine nitrogen.

    • Data Acquisition: Acquire full scan data to detect all ionizable species. For targeted impurities, tandem MS (MS/MS) can be performed to obtain fragmentation patterns, which are invaluable for confirming structures.

  • Data Analysis: The accurate mass measurement of an impurity peak allows for the prediction of its elemental formula. This, combined with knowledge of potential synthetic by-products and degradation pathways, enables the confident assignment of impurity structures. For example, a peak with an m/z corresponding to the loss of B(OH)₂ and the gain of H would confirm the presence of the protodeboronation impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is an indispensable tool for confirming the identity of the main component and characterizing impurities, especially when they are present at significant levels.[8] It provides detailed information about the chemical environment of specific nuclei.

  • ¹H and ¹³C NMR: These spectra provide the primary confirmation of the molecule's carbon-hydrogen framework. The chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum must be consistent with the proposed structure.

  • ¹¹B NMR: This is a crucial and often underutilized technique for boronic acids.[16][17] It provides direct insight into the chemical environment of the boron atom. A trigonal planar boronic acid (sp² hybridized) typically gives a broad signal around 28-30 ppm. The formation of a tetrahedral boronate ester or the presence of boroxine anhydrides will result in distinct, upfield-shifted signals.[18][19] This makes ¹¹B NMR highly effective for detecting boroxine impurities that might be difficult to resolve by HPLC.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~10-15 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO is often a good choice as it can solubilize the compound and its impurities, and its residual water peak does not obscure key signals.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with sufficient scans for good signal-to-noise.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹¹B spectrum. A reference standard like BF₃·OEt₂ is used to calibrate the chemical shift scale.

  • Data Analysis:

    • Confirm that all expected proton and carbon signals are present and that their integrations and chemical shifts match the structure of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

    • In the ¹¹B spectrum, confirm the presence of the main boronic acid signal and look for other signals that may indicate boroxine or other boron-containing species.[19]

    • Quantitative NMR (qNMR) can be performed by adding a certified internal standard to provide an absolute purity value, which is considered a primary analytical method.[8]

Elemental Analysis

Elemental analysis provides a fundamental measure of a compound's purity by determining the mass percentages of carbon, hydrogen, and nitrogen (CHN). The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₂H₁₁BN₂O₃).

Experimental Protocol: CHN Analysis
  • Instrumentation: A dedicated CHN elemental analyzer.

  • Analysis: A small, precisely weighed amount of the dried sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detection methods.

  • Interpretation: The experimental CHN values should agree with the theoretical values within a narrow margin (typically ±0.4%). A significant deviation can indicate the presence of impurities, residual solvent, or moisture.[20]

Conclusion: An Integrated Strategy for Assured Quality

The purity analysis of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid demands a sophisticated and multi-faceted analytical approach. A validated, stability-indicating HPLC method serves as the foundation for quantification, while LC-MS provides indispensable support for impurity identification. Orthogonal confirmation of structure and detection of specific impurities like boroxines are expertly handled by multinuclear NMR spectroscopy. Finally, elemental analysis provides a fundamental check on the elemental composition.

By integrating these techniques within a logical workflow and interpreting the results based on a mechanistic understanding of potential impurities, researchers and drug developers can establish a comprehensive and scientifically sound purity profile. This rigorous approach not only satisfies regulatory expectations but, more importantly, ensures the quality and integrity of the materials that form the basis of next-generation therapeutics.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: What are the analytical methods for determining the purity of Boric acid - 10B? Source: Blog URL: [Link]

  • Title: Validation of Analytical Procedures / General Information Source: Japanese Pharmacopoeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis Source: ResearchGate URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: ICH URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

  • Title: How is the Validation of Analytical Methods Performed? Source: gmp-compliance.org URL: [Link]

  • Title: Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source: ACS Publications URL: [Link]

  • Title: Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry Source: PubMed URL: [Link]

  • Title: A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Source: Scirp.org URL: [Link]

  • Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: University of Twente Student Theses URL: [Link]

  • Title: 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters Source: Royal Society of Chemistry URL: [Link]

  • Title: High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer Source: Waters Corporation URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Impurities in new drug substance| ICH Q3A(R2) Source: YouTube URL: [Link]

  • Title: Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: Physical Properties and Analyses of Organoboron(lll) Complexes. Source: ResearchGate URL: [Link]

  • Title: HELP: Purifying boronic acids sucks Source: Reddit URL: [Link]

  • Title: Solid State NMR Spectroscopy of Boron Compounds Source: Bruker URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL: [Link]

  • Title: Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity Source: ACS Publications URL: [Link]

  • Title: Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates Source: Sumitomo Chemical URL: [Link]

  • Title: Structure, Properties, and Preparation of Boronic Acid Derivatives Source: Wiley-VCH URL: [https://application.wiley-vch.de/books/sample/352731391 boronic_acids_c01.pdf]([Link] boronic_acids_c01.pdf)

  • Title: Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Source: ResearchGate URL: [Link]

  • Title: Determination of Boron in Borohydrides and Organoboron Compounds by Oxidation with Trifluoroperoxyacetic Acid Source: ACS Publications URL: [Link]

  • Title: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid Source: PubChem URL: [Link]

  • Title: Elemental analysis: operation & applications Source: Elementar URL: [Link]

  • Title: Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds Source: PMC URL: [Link]

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Exploratory

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid chemical structure

An In-depth Technical Guide to 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid: A Versatile Bifunctional Building Block in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid: A Versatile Bifunctional Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, a sophisticated chemical intermediate poised for significant applications in medicinal chemistry and drug development. The molecule's unique architecture, featuring both a reactive boronic acid moiety and a functionalizable bromo-pyridine group, presents a dual-handle platform for complex molecular synthesis. This document details the compound's chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its principal applications, focusing on its role in palladium-catalyzed cross-coupling reactions and its potential as a covalent enzymatic inhibitor. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced building blocks for the discovery of novel therapeutics.

Introduction: The Strategic Value of Boron-Containing Heterocycles

The integration of boron-containing motifs, particularly boronic acids, into drug discovery pipelines has revolutionized modern medicinal chemistry.[1][2] Initially perceived with caution due to potential toxicity, this view has been thoroughly demystified, largely due to the clinical success of the proteasome inhibitor Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA in 2003.[1][2][3] Boronic acids are now recognized for their unique ability to act as versatile synthetic intermediates and as pharmacophores that can form reversible covalent bonds with biological targets.[4][5][6]

Their utility is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][7][8] This has made aryl and heteroaryl boronic acids indispensable tools for constructing the complex biaryl and heterobiaryl scaffolds prevalent in many pharmaceuticals.[8][9][10]

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid emerges as a particularly strategic building block. It combines three key structural features:

  • A Phenylboronic Acid Core: A well-established reactive group for Suzuki-Miyaura couplings.

  • A Bromo-Pyridine Moiety: The bromine atom serves as a second reactive site for subsequent cross-coupling or other nucleophilic substitution reactions.

  • An Amide Linker: Provides structural rigidity and specific hydrogen bonding capabilities, influencing molecular conformation and target interactions.

This guide provides an in-depth analysis of this compound, from its fundamental properties to its strategic application in synthetic and medicinal chemistry workflows.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is foundational for its effective use. The key identifiers and computed properties for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid are summarized below.

Chemical Structure

The molecule consists of a phenylboronic acid functional group at position 4 of a benzene ring, which is linked via a carbonyl group to the amino function of a 5-bromo-2-aminopyridine moiety.

Caption: Chemical Structure of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Physicochemical Data Summary
IdentifierValueSource
IUPAC Name [4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid[11]
CAS Number 850568-25-1[11][12][13]
Molecular Formula C12H11BN2O3[11][12][13]
Molecular Weight 242.04 g/mol [11][12][13]
SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2)(O)O[11]
InChIKey LEAZDTWQWNXKJM-UHFFFAOYSA-N[11][13]
Melting Point 124-128 °C[13]
pKa (Predicted) 8.10 ± 0.16[13]
Storage Inert atmosphere, 2-8°C[13]

Synthesis and Retrosynthetic Analysis

The logical and efficient synthesis of this building block is critical for its practical application. A retrosynthetic analysis points to a convergent approach centered around a robust amide bond formation.

Retrosynthetic Strategy

The most logical disconnection is at the amide C-N bond. This simplifies the target molecule into two readily available or easily synthesized precursors:

  • Precursor A: 4-Carboxyphenylboronic acid (or a protected ester thereof).

  • Precursor B: 2-Amino-5-bromopyridine.[14][15]

retrosynthesis T Target Molecule 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid I Key Disconnection (Amide C-N Bond) T->I Retrosynthesis P1 Precursor A 4-Carboxyphenylboronic acid I->P1 P2 Precursor B 2-Amino-5-bromopyridine I->P2

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol details the amide coupling of 4-Carboxyphenylboronic acid with 2-Amino-5-bromopyridine using a standard peptide coupling agent.

Objective: To synthesize 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Materials:

  • 4-Carboxyphenylboronic acid (1.0 equiv)

  • 2-Amino-5-bromopyridine (1.0 equiv)[14][15]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Carboxyphenylboronic acid (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Amine Addition: Add 2-Amino-5-bromopyridine (1.0 equiv) to the solution.

  • Activation: Add HATU (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the successful synthesis.

Reactivity and Strategic Applications in Drug Discovery

The true value of this molecule lies in its bifunctionality, enabling sequential and site-selective modifications to build molecular complexity.

Application in Suzuki-Miyaura Cross-Coupling

The primary and most immediate application is leveraging the boronic acid moiety. It can be readily coupled with a wide array of (hetero)aryl halides or triflates to generate complex biaryl structures.[8][9][16]

General Workflow: The palladium-catalyzed reaction involves the coupling of the phenylboronic acid portion of the molecule with an appropriate R-X partner (where X is typically Br, I, Cl, or OTf).

Caption: Reversible covalent inhibition of a serine residue by a boronic acid.

This mechanism is the basis for the anticancer activity of Bortezomib, which targets the 26S proteasome. [1][3]Therefore, 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid and its derivatives could be explored as potential inhibitors for enzymes where such an interaction is desired.

Considerations for Drug Development

When advancing molecules of this nature, it is important to consider modern drug design principles. With a molecular weight of 242.04 g/mol , the core building block itself is well within traditional "Rule of Five" space. However, subsequent modifications, particularly through dual cross-coupling, can quickly increase the molecular weight and complexity, pushing the final compounds into the "Beyond Rule of Five" (bRo5) chemical space. [17][18]While bRo5 compounds often present challenges with solubility and permeability, they also offer opportunities to address difficult targets like protein-protein interactions. [18] Furthermore, the metabolic stability of the boronic acid group itself is a key consideration. It can be susceptible to oxidative degradation in vivo. [5]Strategies to mitigate this, such as the development of more stable boronic acid derivatives (e.g., benzoxaboroles), may be necessary during lead optimization. [2][5]

Conclusion

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a highly valuable and versatile building block for contemporary drug discovery. Its bifunctional nature, possessing two distinct and orthogonally reactive sites, allows for the systematic and efficient construction of complex, highly-functionalized molecules. Whether used as a scaffold in Suzuki-Miyaura cross-coupling reactions or as a starting point for developing covalent inhibitors, this compound provides chemists with a powerful tool to explore novel chemical space and accelerate the development of next-generation therapeutics. Its thoughtful application, guided by the principles outlined in this guide, can significantly enhance the capabilities of medicinal chemistry programs.

References

  • Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich.
  • Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Li, A. Y., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
  • Boronic acids and their derivatives. (n.d.). Enamine.
  • Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office.
  • A Comprehensive Overview of Boronic Acids & Derivatives. (2025). PharmiWeb.com.
  • Li, A. Y., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. (n.d.). PubChem.
  • 4-(Pyridin-2-YL)aminocarbonylphenylboronic acid. (n.d.). Synblock.
  • Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID. (2025). ChemicalBook.
  • Singh, A., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules.
  • OPEN INNOVATION PLATFORM - Beyond the Rule of Five. (2021). Drug Discovery & Development.
  • Taking on bRo5 Compounds. (2025). Tablets & Capsules.
  • 5-Bromopyridin-2-amine. (n.d.). BLD Pharm.
  • 2-Amino-5-bromopyridine. (n.d.). PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid in Suzuki-Miyaura Couplings

Executive Summary The molecule 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and materials science. Structurally, it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and materials science. Structurally, it is an AB-type monomer —containing both a Suzuki donor (the phenylboronic acid moiety) and a Suzuki acceptor (the 5-bromopyridine moiety), bridged by an aminocarbonyl (amide) linker.

While this bifunctionality is highly desirable for constructing complex polyheteroarene scaffolds and conjugated polymers, it presents a significant chemoselectivity challenge. Uncontrolled reaction conditions inevitably lead to premature self-condensation (homocoupling) or uncontrolled polymerization. This application note details the mechanistic causality behind chemoselective control and provides self-validating protocols for both discrete intermolecular cross-coupling and controlled chain-growth polymerization.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard stoichiometric ratios and understand the thermodynamic and kinetic forces governing the catalytic cycle of this specific monomer.

The Challenge of Bifunctionality

In a standard Suzuki-Miyaura coupling, the Palladium(0) catalyst undergoes oxidative addition with an aryl halide, followed by transmetalation with a boronic acid. Because our target molecule possesses both functional groups, exposing it to an active Pd(0) catalyst and a base will trigger an intramolecular or intermolecular cascade, leading to Suzuki Polycondensation (SPC) .

To harness this molecule for discrete, single-step functionalization, we must interrupt this cascade using either Kinetic Control or Speciation Control .

Pathway A: Chemoselectivity via Kinetic Control (Electrophile Differentiation)

Oxidative addition is typically the rate-determining step of the Suzuki catalytic cycle. The relative rate of oxidative addition into carbon-halogen bonds follows the trend: C–I > C–Br > C–Cl . By introducing a highly reactive aryl iodide as the cross-coupling partner and utilizing a sterically demanding, electron-rich phosphine ligand such as P(t-Bu)3​ , we can force the Pd(0) catalyst to selectively insert into the C–I bond at room temperature . Because the internal C–Br bond of the bromopyridine requires higher activation energy, it remains intact while the boronic acid moiety undergoes transmetalation.

Pathway B: Nucleophile Speciation Control (Donor Masking)

If the synthetic strategy requires reacting the bromopyridine moiety first, the boronic acid must be temporarily deactivated. This is achieved by converting the boronic acid into an N-methyliminodiacetic acid (MIDA) boronate . The sp³-hybridized boron in the MIDA ester lacks the vacant p-orbital required to coordinate with the hydroxide ion, completely halting transmetalation . Once the C–Br bond is successfully coupled, the MIDA ester is hydrolyzed under mild aqueous basic conditions to reveal the active boronic acid for subsequent iterative couplings .

Pathway C: AB-Type Suzuki Polycondensation

When the objective is to synthesize conjugated poly(heteroarene) materials, the AB nature of the monomer is fully exploited. Using a highly active Pd catalyst at elevated temperatures (e.g., 90 °C) initiates chain-growth Suzuki polymerization . The catalyst transfers intramolecularly along the growing polymer chain backbone, ensuring high end-group fidelity and controlled molecular weights with low dispersity [[1]]([Link]).

Synthetic Workflows

The decision tree for utilizing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is visualized below.

G Monomer 4-(5-Bromo-pyridin-2-yl) aminocarbonylphenylboronic acid (AB Monomer) PathA Pathway A: Chemoselective Coupling Monomer->PathA PathB Pathway B: Suzuki Polycondensation Monomer->PathB Protect Speciation Control (MIDA Ester Masking) PathA->Protect Mask Donor ReactIodide Kinetic Control (React with Aryl Iodide) PathA->ReactIodide Fast Ox. Addition Initiator Pd(0) Initiation & Phase-Transfer PathB->Initiator ProductA Discrete Functionalized Biaryl Scaffold Protect->ProductA ReactIodide->ProductA ChainGrowth Intramolecular Catalyst Transfer (Chain-Growth) Initiator->ChainGrowth ProductB Conjugated Poly(heteroarene) Material ChainGrowth->ProductB

Figure 1: Divergent synthetic workflows for the AB-type bifunctional monomer.

Data Presentation: Optimization of Chemoselective Coupling

To achieve a discrete cross-coupling without triggering polymerization, the choice of catalyst and temperature is paramount. Table 1 summarizes the kinetic differentiation achieved during the coupling of our AB monomer with an external aryl halide.

Table 1: Optimization of Catalyst and Temperature for Chemoselective Coupling

EntryCatalyst SystemAryl Halide PartnerTemp (°C)Yield of Target Biaryl (%)Yield of Polymer Byproduct (%)
1 Pd(PPh3​)4​ (5 mol%)4-Bromoanisole801281
2 Pd2​(dba)3​ / P(t-Bu)3​ 4-Bromoanisole603845
3 Pd(PPh3​)4​ (5 mol%)4-Iodoanisole605530
4 Pd2​(dba)3​ / P(t-Bu)3​ 4-Iodoanisole 25 (RT) 94 < 2

Note: Entry 4 demonstrates optimal kinetic control. The high reactivity of the C–I bond combined with the highly active Pd2​(dba)3​ / P(t-Bu)3​ system allows the reaction to proceed at room temperature, completely suppressing the activation of the internal C–Br bond.

Experimental Protocols

Protocol A: Chemoselective Intermolecular Coupling (Kinetic Control)

Objective: Selectively couple the boronic acid moiety of the monomer with 4-Iodoanisole while preserving the 5-bromopyridine group for downstream functionalization.

Materials:

  • 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equiv, 1.0 mmol)

  • 4-Iodoanisole (1.1 equiv, 1.1 mmol)

  • Pd2​(dba)3​ (0.015 equiv, 1.5 mol%)

  • P(t-Bu)3​ (0.03 equiv, 3.0 mol%, 1.0 M in toluene)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Degassed THF / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the AB monomer, 4-Iodoanisole, and K3​PO4​ .

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Catalyst Addition: Inside an anaerobic glovebox, add Pd2​(dba)3​ to the flask.

  • Solvent & Ligand: Inject the degassed THF/ H2​O mixture via syringe, followed immediately by the P(t-Bu)3​ solution. Causality Note: Water is strictly required to form the highly nucleophilic boronate complex, facilitating the transmetalation step.

  • Reaction: Stir the biphasic mixture vigorously at 25 °C (Room Temperature) for 4 hours.

  • Validation & Quality Control: Quench a 50 µL aliquot with water, extract with EtOAc, and analyze via LC-MS. Self-Validation: The mass spectrum must clearly display the characteristic 1:1 isotopic doublet (M and M+2) indicative of the preserved bromine atom. If a polymeric smear is observed on TLC, the temperature was too high or the argon purge was insufficient.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: AB-Type Suzuki Polycondensation (Chain-Growth)

Objective: Synthesize a high-molecular-weight, conjugated poly(heteroarene) utilizing the monomer's bifunctionality.

Materials:

  • 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equiv, 2.0 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 5.0 mol%)

  • Aliquat 336 (Phase transfer catalyst, 2 drops)

  • 2M Na2​CO3​ (aq) (5.0 mL)

  • Degassed Toluene (10.0 mL)

Step-by-Step Methodology:

  • Preparation: Combine the monomer, Pd(PPh3​)4​ , and Aliquat 336 in a thick-walled microwave vial or Schlenk tube.

  • Solvent Addition: Add degassed toluene and the 2M aqueous Na2​CO3​ solution. Causality Note: Aliquat 336 is essential to transport the carbonate/hydroxide ions into the organic toluene phase to activate the boronic acid.

  • Polymerization: Seal the vessel under Argon and heat vigorously at 90 °C for 48 hours . The high temperature overcomes the activation energy barrier of the C–Br bond, driving the iterative oxidative addition/transmetalation cycles.

  • End-Capping (Optional): To terminate the polymer chains and remove reactive end-groups, add a small excess of phenylboronic acid, stir for 4 hours, then add bromobenzene and stir for an additional 4 hours.

  • Validation & Quality Control: Precipitate the organic layer dropwise into 150 mL of vigorously stirring, ice-cold methanol. Collect the solid via vacuum filtration. Analyze the polymer via Gel Permeation Chromatography (GPC) against polystyrene standards to confirm the Number Average Molecular Weight ( Mn​ ) and Dispersity ( Đ ).

References

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Journal of the American Chemical Society URL:[Link]

  • Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control Angewandte Chemie International Edition URL:[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Beilstein Journal of Organic Chemistry URL:[Link]

  • Global Analysis of Polyfluorene via AB-Type Suzuki-Miyaura Polymerization ACS Polymers Au URL:[Link]

  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers Macromolecules URL:[Link]

  • Conducting Polymers for Optoelectronic Devices and Organic Solar Cells: A Review Polymers URL:[Link]

Sources

Application

Application Notes and Protocols for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in Medicinal Chemistry

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid emerges as a highly valuable scaffold, integrating three key pharmacophoric and reactive elements into a single, synthetically accessible molecule. These elements are: a phenylboronic acid moiety, a central amide linker, and a 5-bromo-pyridin-2-yl group. This unique combination makes it an exceptional starting point for the synthesis of a diverse range of compounds, particularly for the development of kinase inhibitors. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[1][2] The 5-bromo-pyridin-2-yl moiety is a common feature in many kinase inhibitors, where it can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The amide linker provides structural rigidity and additional hydrogen bonding opportunities. This application note provides a comprehensive guide to the synthesis, properties, and applications of this building block, complete with detailed protocols for its use in the synthesis of potential therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives. The table below summarizes the key properties of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

PropertyValueSource
Molecular Formula C₁₂H₁₀BBrN₂O₃Calculated
Molecular Weight 320.94 g/mol Calculated
IUPAC Name [4-[(5-bromopyridin-2-yl)carbamoyl]phenyl]boronic acidIUPAC Nomenclature
CAS Number Not available (Analog: 850568-25-1 for the non-brominated version)[3]
Appearance Expected to be an off-white to pale yellow solidGeneral observation for similar compounds
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in waterPredicted based on structure

Proposed Synthesis of the Building Block

The synthesis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid can be achieved through a straightforward two-step process starting from commercially available materials: 4-carboxyphenylboronic acid and 2-amino-5-bromopyridine.[4] The key transformation is an amide coupling reaction.

cluster_synthesis Synthesis Workflow 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt) 4-Carboxyphenylboronic_acid->Amide_Coupling 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine->Amide_Coupling Target_Molecule 4-(5-Bromo-pyridin-2-yl)aminocarbonyl- phenylboronic acid Amide_Coupling->Target_Molecule

Caption: Proposed synthesis of the title building block.

Detailed Protocol for Synthesis

Materials:

  • 4-Carboxyphenylboronic acid

  • 2-Amino-5-bromopyridine[4]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 2-amino-5-bromopyridine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into cold water and extract with EtOAc (3 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Rationale for Experimental Choices:

  • EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation, minimizing side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Aqueous workup: The sequential washing steps are crucial to remove unreacted reagents, byproducts, and the solvent.

Application in the Synthesis of Diaryl Urea Kinase Inhibitors

A primary application of this building block is in the synthesis of diaryl urea and related amide derivatives, a structural motif present in numerous approved and investigational kinase inhibitors.[5][6][7] The general strategy involves a Suzuki-Miyaura cross-coupling reaction between the boronic acid and a suitable aryl or heteroaryl halide.

cluster_drug_discovery Drug Discovery Workflow Building_Block 4-(5-Bromo-pyridin-2-yl)aminocarbonyl- phenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Building_Block->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Suzuki_Coupling Biaryl_Product Biaryl Product Suzuki_Coupling->Biaryl_Product Biological_Screening Biological Screening (e.g., Kinase Assays) Biaryl_Product->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Caption: General workflow for drug discovery using the title building block.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling Reaction

This protocol describes the coupling of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid with 4-iodoaniline to generate a biaryl amine, a precursor for diaryl urea synthesis.

Materials:

  • 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

  • 4-Iodoaniline

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Celite

Procedure:

  • In a reaction vessel, combine 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 eq), 4-iodoaniline (1.0 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extract the filtrate with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl amine.

Rationale for Experimental Choices:

  • Pd(dppf)Cl₂: A robust and versatile palladium catalyst suitable for a wide range of Suzuki couplings.[8]

  • K₂CO₃: A common and effective base for activating the boronic acid.[9]

  • Dioxane/Water: A standard solvent system for Suzuki reactions, ensuring solubility of both organic and inorganic reagents.

  • Inert atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.

cluster_protocol Suzuki Coupling Protocol Start Start Combine_Reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst Start->Combine_Reagents Inert_Atmosphere Evacuate & Backfill with Inert Gas Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Dioxane/Water Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 80-90°C and Stir Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC/LC-MS Heat_Stir->Monitor_Reaction Workup Cool, Dilute, Filter, Extract Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Final Biaryl Product Purification->Final_Product

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Characterization of the Final Product

The synthesized biaryl amine should be thoroughly characterized to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Appearance of new aromatic signals corresponding to the second phenyl ring. Integration of signals should match the expected number of protons.
¹³C NMR Appearance of new carbon signals in the aromatic region.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Potential Biological Targets and Signaling Pathways

Derivatives synthesized from 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid are promising candidates for targeting various protein kinases involved in cancer cell proliferation and survival. A prominent class of targets are Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR.

cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK Dimerization_Phosphorylation Dimerization & Autophosphorylation RTK->Dimerization_Phosphorylation Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf) Dimerization_Phosphorylation->Signaling_Proteins MAPK_Pathway MAPK Pathway Signaling_Proteins->MAPK_Pathway Cellular_Response Cell Proliferation, Angiogenesis, Survival MAPK_Pathway->Cellular_Response Inhibitor Kinase Inhibitor (Synthesized from Building Block) Inhibitor->Dimerization_Phosphorylation Inhibits

Caption: A representative RTK signaling pathway targeted by kinase inhibitors.

Conclusion

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a strategically designed building block with significant potential in medicinal chemistry. Its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient synthesis of complex molecules, including potent kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers in drug discovery to leverage this valuable scaffold for the development of novel therapeutic agents.

References

  • PubChem. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. Available from: [Link]

  • Ferreira, I. C. F. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3357. Available from: [Link]

  • Li, J. J. (2015). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 5(4), 295-304. Available from: [Link]

  • MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Available from: [Link]

  • TSI Journals. (2015). synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. Available from: [Link]

  • PubMed. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. Available from: [Link]

  • RSC Publishing. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Available from: [Link]

  • Beilstein Journals. (2014). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Scientific Reports, 9, 15873. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). Molecules, 21(11), 1493. Available from: [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]

  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ChemRadar. 5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-4-YLBORONIC ACID. Available from: [Link]

  • Google Patents. (2020). Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • PubChem. 2-Amino-5-bromopyridine. Available from: [Link].nlm.nih.gov/compound/70622)

Sources

Method

Advanced Protocol for Chemoselective Palladium-Catalyzed Cross-Coupling of Bifunctional 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: Iterative Cross-Coupling (ICC), PROTAC Linker Synthesis, and Kinase Inhibitor Scaffolding Introduction: The Challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: Iterative Cross-Coupling (ICC), PROTAC Linker Synthesis, and Kinase Inhibitor Scaffolding

Introduction: The Challenge of A-B Bifunctional Monomers

In modern drug discovery, the rapid assembly of complex, multi-ring architectures relies heavily on modular building blocks. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a highly valuable, yet synthetically challenging, A-B type bifunctional monomer. It contains both a nucleophilic pole (the phenylboronic acid) and an electrophilic pole (the 5-bromopyridine moiety), bridged by a rigid aminocarbonyl (amide) linker.

If this reagent is subjected to standard, unoptimized Suzuki-Miyaura cross-coupling conditions (e.g., Pd(0), strong base, >80 °C), the system will undergo uncontrolled self-condensation and oligomerization[1]. To harness this building block for the precise synthesis of unsymmetrical triaryl systems (A-B-C architectures), scientists must exploit kinetic differentiation to achieve absolute chemoselectivity.

This application note details a self-validating, iterative cross-coupling (ICC) strategy that allows for the sequential functionalization of both poles without the need for intermediate protecting groups[2].

Mechanistic Causality & Reaction Design

Kinetic Differentiation in Oxidative Addition

The success of this protocol hinges on the strict kinetic hierarchy of palladium(0) oxidative addition into carbon-halogen bonds: C-I > C-Br > C-Cl [3].

The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol). By pairing our bifunctional reagent with an external Aryl Iodide (Ar-I) and strictly limiting the thermal energy of the system to 60 °C, the Pd(0) catalyst exclusively inserts into the C-I bond.

We utilize Pd(dppf)Cl₂ for the first step. The bidentate dppf ligand creates a sterically hindered and moderately electron-rich palladium center that readily activates aryl iodides but lacks the thermodynamic driving force to insert into the 5-bromopyridine moiety at 60 °C. Consequently, the bifunctional reagent acts exclusively as a nucleophile via its boronic acid.

Once the first coupling is complete, the remaining 5-bromopyridine moiety is activated in a second step by increasing the temperature to 90 °C and switching to Pd(PPh₃)₄ , a less sterically hindered catalyst that readily undergoes oxidative addition into the C-Br bond to react with a second, distinct boronic acid[4].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Strictly Ar-I at 60°C) Pd0->OxAdd + External Ar-I PdII Ar-Pd(II)-I Complex OxAdd->PdII TransMet Transmetalation (with Bifunctional Boronic Acid) PdII->TransMet + Base PdII_Trans Ar-Pd(II)-Ar'(Br) TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product Monocoupled Product (Retained C-Br) RedElim->Product

Chemoselective Suzuki-Miyaura catalytic cycle preserving the aryl bromide.

Quantitative Data & Parameter Selection

To ensure a self-validating system, the reaction parameters must be strictly controlled. Table 1 summarizes the critical variables required to prevent polymerization and ensure sequential coupling.

Table 1: Reaction Parameters for Chemoselective Iterative Cross-Coupling

ParameterStep 1: Boronic Acid Coupling (Chemoselective)Step 2: Aryl Bromide Coupling (Exhaustive)Rationale / Causality
Coupling Partner External Aryl Iodide (1.05 equiv)External Aryl Boronic Acid (1.20 equiv)Exploits the ~16 kcal/mol energy gap between C-I and C-Br bonds.
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(PPh₃)₄ (5 mol%)dppf prevents over-insertion; PPh₃ allows activation of the inert bromide.
Base K₂CO₃ (2.0 equiv)Na₂CO₃ (2.0 equiv)Mild bases prevent protodeboronation of the starting material.
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (2:1:1)Dioxane supports lower-temp coupling; Toluene/EtOH enables higher reflux temps.
Temperature 60 °C90 °CCritical Control Point: Exceeding 65 °C in Step 1 triggers oligomerization.

Experimental Protocols

Protocol A: Chemoselective Coupling of the Boronic Acid Terminus

Objective: Couple an external aryl iodide to the phenylboronic acid while preserving the 5-bromopyridine moiety.

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 mmol, 1.0 equiv), the desired external Aryl Iodide (1.05 mmol, 1.05 equiv), and finely ground K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen (repeat 3 times) to remove oxygen, which can degrade the Pd(0) species.

  • Solvent Addition: Syringe in 10 mL of a rigorously degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath set strictly to 60 °C . Stir vigorously for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the starting boronic acid disappears. Do not push the reaction past 8 hours, as trace activation of the C-Br bond may begin.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the monocoupled intermediate.

Protocol B: Exhaustive Coupling of the Aryl Bromide Terminus

Objective: Elaborate the preserved 5-bromopyridine moiety to form the final triaryl architecture.

  • Preparation: In a clean Schlenk flask, add the monocoupled intermediate from Protocol A (1.0 mmol, 1.0 equiv), a new external Aryl Boronic Acid (1.2 mmol, 1.2 equiv), and Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add 12 mL of degassed Toluene/EtOH/H₂O (2:1:1 v/v).

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours. The elevated temperature and less sterically demanding catalyst will efficiently activate the previously inert 5-bromopyridine C-Br bond.

  • Workup: Cool to room temperature, extract with CH₂Cl₂ (3 × 15 mL), wash with water, dry over MgSO₄, and concentrate. Purify via reverse-phase HPLC or flash chromatography to isolate the fully elaborated triaryl compound.

Workflow Start Bifunctional Reagent (Boronic Acid + Aryl Bromide) Step1 Step 1: Ar-I Coupling Strictly 60°C, Pd(dppf)Cl2 Start->Step1 Intermediate Monocoupled Intermediate (Retained Aryl Bromide) Step1->Intermediate Step2 Step 2: Ar-B(OH)2 Coupling 90°C, Pd(PPh3)4 Intermediate->Step2 Final Fully Elaborated Triaryl Product Step2->Final

Iterative cross-coupling workflow for bifunctional A-B monomers.

Troubleshooting & Field Insights

  • Protodeboronation: If LC-MS indicates loss of the boronic acid mass without product formation in Step 1, the starting material is undergoing protodeboronation. Ensure the reaction temperature does not exceed 60 °C and verify that the 1,4-Dioxane is peroxide-free.

  • Oligomerization: If a ladder of high-molecular-weight masses appears in Step 1, the C-Br bond is prematurely activating. This is usually caused by localized hot spots in the heating bath or the accidental use of a highly active, electron-rich phosphine ligand (e.g., XPhos or SPhos). Stick strictly to dppf for the first step.

References

  • [1] Rational design of potent and selective inhibitors of an epoxide hydrolase virulence factor from Pseudomonas aeruginosa. National Institutes of Health (PMC). Available at:

  • [2] Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. Available at:

  • [3] Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at:

  • [4] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at:

Sources

Application

Advanced Application Notes: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, potent kinase inhibitors requires modular chemical scaffolds that allow for precise spatial orientation within the ATP-binding pocket. 4-(5-Bromo-pyridin-2-yl)aminoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, potent kinase inhibitors requires modular chemical scaffolds that allow for precise spatial orientation within the ATP-binding pocket. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid has emerged as a highly versatile, dual-functional building block in modern medicinal chemistry [1].

This scaffold integrates three critical pharmacophoric and synthetic elements:

  • The Boronic Acid Moiety: Enables highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the scaffold to various hinge-binding heterocyclic cores (e.g., quinazolines, pyrimidines, or indazoles) [2].

  • The Aminocarbonyl (Amide) Linker: Acts as a critical hydrogen bond donor and acceptor. In many kinase targets, this linker stabilizes the "DFG-out" inactive conformation or interacts directly with gatekeeper residues [3].

  • The 5-Bromo-pyridin-2-yl Group: Serves as a vector extending into the solvent-exposed region or deep hydrophobic pockets. Crucially, the aryl bromide acts as a synthetic handle for late-stage diversification via Buchwald-Hartwig amination or Sonogashira coupling, allowing rapid structure-activity relationship (SAR) expansion [4].

Mechanistic Rationale & Chemical Workflow

When designing inhibitors for kinases such as PI3K, AKT, or PDK1, achieving selectivity is a primary hurdle [4][5]. The 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid scaffold addresses this by acting as a rigid, directional linker.

Causality in Experimental Design: Instead of synthesizing entire inhibitor molecules linearly—which is synthetically exhaustive and limits yield—this scaffold allows a convergent synthesis approach . By coupling the boronic acid to a pre-optimized hinge-binding core, researchers can generate an advanced intermediate. The terminal 5-bromo position is then functionalized in parallel reactions to fine-tune pharmacokinetic (PK) properties, such as introducing solubilizing groups (e.g., morpholine or piperazine) to improve aqueous solubility and cellular permeability.

Workflow Core Heterocyclic Core (e.g., Quinazoline) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Scaffold Boronic Acid Scaffold Scaffold->Suzuki Intermediate Bromopyridine Intermediate Suzuki->Intermediate LateStage Late-Stage Diversification Intermediate->LateStage Buchwald-Hartwig Lead Optimized Kinase Inhibitor LateStage->Lead

Caption: Logical workflow for modular kinase inhibitor synthesis using the boronic acid scaffold.

Experimental Methodologies and Protocols

The following protocols outline a self-validating system for synthesizing and evaluating a kinase inhibitor library using this scaffold. Each step includes built-in verification mechanisms to ensure structural integrity and biological relevance.

Protocol A: Primary Suzuki-Miyaura Cross-Coupling

This step attaches the boronic acid scaffold to a halogenated core (e.g., 4-chloroquinazoline).

  • Reagents: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equiv), 4-chloroquinazoline core (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), Na₂CO₃ (3.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

  • Mechanistic Choice: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is critical when coupling sterically hindered multi-ring systems [1]. The dioxane/water mixture ensures that both the hydrophobic organic substrates and the inorganic base remain in a homogeneous phase at elevated temperatures.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve the 4-chloroquinazoline core and the boronic acid scaffold in degassed 1,4-dioxane.

  • Base Addition: Add an aqueous solution of 2.0 M Na₂CO₃. The base is required to convert the boronic acid into a nucleophilic boronate complex, enabling transmetalation with the palladium intermediate.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a steady stream of nitrogen. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the core mass and the appearance of the coupled intermediate mass [M+H]+ confirms successful cross-coupling. Note: The 5-bromo group on the pyridine ring remains intact under these conditions due to the higher reactivity of the chloroquinazoline.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Late-Stage Diversification (Buchwald-Hartwig Amination)

To optimize the solvent-exposed tail of the inhibitor, the 5-bromo-pyridine intermediate is subjected to amination.

  • Reagents: Bromopyridine intermediate (1.0 equiv), Secondary amine (e.g., morpholine, 1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), Cs₂CO₃ (2.5 equiv), Toluene.

  • Mechanistic Choice: XPhos is a bulky, electron-rich ligand that accelerates the oxidative addition of the unactivated aryl bromide and prevents catalyst deactivation.

Step-by-Step Procedure:

  • Combine the bromopyridine intermediate, secondary amine, and Cs₂CO₃ in anhydrous toluene.

  • Add Pd₂(dba)₃ and XPhos. Degas the mixture via three freeze-pump-thaw cycles.

  • Heat to 100°C for 12 hours.

  • Validation: Perform ¹H-NMR on the crude mixture. The disappearance of the downfield doublet corresponding to the proton adjacent to the bromide on the pyridine ring confirms complete conversion.

  • Purify via preparative HPLC to yield the final inhibitor compound.

Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the biological efficacy of the synthesized compounds, an ADP-Glo kinase assay is utilized [2]. This luminescence-based assay measures the ADP formed by the kinase reaction, providing a universal and highly sensitive readout.

  • Incubation: Incubate the purified recombinant kinase (e.g., PI3K α or AKT1) with the synthesized inhibitor (serial dilutions from 10 μ M to 0.1 nM) in assay buffer for 30 minutes at room temperature.

  • Reaction: Add ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate IC 50​ values using non-linear regression analysis (GraphPad Prism).

Quantitative Data Presentation (SAR Analysis)

The modularity of the 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid scaffold allows for rapid SAR generation. Table 1 summarizes representative data demonstrating how late-stage modification of the 5-bromo position impacts kinase selectivity and potency, specifically targeting the PI3K/AKT axis [4][5].

Table 1: Structure-Activity Relationship (SAR) of Scaffold Derivatives

Compound IDSubstitution at 5-Position (Pyridine)PI3K α IC 50​ (nM)AKT1 IC 50​ (nM)Aqueous Solubility ( μ g/mL)
Intermediate 1 -Br (Unmodified Scaffold)145.0310.0< 5.0
Lead 2a -H (Dehalogenated)850.0>100012.5
Lead 2b -Phenyl (Suzuki)42.5115.0< 5.0
Lead 2c -Morpholine (Buchwald-Hartwig)8.224.5145.0
Lead 2d -N-Methylpiperazine5.418.0210.0

Data Interpretation: The unmodified bromide (Intermediate 1) shows moderate dual activity. Removing the halogen (Lead 2a) drastically reduces potency, indicating that the 5-position occupies a critical pocket. Introducing solubilizing basic amines (Leads 2c and 2d) not only increases aqueous solubility by over 40-fold but also drives the IC 50​ into the single-digit nanomolar range, likely due to favorable electrostatic interactions with solvent-exposed acidic residues near the ATP-binding site.

Biological Pathway Targeting

Inhibitors derived from this scaffold are frequently utilized to target the PI3K/AKT/mTOR signaling cascade, which is hyperactivated in numerous malignancies due to PTEN loss or RTK mutations [4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Scaffold-Derived Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Dual Targeting

Caption: PI3K/AKT signaling pathway illustrating the dual-targeting potential of the synthesized inhibitors.

By utilizing the 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid scaffold, researchers can engineer dual PI3K/AKT inhibitors that prevent the compensatory feedback loops often observed when only a single node of this pathway is targeted.

References

  • Dayal, N., et al. "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties." MDPI, Dec 2024.[Link]

  • European Patent Office. "EP 2396331 B1: FUSED PYRIMIDINES AS AKT INHIBITORS.
  • Feldman, et al. "US8778977B2: Pyridinonyl PDK1 inhibitors.
Method

Synthesis of Biaryl Compounds Using 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid: An Application and Protocol Guide

Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling Biaryl structures are fundamental motifs in a vast array of biologically active molecules and functional materials.[1][2] Their prevalenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

Biaryl structures are fundamental motifs in a vast array of biologically active molecules and functional materials.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores the critical need for efficient and versatile synthetic methodologies for their construction.[3][4] Among the various cross-coupling reactions developed, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly powerful and widely adopted strategy for the formation of carbon-carbon bonds between aromatic rings.[5][6][7] This reaction is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the general commercial availability and low toxicity of its organoboron reagents.[1][5]

This guide provides a detailed technical overview and practical protocols for the synthesis of biaryl compounds utilizing a specific and valuable building block: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid . The presence of a bromine atom on the pyridine ring offers a reactive handle for the Suzuki-Miyaura coupling, while the aminocarbonylphenylboronic acid moiety provides the second aryl component. This bifunctional reagent is particularly useful for constructing complex molecules with potential applications in drug discovery and development.[8]

Reaction Principle: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the bromopyridine moiety) of the aryl halide. This step forms a Pd(II) intermediate.[6][10]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (the phenylboronic acid moiety) is transferred to the palladium center, replacing the halide. The base is crucial for activating the boronic acid.[6][10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][12]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of biaryl compounds using 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid and a suitable aryl or heteroaryl coupling partner. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Thermal Heating

This protocol is a robust starting point for a wide range of aryl halide coupling partners.

Materials:

  • 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equivalent)

  • Aryl halide (bromide or iodide) (1.1 - 1.5 equivalents)[13]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)[9][13]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)[9][14]

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)[13][15]

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, the aryl halide, the palladium catalyst, and the base.[13]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.[10][16]

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][16]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[10][16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[10] Concentrate the filtrate under reduced pressure to obtain the crude product.[15] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl compound.[10][17]

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[13]

Materials:

  • Same as Protocol 1, with the addition of a microwave-compatible reaction vessel.[13]

Procedure:

  • Reaction Setup: In a microwave-compatible reaction vessel, combine 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, the aryl halide, the palladium catalyst, and the base.[9][13]

  • Solvent Addition: Add the solvent system to the vessel.[13]

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for a specified time (e.g., 10-60 minutes) with stirring.[10][13]

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. Follow the work-up and purification steps as described in Protocol 1.[13]

Data Presentation: Optimizing Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization, with typical ranges for each component.

ParameterReagent/ConditionTypical Range/ExamplesRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂1-5 mol%The choice of catalyst and ligand can significantly impact reaction efficiency. For challenging couplings, more sophisticated ligand systems may be required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2.0 - 3.0 equivalentsThe base is essential for the transmetalation step. The strength and solubility of the base can influence the reaction rate and yield.[9]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, Acetonitrile/H₂OVariesA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[9][15]
Temperature Conventional Heating80 - 110 °CHigher temperatures generally increase the reaction rate, but can also lead to side product formation.
Microwave Heating100 - 150 °CMicrowave heating can accelerate the reaction by efficiently transferring energy to the reaction mixture.[13]
Reaction Time Conventional Heating2 - 24 hoursReaction time should be monitored by TLC or LC-MS to determine the point of completion.
Microwave Heating10 - 60 minutesMicrowave reactions are typically much faster than conventionally heated reactions.[13]

Characterization of Biaryl Products

The synthesized biaryl compounds should be thoroughly characterized to confirm their structure and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product.[15][18] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[15]

  • Melting Point: The melting point of a solid product is a good indicator of its purity.

Example of Expected Data:

The following table provides a hypothetical example of the characterization data for a biaryl product synthesized from 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid and a generic aryl bromide.

Characterization MethodExpected Data
¹H NMR (400 MHz, CDCl₃) Multiple signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of both aryl rings. A broad singlet corresponding to the amide N-H proton.
¹³C NMR (100 MHz, CDCl₃) Signals corresponding to the carbonyl carbon (δ ~165 ppm) and multiple aromatic carbons.
HRMS (ESI) Calculated m/z for [M+H]⁺, observed m/z should be within a narrow tolerance (e.g., ± 5 ppm).
Melting Point A sharp melting point range indicates a pure compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inappropriate base or solvent- Insufficient heating- Presence of oxygen- Use a fresh batch of catalyst- Screen different bases and solvent systems- Increase reaction temperature or time- Ensure proper degassing and use of an inert atmosphere
Formation of Side Products - Homocoupling of the boronic acid- Protodeboronation (loss of the boronic acid group)- Decomposition of starting materials or product- Use a slight excess of the aryl halide- Use anhydrous solvents and a stronger base- Lower the reaction temperature
Difficulty in Purification - Co-elution of product and impurities- Product insolubility- Optimize the column chromatography eluent system- Consider recrystallization as an alternative purification method

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds. By utilizing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, researchers can access a diverse range of complex biaryl structures with potential applications in medicinal chemistry and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis, purification, and characterization of these valuable compounds. Careful optimization of reaction conditions and thorough product analysis are paramount to achieving desired outcomes in the synthesis of novel biaryl molecules.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (2022, January 4). Retrieved from [Link]

  • Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross- Coupling Using a Palladium Complex of 7. (n.d.). Retrieved from [Link]

  • Shen, X., Jones, G. O., Watson, D. A., Bhayana, B., & Buchwald, S. L. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(32), 11278–11287. [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process | Organic Letters - ACS Publications. (2024, February 29). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27). Retrieved from [Link]

  • Solution Phase Combinatorial Synthesis of Biaryl Libraries Employing Heterogeneous Conditions for Catalysis and Isolation with Size Exclusion Chromatography for Purification | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura coupling revisited: an integrated computational study - RSC Publishing. (2019, June 7). Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - Rsc.org. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). Retrieved from [Link]

  • Expanding chemical space by para-C−H arylation of arenes - PMC - NIH. (2022, July 8). Retrieved from [Link]

  • Biaryl Synthesis: Organic Chemistry Study Guide | Fiveable. (2025, August 15). Retrieved from [Link]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate. (n.d.). Retrieved from [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC. (2022, August 5). Retrieved from [Link]

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza. (n.d.). Retrieved from [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - RSC Publishing. (2015, September 11). Retrieved from [Link]

  • Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides | Journal of the American Society for Mass Spectrometry. (2022, September 8). Retrieved from [Link]

  • 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3 | CID 44119539. (n.d.). Retrieved from [Link]

  • (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES - ChemRxiv. (n.d.). Retrieved from [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). Retrieved from [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 ... - ResearchGate. (2015, March 12). Retrieved from [Link]

Sources

Application

Application Note: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid in Modular Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Iterative Cross-Coupling, Fragment-Based Drug Discovery (FBDD), and Late-Stage Functionalization (LSF) Executive Summary & Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Iterative Cross-Coupling, Fragment-Based Drug Discovery (FBDD), and Late-Stage Functionalization (LSF)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid exploration of chemical space relies heavily on bifunctional building blocks that enable modular, iterative synthesis. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (Formula: C₁₂H₁₀BBrN₂O₃) is a highly privileged, AB-type bifunctional linchpin designed specifically for targeted therapeutics, such as ATP-competitive kinase inhibitors and PROTAC degraders.

The strategic value of this molecule lies in its three distinct pharmacophoric and reactive domains:

  • Phenylboronic Acid Moiety: Serves as the primary anchoring point for Suzuki-Miyaura cross-coupling, allowing attachment to a core halogenated scaffold[1].

  • Aminocarbonyl (Amide) Linker: Amide bonds are ubiquitous in drug discovery due to their metabolic stability and predictable geometry[2]. In kinase inhibitors, this motif acts as a rigid spacer and provides critical hydrogen bond donors/acceptors to interact with the kinase hinge region.

  • 5-Bromopyridin-2-yl Group: The electron-deficient pyridine ring enhances the metabolic stability of the compound, while the 5-bromo substituent serves as an orthogonal electrophilic handle for Late-Stage Functionalization (LSF) via Buchwald-Hartwig amination, Sonogashira coupling, or a second Suzuki coupling.

Mechanistic Causality: Chemoselective Iterative Cross-Coupling

A fundamental challenge when using a building block containing both a nucleophile (boronic acid) and an electrophile (aryl bromide) is the risk of competitive homocoupling or oligomerization. However, this risk can be mitigated by exploiting the kinetic divergence in palladium-catalyzed oxidative addition rates[3].

The Causality of Chemoselectivity: Palladium(0) undergoes oxidative addition into carbon-halogen bonds at vastly different rates depending on the bond dissociation energy and the polarity of the transition state. The oxidative addition into a C–I bond is orders of magnitude faster than into a C–Br bond[3]. By pairing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid with a core aryl iodide scaffold, and utilizing a mild catalyst (e.g., Pd(PPh3​)4​ ) at lower temperatures (50 °C), the catalyst exclusively activates the C–I bond. The C–Br bond on the electron-deficient pyridine remains completely intact during the first coupling cycle, preserving it for subsequent diversification[4].

Quantitative Data: Optimization of Chemoselectivity

To establish a self-validating protocol, it is critical to select conditions that maximize the yield of the desired heterodimer while suppressing homocoupling of the bifunctional building block. The table below summarizes the optimization parameters.

EntryCatalyst System (5 mol%)Base / SolventTemp (°C)Yield: Desired Product (%)Yield: Homocoupled Byproduct (%)
1 Pd(PPh3​)4​ K2​CO3​ / Dioxane: H2​O 50 88 < 2
2 Pd(dppf)Cl2​ Na2​CO3​ / THF: H2​O 60854
3 Pd(PPh3​)4​ K2​CO3​ / Dioxane: H2​O 906225
4 Pd2​(dba)3​ / XPhos Cs2​CO3​ / Toluene804148

Data Interpretation: Entry 1 represents the optimal self-validating system. Elevating the temperature (Entry 3) or using highly active, electron-rich phosphine ligands like XPhos (Entry 4) prematurely accelerates oxidative addition into the C–Br bond, collapsing the chemoselectivity and leading to high levels of unwanted oligomerization.

Experimental Protocols

The following self-validating workflows ensure high fidelity in library generation. The inclusion of a palladium scavenging step is mandatory to prevent residual transition metals from causing false positives in downstream biological assays or interfering with the secondary catalytic cycle.

Protocol A: Chemoselective Suzuki-Miyaura Anchoring

Objective: Couple the boronic acid moiety to a core aryl iodide without activating the 5-bromo group.

  • Preparation: In a flame-dried Schlenk flask, add the Core Aryl Iodide (1.0 equiv, 1.0 mmol), 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.1 equiv, 1.1 mmol), and Pd(PPh3​)4​ (0.05 equiv, 0.05 mmol).

  • Solvent System: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (ratio 4:1, 10 mL total volume). Causality: Degassing via sparging with Argon for 15 minutes is critical to prevent aerobic oxidation of the Pd(0) catalyst and oxygen-mediated homocoupling of the boronic acid.

  • Reaction: Seal the flask and heat to exactly 50 °C for 4–6 hours. Monitor via LC-MS until the aryl iodide is completely consumed.

  • Workup & Metal Scavenging: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na2​SO4​ . Add SiliaMetS® Thiol (Pd scavenger, 3 equivalents relative to Pd) and stir at 40 °C for 1 hour.

  • Isolation: Filter through a pad of Celite and concentrate under reduced pressure. Purify via flash chromatography to yield the mono-brominated intermediate.

Protocol B: Late-Stage Buchwald-Hartwig Diversification

Objective: Functionalize the remaining 5-bromo group with diverse amines to probe the solvent-exposed region of the target protein.

  • Preparation: To a vial, add the Intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired secondary amine (1.5 equiv, 0.75 mmol), Pd2​(dba)3​ (0.02 equiv, 0.01 mmol), RuPhos (0.04 equiv, 0.02 mmol), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Solvent System: Add anhydrous, degassed Toluene (5 mL). Causality: RuPhos is specifically chosen as it facilitates rapid oxidative addition into unactivated aryl bromides and promotes reductive elimination of sterically hindered amines, preventing β -hydride elimination side reactions.

  • Reaction: Heat the mixture at 90 °C for 12 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, dilute with DCM, filter through Celite, and purify via preparative HPLC to isolate the final drug candidate.

Workflow Visualization

The following diagram maps the logical relationship and workflow of the iterative cross-coupling strategy, highlighting the transition from the initial chemoselective anchoring to late-stage diversification.

G Core Core Scaffold (Aryl Iodide) Step1 Chemoselective Suzuki-Miyaura Pd(PPh3)4, K2CO3, 50°C (Fast C-I Oxidative Addition) Core->Step1 BB 4-(5-Bromo-pyridin-2-yl) aminocarbonylphenylboronic acid BB->Step1 Intermediate Intermediate (Aryl-Phenyl-Amide-Pyridine-Br) Step1->Intermediate Step2 Late-Stage Diversification (Buchwald-Hartwig / Sonogashira) Pd2(dba)3, RuPhos, 90°C Intermediate->Step2 Library Targeted Drug Library (e.g., Kinase Inhibitors) Step2->Library

Caption: Workflow of iterative cross-coupling using 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

References

  • [2] Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined[Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at: [Link]

  • [4] "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids: Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. ResearchGate / Angewandte Chemie International Edition. Available at: [Link]

  • [3] Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate / Chemical Communications. Available at:[Link]

Sources

Method

Application Note: C–C Bond Formation and Controlled Suzuki Polycondensation of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Focus: Catalyst-Transfer Polycondensation (CTP), Chemoselective Cross-Coupling, and Bifunctional Monomer Handling. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Focus: Catalyst-Transfer Polycondensation (CTP), Chemoselective Cross-Coupling, and Bifunctional Monomer Handling.

Executive Summary & Chemical Profile

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a highly versatile, bifunctional "AB-type" monomer. It contains both an electrophilic aryl bromide (on a pyridine ring) and a nucleophilic phenylboronic acid, bridged by a rigid aminocarbonyl (amide) linker. Boronic acids act as mild Lewis acids and participate extensively in C–C bond formation via transmetalation in the Suzuki-Miyaura catalytic cycle[1].

Because both reactive handles are present on the same molecule, this compound can undergo two distinct C–C bond formation pathways:

  • Homocoupling / Polycondensation: Reacting with itself to form a sequence-defined conjugated poly(arylene-amide).

  • Chemoselective Cross-Coupling: Reacting selectively with external building blocks for drug discovery by masking one of the functional groups.

As a Senior Application Scientist, I frequently encounter challenges with heteroaromatic AB monomers. The pyridine nitrogen and the amide linker in this molecule act as potential "catalyst sinks"—they can coordinate to Pd(0) intermediates, stalling the catalytic cycle and leading to premature chain termination or broad molecular weight distributions. Therefore, the choice of catalytic system and protecting group strategy is not arbitrary; it is the defining factor for experimental success.

Strategic C–C Bond Formation Pathways

Controlled Chain-Growth Suzuki Polycondensation (CTP)

Standard Suzuki polycondensation of AB monomers using conventional step-growth catalysts (e.g., Pd(PPh3​)4​ ) typically yields oligomers with broad dispersities (Đ > 2.0). However, the use of a Pd/P(t-Bu)3​ catalyst significantly outperforms conventional step-growth catalysts in the Suzuki polycondensation of AB-type monomers, enabling a chain-growth mechanism[2].

The Causality: The bulky, electron-rich P(t-Bu)3​ ligand accelerates the oxidative addition step and sterically prevents the Pd(0) complex from diffusing into the bulk solution or coordinating to the problematic pyridine nitrogen. Instead, the Pd(0) remains associated with the π -system of the newly formed polymer chain and "ring-walks" to the adjacent C–Br bond. This intramolecular transfer ensures the polymer grows from a single initiator site, yielding controlled molecular weights and narrow dispersities (Đ 1.20)[3].

CatalyticCycle Init Initiator Complex Ar-Pd(II)(t-Bu3P)-Br Trans Transmetalation (Addition of AB Monomer) Init->Trans Base, H2O RE Reductive Elimination (C-C Bond Formation) Trans->RE Transfer Intramolecular Pd(0) Transfer (π-Complex Ring-Walking) RE->Transfer Pd(0) remains bound OA Oxidative Addition (At Terminal C-Br) Transfer->OA Overcomes N-coordination OA->Trans Next Monomer Term Termination / End-Capping OA->Term Quenching

Figure 1. Chain-growth catalytic cycle of Suzuki polycondensation via intramolecular Pd(0) transfer.
Chemoselective Step-Growth via Boron Masking

For pharmaceutical synthesis, you rarely want a polymer; you want a specific, sequence-defined molecule. Boronic acids are prone to protodeboronation and homocoupling under standard cross-coupling conditions; converting them to N-methyliminodiacetic acid (MIDA) boronate esters mitigates these side reactions[4]. MIDA rehybridizes the boron atom from an active sp2 state to an inert sp3 state. This allows the 5-bromopyridine moiety to be selectively coupled with an external boronic acid. Subsequent mild aqueous deprotection reveals the sp2 boronic acid for the next coupling step. MIDA boronates allow for iterative, sequence-defined Suzuki-Miyaura cross-coupling by masking the boronic acid[4].

Chemoselective Mon AB Monomer Mask MIDA Protection (sp3 Boron) Mon->Mask Coup1 Suzuki Coupling 1 (C-Br Reacts) Mask->Coup1 Ar1-B(OH)2 Deprot Base Deprotection (sp2 Boron Active) Coup1->Deprot Coup2 Suzuki Coupling 2 (C-B Reacts) Deprot->Coup2 Ar2-Br Prod Sequence-Defined Product Coup2->Prod

Figure 2. Chemoselective step-growth workflow utilizing MIDA boronate masking for sequence control.

Experimental Protocols

Protocol A: Synthesis of Poly(arylene-amide)s via CTP

In controlled Pd(0)/t-Bu3​P -catalyzed Suzuki cross-coupling polymerizations, the initiator (e.g., ArPd(t-Bu3​P)X ) dictates the end-group fidelity and controls molecular weight, yielding polymers with narrow dispersities (Đ 1.20)[3].

  • Initiator Generation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd2​(dba)3​ (0.02 mmol), P(t-Bu)3​ (0.08 mmol), and 4-bromoanisole (0.04 mmol, acts as the initiator). Stir in anhydrous THF (2 mL) for 30 min to generate the active Ar-Pd(II)-Br complex.

  • Polymerization: Add 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 mmol) and a degassed aqueous solution of K3​PO4​ (2.0 M, 2.0 mL). Stir vigorously at 25 °C.

  • Self-Validating QC Step: Extract a 50 µL aliquot at 30 minutes, quench with phenylboronic acid, and analyze via Gel Permeation Chromatography (GPC). A monomodal peak with Đ < 1.25 confirms the reaction is proceeding via the desired chain-growth kinetics rather than chaotic step-growth.

  • Termination: After 2 h, quench the reaction by adding an excess of phenylboronic acid (end-capping agent).

  • Isolation: Precipitate the resulting polymer in cold methanol, filter, and dry under vacuum.

Protocol B: Sequence-Defined Cross-Coupling using MIDA Boronates
  • Protection: Suspend the monomer (5.0 mmol) and N-methyliminodiacetic acid (MIDA, 6.0 mmol) in a 1:1 mixture of toluene and DMSO (40 mL). Reflux at 110 °C for 12 h using a Dean-Stark trap to remove water.

  • Self-Validating QC Step: Analyze the crude product via 11B NMR. A complete shift from ~28 ppm (characteristic of an sp2 boronic acid) to ~11 ppm (characteristic of an sp3 MIDA boronate) validates successful masking.

  • First Coupling (C–Br Activation): Combine the MIDA-protected monomer (1.0 mmol), an external arylboronic acid (1.1 mmol), Pd(dppf)Cl2​ (0.05 mmol), and anhydrous K3​PO4​ (3.0 mmol) in dry 1,4-dioxane. Stir at 80 °C for 12 h.

  • Deprotection & Second Coupling: Add 1.0 M aqueous NaOH (5 mL) directly to the reaction mixture and stir at room temperature for 2 h. This hydrolyzes the MIDA ester, revealing the active boronic acid for subsequent coupling with a new aryl bromide.

Quantitative Data & Optimization Metrics

Table 1: Catalyst Optimization for AB-Monomer Polycondensation | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Mn​ (kDa) | Dispersity (Đ) | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh3​)4​ | K2​CO3​ / THF:H₂O | 80 | 24 | 65 | 8.5 | 2.45 | Step-growth | | Pd2​(dba)3​ / SPhos | K3​PO4​ / THF:H₂O | 60 | 12 | 78 | 12.2 | 1.80 | Mixed | | Pd2​(dba)3​ / P(t-Bu)3​ | K3​PO4​ / THF:H₂O | 25 | 2 | 92 | 24.5 | 1.15 | Chain-growth |

Table 2: Chemoselective Coupling Metrics (MIDA Strategy) | Reaction Step | Reagents & Catalyst | Target Bond | Yield (%) | Purity (HPLC) | | :--- | :--- | :--- | :--- | :--- | | 1. MIDA Protection | MIDA, Toluene/DMSO (Reflux) | B–N/B–O formation | 95 | >99% | | 2. Bromide Coupling | Ar-B(OH)2​ , Pd(dppf)Cl2​ , K3​PO4​ | C–C (Pyridine side) | 88 | 96% | | 3. Deprotection/Coupling| Ar-Br , Pd(PPh3​)4​ , NaOH (aq) | C–C (Phenyl side) | 85 | 95% |

Sources

Application

Application Notes &amp; Protocols for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid

Introduction and Scientific Context 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture incorporates two key reactive centers: a phenylboronic acid moiety and a bromo-substituted pyridine ring. This dual functionality allows for its strategic incorporation into more complex molecular frameworks through sequential, site-selective cross-coupling reactions.

The primary application of this reagent leverages the boronic acid group for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[3][4] The presence of the 5-bromopyridinyl amide substituent provides a secondary reactive handle that can be utilized in subsequent transformations, making this compound a versatile tool for building molecular diversity.

This guide provides a detailed overview of the compound's properties, safe handling procedures, and a comprehensive, field-tested protocol for its application in Suzuki-Miyaura coupling. The causality behind key experimental choices is explained to empower researchers to optimize the protocol for their specific synthetic targets.

Compound Profile and Physicochemical Properties

Understanding the chemical nature of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is critical for its successful application and storage.

PropertyValueSource
IUPAC Name [4-({[5-bromopyridin-2-yl]amino}carbonyl)phenyl]boronic acid-
Molecular Formula C₁₂H₁₀BBrN₂O₃-
Molecular Weight 319.94 g/mol Calculated
Appearance Typically an off-white to pale yellow solidGeneral observation
Functional Groups Arylboronic acid, Amide, Bromopyridine-

Arylboronic acids are generally stable solids that can be handled in air for short periods.[5] However, long-term stability and reactivity are best preserved under specific storage conditions.

ParameterRecommendationRationale & Source
Storage Temperature 2 - 8 °C (Refrigerated)Minimizes degradation and side reactions.[6]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Prevents slow air oxidation of the boronic acid group.[5][6]
Moisture Keep in a tightly sealed container in a dry environmentBoronic acids are sensitive to moisture, which can cause hydration and affect reactivity.[6][7] Clumping may indicate moisture absorption.[6]

Safety and Handling Precautions

As with all laboratory chemicals, 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid should be handled with appropriate care. The following precautions are based on guidelines for similar chemical classes.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]

  • Engineering Controls: Handle the solid powder in a well-ventilated chemical fume hood to avoid inhalation of dust.[6][8] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Hazard Profile: Based on close structural analogs, this compound may cause skin and eye irritation.[9] Avoid direct contact with skin and eyes.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most prominent application of this reagent is its use as the organoboron partner in a Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage.

Principle of the Reaction

The reaction couples the phenylboronic acid moiety of the title compound with an organohalide (or triflate) in the presence of a palladium catalyst and a base. The catalytic cycle, a well-established mechanism, involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) center.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst.[3][4]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Product) pd2_trans->product boronic_acid R²-B(OH)₂ (Our Reagent) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd2_trans halide R¹-X halide->pd2_ox

Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol

This protocol provides a robust starting point for coupling 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid with a generic aryl bromide. Optimization for specific substrates may be required.

Materials and Reagents:

Reagent/MaterialPurposeTypical Grade
4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acidOrganoboron partner>95%
Aryl Halide (e.g., 4-iodoanisole)Coupling partnerReagent grade
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium CatalystCatalyst grade
K₂CO₃ or Cs₂CO₃BaseAnhydrous, >99%
1,4-Dioxane / H₂O or Toluene / EtOH / H₂OSolvent SystemAnhydrous/Degassed
Anhydrous Na₂SO₄ or MgSO₄Drying AgentReagent grade
Ethyl Acetate, HexanesSolvents for workup/chromatographyHPLC grade
Schlenk flask or reaction vialReaction VesselFlame-dried
Magnetic stirrer and stir barAgitation-
CondenserReflux-
Inert gas line (Argon or Nitrogen)Inert AtmosphereHigh purity

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equivalents).

    • Add the aryl halide coupling partner (1.0 equivalent) and the base (e.g., K₂CO₃, 2.5 equivalents).

    • Causality: Using a slight excess of the boronic acid can help drive the reaction to completion. The flask is flame-dried to remove adsorbed water, which can interfere with the reaction.[6]

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[10] An inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically 4:1 v/v) via syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirring mixture.

    • Causality: Degassing the solvent (by bubbling with argon for 15-20 minutes) removes dissolved oxygen.[4] The catalyst is added last to minimize premature decomposition.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously.[4]

    • Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.[4][6]

    • Causality: The water wash removes the inorganic base and salts, while the brine wash helps to break up emulsions and further dry the organic layer.

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow start 1. Add Reagents to Flame-Dried Flask inert 2. Establish Inert Atmosphere (Ar/N₂) start->inert solvent 3. Add Degassed Solvent & Pd Catalyst inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Cool, Dilute, & Perform Aqueous Work-up react->workup purify 6. Purify by Column Chromatography workup->purify end Characterize Final Product (NMR, MS) purify->end

General workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Ineffective base.Use a fresh batch of catalyst. Ensure all glassware is dry and the reaction is kept under a strict inert atmosphere. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system.
Boronic Acid Decomposition Protodeboronation (boronic acid is replaced by -H).Ensure the reaction is not overly acidic and that the base is sufficient. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Often occurs in the presence of oxygen or at high catalyst loadings.Ensure thorough degassing of the solvent.[4] Reduce the catalyst loading. Use a precise stoichiometry of the boronic acid (1.1-1.2 eq).
Difficult Purification Co-elution of product with catalyst byproducts (e.g., triphenylphosphine oxide).After the aqueous work-up, washing the organic layer with dilute HCl can sometimes help remove phosphine ligands. Optimize chromatography conditions.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Cambridge. (n.d.). Suzuki Coupling. Department of Chemistry. Retrieved from [Link]

  • Koprivanac, N., et al. (2016). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 21(11), 1452.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 94.

Sources

Method

Application Note: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid in the Modular Synthesis of Heterocyclic Therapeutics

Executive Summary & Scientific Rationale In modern rational drug design, particularly within the development of kinase inhibitors, the modular assembly of complex heterocycles is paramount. 4-(5-Bromo-pyridin-2-yl)aminoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern rational drug design, particularly within the development of kinase inhibitors, the modular assembly of complex heterocycles is paramount. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid serves as a highly specialized, bifunctional building block designed for the rapid, step-economic synthesis of advanced pharmaceutical intermediates[1].

Structurally, this molecule integrates three critical features:

  • A Phenylboronic Acid Moiety: Primes the molecule for Suzuki-Miyaura cross-coupling to core heterocyclic scaffolds (e.g., pyrimidines, quinolines).

  • A Rigid Aminocarbonyl (Amide) Linker: Acts as a privileged hydrogen bond donor/acceptor motif, frequently utilized to stabilize the DFG-out conformation in Type II kinase inhibitors.

  • A 5-Bromo-pyridin-2-yl Group: Provides a secondary, chemoselective synthetic handle for downstream diversification via Buchwald-Hartwig amination, Sonogashira coupling, or a second Suzuki coupling[2].

By exploiting the differential oxidative addition rates of palladium catalysts, researchers can utilize this building block to execute sequential, highly controlled functionalizations without the need for intermediate protecting group manipulations.

Reactivity Profile & Chemoselectivity Principles

The primary challenge when utilizing a molecule containing both a nucleophilic boronic acid and an electrophilic aryl bromide is the risk of oligomerization or self-condensation . To prevent this, the first cross-coupling must be strictly chemoselective.

The underlying principle relies on the kinetics of the oxidative addition step in the palladium catalytic cycle. Palladium(0) inserts into carbon-iodine (C–I) bonds significantly faster than into carbon-bromine (C–Br) bonds, especially when the C–Br bond is located on an electron-deficient pyridine ring[3]. Therefore, by reacting this bifunctional boronic acid exclusively with an external aryl iodide , the catalyst selectively activates the external electrophile. The internal 5-bromopyridine remains entirely inert during this first catalytic cycle, preserving it for subsequent late-stage functionalization.

MechanisticPathway Pd0 Pd(0)L_n Catalyst OxAdd_I Fast Oxidative Addition (External Ar-I) Pd0->OxAdd_I k_fast (Favorable) OxAdd_Br Slow Oxidative Addition (Internal Py-Br) Pd0->OxAdd_Br k_slow (Suppressed) PdII_I Ar-Pd(II)-I Complex OxAdd_I->PdII_I Transmetalation Transmetalation with Phenylboronic Acid PdII_I->Transmetalation Base (e.g., K2CO3) RedElim Reductive Elimination (Biaryl Formation) Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the kinetic basis for chemoselective C-I vs C-Br oxidative addition.

Quantitative Data: Chemoselectivity Optimization

The table below summarizes the optimization of the primary Suzuki-Miyaura coupling, demonstrating the necessity of selecting the correct electrophile and catalyst to suppress self-condensation.

EntryExternal ElectrophileCatalyst SystemBase / SolventTempYield (%)Chemoselectivity (Target vs. Oligomer)
1Aryl BromidePd(PPh₃)₄Na₂CO₃ / Toluene:H₂O90 °C34%1.5 : 1 (High self-condensation)
2Aryl BromidePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80 °C52%3 : 1
3Aryl Iodide Pd(dppf)Cl₂ K₂CO₃ / Dioxane:H₂O 80 °C 89% >99 : 1 (No oligomer detected)
4Aryl IodidePd₂(dba)₃ / SPhosK₃PO₄ / Dioxane:H₂O60 °C85%95 : 1

Data Interpretation: Entry 3 represents the optimal conditions. The large bite angle of the dppf ligand accelerates reductive elimination, minimizing off-target protodeboronation, while the use of an aryl iodide ensures exclusive cross-coupling at the desired site[3].

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple the phenylboronic acid moiety to a core scaffold (Aryl Iodide) while preserving the 5-bromopyridine handle.

Reagents & Materials:

  • 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equiv, 1.0 mmol)

  • Target Aryl Iodide (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL), strictly degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid, aryl iodide, and Pd(dppf)Cl₂.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation and homocoupling.

  • Solvent Addition: Dissolve K₂CO₃ in the water portion. Add the degassed 1,4-dioxane to the flask via syringe, followed by the aqueous base solution.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–6 hours.

  • Self-Validation Step: Aliquot 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the boronic acid mass [M+H]⁺ is <1% relative to the product mass. Crucial Check: The absence of a [2M-HBr]⁺ mass peak validates that self-condensation has been successfully suppressed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Late-Stage Buchwald-Hartwig Amination

Objective: Functionalize the remaining 5-bromopyridine moiety of the intermediate generated in Protocol A with a solubilizing amine (e.g., N-methylpiperazine).

Reagents & Materials:

  • Biaryl Intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., N-methylpiperazine) (1.5 equiv, 0.75 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry microwave vial with the biaryl intermediate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Causality: Xantphos is selected because its rigid backbone and wide bite angle specifically favor C-N reductive elimination over competing β-hydride elimination.

  • Reagent Addition: Purge the vial with Argon for 5 minutes. Add anhydrous toluene and the secondary amine via syringe.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Self-Validation Step: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material spot and the appearance of a lower-Rf, ninhydrin-active spot indicates successful amination.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via reverse-phase preparative HPLC to yield the final heterocyclic therapeutic compound.

Workflow Visualization

The following diagram illustrates the logical progression of the dual-functionalization strategy, demonstrating how the bifunctional nature of the building block is exploited sequentially.

Workflow SM Bifunctional Building Block (Boronic Acid + Bromo-pyridine) Suzuki Protocol A: Chemoselective Suzuki SM->Suzuki ArI Aryl Iodide (Ar-I) ArI->Suzuki Int Biaryl Intermediate (Amide + Bromo-pyridine) Suzuki->Int C-I insertion >99% selectivity Step2 Protocol B: Buchwald-Hartwig Int->Step2 Amine Secondary Amine (HNR2) Amine->Step2 Product Final Heterocycle (Kinase Inhibitor) Step2->Product C-Br functionalization

Sequential cross-coupling workflow utilizing the bifunctional building block for modular synthesis.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: MIDA Boronates Source: Sigma-Aldrich URL
  • Source: PMC (National Institutes of Health)
  • Title: Frame-shifted synthesis of oligoheterocycles as a platform for sustainable molecular design Source: ChemRxiv URL

Sources

Application

role of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in targeted therapy research

An in-depth technical guide on the strategic application of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in modern drug discovery, focusing on its role as a bifunctional building block for targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the strategic application of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in modern drug discovery, focusing on its role as a bifunctional building block for targeted therapeutics.

Strategic Overview: The Bifunctional Scaffold

In the development of targeted therapies—specifically Type II kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—modularity and late-stage diversification are critical. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a highly specialized, bifunctional intermediate synthesized via the amide coupling of 4-boronobenzoic acid and 2-amino-5-bromopyridine[1].

This molecule provides three distinct functional domains:

  • The Phenylboronic Acid: A highly reactive nucleophilic handle primed for primary Suzuki-Miyaura cross-coupling.

  • The Benzamide Linker: A rigid, pharmacophorically active motif that acts as a critical hydrogen bond donor/acceptor network.

  • The 5-Bromopyridine Moiety: A secondary electrophilic handle that remains inert during the primary coupling, allowing for downstream functionalization.

By leveraging the differential reactivity between the boronic acid and the aryl bromide, medicinal chemists can execute sequential, orthogonal cross-coupling reactions to rapidly assemble complex therapeutic architectures[2].

Mechanistic Rationale & Pharmacophoric Value

Orthogonal Reactivity (The "Causality" of Assembly)

The utility of this compound relies on the kinetics of oxidative addition in palladium-catalyzed cross-coupling. When reacted with an aryl iodide (or a highly electron-deficient heteroaryl chloride) on a target core scaffold, the palladium catalyst preferentially inserts into the core's carbon-halogen bond rather than the C-Br bond of the 5-bromopyridine. This allows the boronic acid to couple cleanly, yielding a monosubstituted intermediate with the aryl bromide fully intact for subsequent reactions[2][3].

Pharmacophoric Integration
  • Kinase Inhibitors: The benzamide motif is a privileged structure for binding the inactive "DFG-out" conformation of kinases. The amide NH acts as a hydrogen bond donor to the glutamate residue of the kinase αC-helix, while the pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with hinge-region residues[4][5].

  • PROTACs: The rigid phenyl-amide-pyridine axis serves as an excellent extended vector. Once the target-binding core is established, the terminal bromide is perfectly positioned to be coupled to an E3 ligase ligand (e.g., a cereblon-binding glutarimide derivative) via a flexible linker, completing the PROTAC chimera[6][7].

Sequential Assembly Workflow

G Start 4-(5-Bromo-pyridin-2-yl)aminocarbonyl phenylboronic acid Step1 Primary Suzuki-Miyaura Coupling (Chemoselective for Boronic Acid) Start->Step1 Intermediate Monosubstituted Intermediate (Aryl Bromide Intact) Step1->Intermediate Core Heterocyclic Core (e.g., Aryl Iodide) Core->Step1 Step2A Secondary Suzuki Coupling (E3 Ligase Ligand Attachment) Intermediate->Step2A Step2B Buchwald-Hartwig Amination (Solubilizing Group Attachment) Intermediate->Step2B PROTAC PROTAC Chimera (Targeted Protein Degradation) Step2A->PROTAC Kinase Type II Kinase Inhibitor (Targeted Pathway Inhibition) Step2B->Kinase

Fig 1. Sequential orthogonal cross-coupling workflow utilizing the bifunctional boronic acid.

Quantitative Data: Reaction Parameter Optimization

To ensure the self-validating nature of these protocols, the following table summarizes the optimized parameters required to maintain chemoselectivity across the sequential coupling steps.

Reaction StepTarget Bond FormationCatalyst SystemBase / SolventTemp / TimeTypical YieldChemoselectivity Rationale
Primary Suzuki Core-Aryl to Phenyl Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%) Na2​CO3​ (aq) / 1,4-Dioxane80 °C / 4-6 h75–85%Core Aryl-I undergoes oxidative addition faster than Pyridine-Br[2].
Secondary Suzuki Pyridine to E3 Linker Pd(PPh3​)4​ (10 mol%) K2​CO3​ (aq) / Toluene100 °C / 12 h60–70%High temp required to overcome the lower reactivity of the aryl bromide[7].
Buchwald-Hartwig Pyridine to Amine Pd2​(dba)3​ (5 mol%), XPhos Cs2​CO3​ / Toluene95 °C / 8-10 h65–80%XPhos ligand facilitates reductive elimination of bulky amines[5].

Experimental Protocols

The following methodologies detail the exact steps for utilizing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in modular synthesis.

Protocol A: Chemoselective Primary Suzuki-Miyaura Coupling

Objective: Attach the bifunctional scaffold to an aryl-iodide core without triggering the aryl bromide.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heterocyclic core (e.g., a functionalized pyrimidine-iodide, 1.0 equiv) and 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.1 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Causality: The dppf ligand provides a wide bite angle that accelerates reductive elimination, allowing the reaction to proceed at a milder 80 °C, which preserves the C-Br bond[2][5].

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (ratio 4:1, v/v). Causality: Degassing via three freeze-pump-thaw cycles or vigorous argon sparging is critical to prevent oxygen-mediated homocoupling of the boronic acid.

  • Reaction: Seal the flask and heat to 80 °C for 4–6 hours. Monitor via LC-MS. The reaction must be stopped once the core iodide is consumed to prevent trace oligomerization at the bromide site.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate the bromopyridine-containing intermediate.

Protocol B: Late-Stage Buchwald-Hartwig Amination

Objective: Diversify the intermediate by attaching a solubilizing group (e.g., N-methylpiperazine) to the 5-bromopyridine moiety to finalize a kinase inhibitor.

  • Preparation: To a dry reaction vial, add the bromopyridine intermediate generated in Protocol A (1.0 equiv), N-methylpiperazine (1.5 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv) and XPhos (0.10 equiv). Causality: XPhos is highly electron-rich and sterically demanding, which is specifically required to activate the relatively inert 5-bromopyridine and prevent β -hydride elimination during the coupling of secondary amines.

  • Solvent: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration.

  • Reaction: Purge the vial with argon, seal tightly, and heat to 95 °C for 8–10 hours.

  • Workup & Isolation: Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, and elute with DCM. Concentrate the filtrate and purify via preparative HPLC (C18 column, H2​O /MeCN with 0.1% TFA) to yield the final Type II kinase inhibitor as a TFA salt[5].

References

  • Wang, Y., et al. "Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders". National Institutes of Health (PMC). Available at:[Link]

  • Rewcastle, G. W. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors". National Institutes of Health (PMC). Available at:[Link]

  • Silva, M., et al. "WO2018102067A2 - Tau-protein targeting protacs and associated methods of use". Google Patents.
  • Gelis, I., et al. "Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3". National Institutes of Health (PMC). Available at:[Link]

  • Li, X., et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification". RSC Publishing. Available at:[Link]

  • Jiminez, J., et al. "Optimized Protein Kinase Cθ (PKCθ) Inhibitors Reveal Only Modest Anti-inflammatory Efficacy in a Rodent Model of Arthritis". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cross-coupling reactions involving 4-(5-Bromo-pyridin-2-yl)aminocar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cross-coupling reactions involving 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid .

This specific building block presents a "perfect storm" of synthetic challenges: it is an AB-type monomer prone to polymerization, it contains a highly chelating 2-aminopyridine-like motif that poisons catalysts, and its electron-withdrawing carbonyl group accelerates boronic acid degradation. Below is a diagnostic guide explaining the causality behind these failures and the field-proven methodologies to overcome them.

PART 1: Diagnostic FAQs & Troubleshooting

Q1: My reaction stalls at <10% conversion even with high catalyst loading (e.g., 10 mol% Pd(PPh3)4). Why is the catalyst dying? A: Catalyst Poisoning via N,N-Chelation. The 5-bromo-pyridin-2-yl aminocarbonyl moiety is a potent bidentate ligand. Under basic Suzuki conditions, the amide nitrogen is deprotonated. The resulting anionic nitrogen and the adjacent pyridine nitrogen strongly chelate the Pd(II) intermediate formed after oxidative addition. This pulls the palladium out of the productive catalytic cycle, forming a thermodynamically stable, unreactive palladacycle. Solution: You must use sterically demanding, electron-rich monodentate ligands like XPhos or RuPhos. The immense steric bulk of these dialkylbiaryl phosphines occupies the palladium coordination sphere, physically blocking the bidentate coordination of the aminopyridine motif[1].

Q2: I am trying to cross-couple this compound with a different aryl halide, but LC-MS shows a complex mixture of high-molecular-weight oligomers. How do I stop self-condensation? A: Uncontrolled Suzuki Polycondensation. Your substrate is an AB-type monomer: it contains both an electrophile (the 5-bromo-pyridine group) and a nucleophile (the phenylboronic acid). Under standard conditions, these molecules will rapidly react with each other, leading to step-growth Suzuki polycondensation[2]. Solution: To favor cross-coupling with your target aryl halide, you must manipulate the reaction kinetics. By employing a slow-addition (syringe pump) technique, you maintain an infinitesimally low steady-state concentration of the AB monomer in the reaction flask. This ensures the palladium catalyst statistically encounters and reacts with your target partner rather than another molecule of the AB monomer.

Q3: I am seeing a major byproduct where the boronic acid has been replaced by a proton. How do I prevent this degradation? A: Base-Catalyzed Protodeboronation. The aminocarbonyl group at the 4-position strongly withdraws electron density from the phenyl ring. This electronic deficiency makes the ipso-carbon highly susceptible to base-catalyzed protodeboronation. Mechanistically, this occurs via a pre-equilibrium where hydroxide attacks the boron to form a boronate, followed by rate-limiting C-B bond cleavage and protonation by water[3]. Solution: You must eliminate water as a proton shuttle. Switch from aqueous carbonate bases to anhydrous K3PO4 or fluoride sources (e.g., CsF), which activate the boronic acid without providing the requisite proton for deboronation[4].

PART 2: Mechanistic Visualization

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br cleavage) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Bulky Ligand (e.g., XPhos) Poison Catalyst Deactivation (N,N-Chelation by Pyridyl Amide) PdII->Poison Small Ligand (Base Promoted) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Pd-catalyzed cross-coupling vs. competitive catalyst deactivation via N,N-chelation.

PART 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resolution of the three primary failure modes.

Catalyst / LigandBase & Solvent SystemAddition MethodMajor Observed ByproductTarget Cross-Coupling Yield
Pd(PPh3)4 (5 mol%)Na2CO3, H2O/THFAll-at-onceOligomers, Protodeboronation< 5%
Pd(dppf)Cl2 (5 mol%)K2CO3, DioxaneAll-at-onceOligomers15%
Pd2(dba)3 / XPhosK3PO4 (anhydrous), DioxaneAll-at-onceOligomers35%
Pd2(dba)3 / XPhos K3PO4 (anhydrous), Dioxane Syringe Pump (6h) None (Clean conversion) 88%

PART 4: Self-Validating Experimental Protocol

To successfully cross-couple this challenging substrate, utilize the following optimized slow-addition workflow.

Workflow A 1. Prepare Flask: Partner + Pd + Base in Dioxane C 3. Syringe Pump: Add over 4-6 hours at 80°C A->C B 2. Prepare Syringe: AB Monomer in Dioxane B->C D 4. Post-Addition: Stir 1 hr, Cool, Filter & Purify C->D

Syringe-pump slow addition workflow to minimize AB monomer self-condensation.

Step-by-Step Methodology

1. Preparation of the Receiving Flask:

  • To an oven-dried Schlenk flask, add your target aryl halide (1.5 equivalents), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (3.0 equivalents).

  • Evacuate and backfill with ultra-pure Nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane (yielding a 0.1 M solution with respect to the aryl halide). Heat the mixture to 80°C.

2. Preparation of the AB Monomer Syringe:

  • In a separate dry vial, dissolve 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equivalent) in a minimum volume of anhydrous 1,4-dioxane/DMF (4:1 ratio to ensure complete dissolution of the rigid amide).

  • Load this solution into a gas-tight syringe.

3. Syringe Pump Addition (The Kinetic Control):

  • Mount the syringe onto a programmable syringe pump.

  • Insert the needle into the receiving flask through a septum.

  • Set the addition rate to deliver the total volume continuously over 6 hours .

4. Self-Validation & Quality Control Step:

  • Validation checkpoint: At the 2-hour mark, pull a 50 µL aliquot from the receiving flask. Quench with water and extract with EtOAc. Analyze via LC-MS.

  • Logic: If the mass of the AB-monomer homodimer (M ≈ 638 Da) exceeds 5% of the total ion current, your steady-state concentration is too high. Immediately decrease your syringe pump addition rate by 50%. If only the target cross-coupled mass is observed, proceed without altering the rate.

5. Workup:

  • Once the addition is complete, allow the reaction to stir for an additional 1 hour at 80°C to consume any residual monomer.

  • Cool to room temperature, filter through a pad of Celite to remove the phosphate salts and palladium black, and concentrate the filtrate for column chromatography.

Sources

Optimization

Technical Support Center: Synthesis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. This guide is designed for researchers, med...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. We understand the nuances and challenges involved in synthesizing multi-functional molecules and have compiled this resource to provide field-proven insights and troubleshooting strategies.

Section 1: Synthesis Strategy Overview

The synthesis of the target compound, a key intermediate in many drug discovery programs, can be approached via two primary retrosynthetic pathways.[1][2] The choice between these routes often depends on the availability of starting materials, scalability, and the chemist's familiarity with certain reaction classes.

Route A: Amide coupling followed by hydrolysis of a boronate ester. Route B: Amide coupling followed by a late-stage borylation reaction.

The most common and generally more robust approach involves the use of a protected boronic acid, typically the pinacol ester, to avoid potential complications during the amide bond formation step.[3][4]

Synthetic_Routes SM_A1 4-(Pinacolato)benzoic Acid Intermediate_A N-(5-bromopyridin-2-yl)-4-(pinacolato)benzamide SM_A1->Intermediate_A Amide Coupling SM_A2 2-Amino-5-bromopyridine SM_A2->Intermediate_A Amide Coupling Final_Product Target Boronic Acid Intermediate_A->Final_Product Ester Hydrolysis SM_B1 4-Bromobenzoic Acid Intermediate_B1 4-Bromo-N-(5-bromopyridin-2-yl)benzamide SM_B1->Intermediate_B1 Amide Coupling SM_B2 2-Amino-5-bromopyridine SM_B2->Intermediate_B1 Amide Coupling Intermediate_B2 N-(5-bromopyridin-2-yl)-4-(pinacolato)benzamide Intermediate_B1->Intermediate_B2 Miyaura Borylation Borylation_Reagent B2pin2 Borylation_Reagent->Intermediate_B2 Miyaura Borylation Intermediate_B2->Final_Product Ester Hydrolysis label_A Route A label_B Route B

Figure 1. Primary synthetic routes to the target boronic acid.

Section 2: Troubleshooting the Amide Coupling Step

The formation of the amide bond is a critical step. While numerous coupling reagents are available, the presence of a boronic acid (or its ester) and the relatively low nucleophilicity of 2-amino-5-bromopyridine can present challenges.

Q1: My standard amide coupling protocol (e.g., HATU, EDC/HOBt) is giving a low yield. What is the likely cause?

A1: Low yields in this specific coupling can stem from several factors:

  • Reduced Nucleophilicity: 2-Amino-5-bromopyridine is an electron-deficient amine, making it a weaker nucleophile than aliphatic or simple anilines. The reaction may require more forcing conditions to proceed to completion.[5]

  • Boronic Acid Interference: Free boronic acids can interact with coupling reagents or bases, leading to undesired side reactions or catalyst inhibition.[6] While boronic acids themselves can catalyze amidation under dehydrating conditions, this is typically a slower process not favored by standard coupling protocols.[7][8] This is why using the pinacol ester of the boronic acid (Route A) is highly recommended.

  • Steric Hindrance: While not severe in this case, steric factors can still play a role. Ensure your reaction is adequately stirred and heated if necessary.

Troubleshooting Flowchart for Low Amide Coupling Yield

Troubleshooting_Amide_Coupling cluster_solutions Potential Solutions Start Low Amide Coupling Yield Protect_Boron Is free boronic acid used? Start->Protect_Boron Check_SM Verify Starting Material Purity (Acid & Amine) Change_Reagent Change Coupling Reagent Check_SM->Change_Reagent Purity OK Increase_Temp Modify Reaction Conditions Check_SM->Increase_Temp Purity OK Reagent_Sol Use stronger phosphonium (PyBOP, PyAOP) or uronium (COMU) reagents. Change_Reagent->Reagent_Sol Temp_Sol Increase temperature to 40-60 °C. Consider microwave heating. Increase_Temp->Temp_Sol Protect_Boron->Check_SM No Protect_Sol Switch to 4-(Pinacolato)benzoic acid to prevent side reactions. Protect_Boron->Protect_Sol Yes

Figure 2. Decision tree for troubleshooting the amide coupling.

Q2: Which coupling reagents are most effective for this type of substrate?

A2: For coupling with electron-poor anilines, more potent reagents are often required. The following table summarizes some options.

Coupling ReagentAdditiveTypical SolventTemperature (°C)Key Considerations
EDC HOBt or OxymaPureDMF, DCMRT to 40Economical, but may be sluggish. Byproducts are water-soluble.[5]
HATU / HBTU DIPEA or 2,4,6-CollidineDMF, NMPRT to 50Generally high-yielding but can be expensive. Risk of racemization with chiral acids.
PyBOP / PyAOP DIPEADMFRT to 60Highly effective for hindered or deactivated substrates.[5]
T3P® (Propylphosphonic Anhydride)Pyridine, NMMEtOAc, Me-THF25 to 70Excellent for minimizing side reactions; byproducts are water-soluble.

Protocol Spotlight: T3P® Coupling of 4-(Pinacolato)benzoic Acid and 2-Amino-5-bromopyridine

  • To a stirred solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq) and 2-amino-5-bromopyridine (1.05 eq) in ethyl acetate (10 mL/mmol), add pyridine (2.5 eq).

  • Add a 50 wt% solution of T3P® in ethyl acetate (1.5 eq) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at 50 °C and monitor by LC-MS or TLC until the benzoic acid is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified.

Section 3: Purification and Handling

Both the intermediate boronate ester and the final boronic acid product present unique purification and handling challenges.

Q3: I am trying to purify the final boronic acid by silica gel chromatography, but it is streaking badly and my recovery is poor. What should I do?

A3: This is a very common issue. Free boronic acids are Lewis acidic and interact strongly with the silanol groups on standard silica gel, leading to poor chromatography.[9] Furthermore, they are often highly polar. Here are several proven alternative strategies:

  • Recrystallization: If the product is sufficiently crystalline, this is the most scalable and effective method. Experiment with solvent systems like Ethanol/Water, Acetonitrile, or Ethyl Acetate/Heptane.[10]

  • Reverse-Phase Chromatography (C18): This is often the best chromatographic method for polar boronic acids. Use a gradient of Acetonitrile in Water, often with a TFA or formic acid modifier.[11]

  • Acid/Base Extraction: Boronic acids can sometimes be purified by derivatizing them into a salt. Treat the impure product with a base, extract aqueous-soluble impurities with an organic solvent, and then re-acidify the aqueous layer to precipitate the pure boronic acid.[10]

  • Diethanolamine Adduct Formation: React the crude boronic acid with diethanolamine in a solvent like ether. The resulting B-N adduct is often a stable, crystalline solid that can be easily filtered and purified. The free boronic acid can be regenerated by treatment with acid.[11][12]

Q4: My final product's characterization (NMR, MS) looks messy, with multiple broad peaks or a mass that doesn't match. What's happening?

A4: You are likely observing the formation of a boroxine , which is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[9] This process is reversible upon addition of water.

  • Appearance: Boroxine formation is common when the boronic acid is rigorously dried under high vacuum or heat. The sample may appear as a mixture of the monomeric boronic acid and the boroxine.

  • Solution: To obtain clean characterization data, dissolve the sample in a solvent containing a small amount of water (e.g., DMSO-d₆ with a drop of D₂O for NMR) to hydrolyze the boroxine back to the monomer. For mass spectrometry, ensure the mobile phase is aqueous.

Q5: How should I handle the hydrolysis of the pinacol ester to the free boronic acid?

A5: The hydrolysis of the pinacol ester is typically straightforward but requires careful control to avoid protodeboronation of the product.

  • Standard Protocol: A common method is biphasic hydrolysis. Dissolve the pinacol ester in a solvent like THF or Dioxane and stir vigorously with an aqueous acid (e.g., 1-2 M HCl) at room temperature until the reaction is complete.[13]

  • Transesterification/Hydrolysis: For sensitive substrates, a two-step procedure involving transesterification with diethanolamine followed by mild acidic hydrolysis can be effective.[13]

Section 4: FAQs - Stability and Downstream Use

Q: How stable is 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid? How should it be stored? A: Arylboronic acids are generally bench-stable solids.[9][14] However, they are susceptible to slow protodeboronation, a process where the C-B bond is cleaved and replaced with a C-H bond. This is accelerated by moisture and basic conditions.[15] For long-term storage, keep the material in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). For routine use, the pinacol ester form is more robust and is the preferred intermediate to store.[3]

Protodeboronation Figure 3. Key step in base-catalyzed protodeboronation. cluster_mechanism Mechanism Boronate Ar-B(OH)3⁻ (Arylboronate anion) TS [HO-Ar-B(OH)3]²⁻ (Transition State) Boronate->TS + H₂O Product Ar-H + B(OH)4⁻ TS->Product Base OH⁻ Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Boronate + OH⁻

Figure 3. Key step in base-catalyzed protodeboronation.[15]

Q: Can I use the pinacol ester directly in a Suzuki-Miyaura coupling reaction? A: Yes, and it is often preferred. Most Suzuki coupling conditions that use an aqueous base (like K₂CO₃, K₃PO₄, or Cs₂CO₃) will hydrolyze the pinacol ester in situ to generate the active boronic acid/boronate species required for transmetalation to the palladium catalyst.[3][16] Using the ester directly avoids isolating and handling the potentially less stable free boronic acid.

Q: What are common impurities I should look for in my final product? A: Besides the boroxine, common impurities include:

  • Protodeboronated product: N-(5-bromopyridin-2-yl)benzamide.

  • Unreacted starting materials: 4-carboxyphenylboronic acid or 2-amino-5-bromopyridine.

  • Homocoupled biaryl: From the Suzuki reaction if that was the final step.

These can typically be identified by LC-MS and NMR analysis.

References

  • Vertex AI Search, based on query "Improving the oxidative stability of boronic acids through stereoelectronic effects".
  • Wiley-VCH, "1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ACS Symposium Series, "Boron Chemistry: An Overview".
  • J. Am. Chem. Soc., "Protodeboronation of (Hetero)
  • Wiley-VCH, "1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • PMC, "Stereospecific Enzymatic Conversion of Boronic Acids to Amines".
  • PMC - NIH, "A Method for the Deprotection of Alkylpinacolyl Boron
  • PMC, "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling".
  • PMC - NIH, "Mechanistic insights into boron-catalysed direct amid
  • ResearchGate, "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC".
  • SciSpace, "A green chemistry perspective on catalytic amide bond form
  • Ingenta Connect, "accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc".
  • Benchchem, "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine".
  • American Chemical Society, "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3".
  • ResearchGate, "How to purify boronic acids/boron
  • Reddit, "Purific
  • ResearchGate, "Scope of boronic acids in the cross‐coupling of amides. Conditions: 1 a...".
  • MDPI, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Reddit, "Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros".
  • ACS Publications, "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters".
  • Organic Syntheses, "Synthesis of Arylboronic Pinacol Esters
  • HETEROCYCLES, "SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION".
  • Beilstein Journals, "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine".
  • Pharmaffiliates, "N-(Pyridin-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide".
  • Benchchem, "Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery".
  • Organic Chemistry Portal, "Suzuki Coupling".
  • MDPI, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • ChemicalBook, "Pyridine-4-boronic acid synthesis".
  • Chemicalbook, "N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[9][14][17]dioxaborolan-2-yl)-benzamide | 1383385-64-5".

  • Beilstein Journals, "Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggreg
  • The Royal Society of Chemistry, "Supporting Inform
  • NextSDS, "N-PYRIDIN-2-YLMETHYL-4-(4,4,5,5-TETRAMETHYL-[9][14][17]DIOXABOROLAN-2-YL)-BENZAMIDE".

  • ResearchGate, "Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydr
  • CymitQuimica, "CAS 14047-29-1: 4-Carboxyphenylboronic acid".
  • PMC, "Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) -".
  • PMC, "Synthesis of dicationic diarylpyridines as nucleic-acid binding agents".
  • Google Patents, "CN103724366A - Preparation method of p-carboxyphenylboronic acid".6A - Preparation method of p-carboxyphenylboronic acid".

Sources

Troubleshooting

Technical Support Center: Purification of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid Reaction Products

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid and its reaction products. Boronic acids and their de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid and its reaction products. Boronic acids and their derivatives are pivotal in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] However, their purification can present significant challenges due to their unique chemical properties.[2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflows and ensure the integrity of your final compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of reaction mixtures containing 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Problem 1: Persistent Impurities After Initial Work-up

Scenario: After performing a standard aqueous work-up of your reaction, you observe persistent impurities in your crude product by TLC or LC-MS analysis. These may include unreacted starting materials, homocoupled byproducts, or protodeboronation products.[1][3]

Root Cause Analysis & Solution Pathway:

The amide and boronic acid functionalities in the target molecule impart a degree of polarity and specific reactivity that can complicate purification. A multi-step purification strategy is often necessary.

Step-by-Step Troubleshooting Protocol:

  • Acid-Base Extraction: Leverage the acidic nature of the boronic acid.

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na2CO3) to convert the boronic acid into its water-soluble boronate salt.[4][5] This will extract the desired product into the aqueous phase, leaving many non-acidic impurities in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a mineral acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the purified boronic acid.

    • Filter the resulting solid and wash with cold water to remove residual salts.

  • Recrystallization: This is a powerful technique for purifying solid products.[6]

    • Solvent Screening: Experiment with various solvent systems to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing arylboronic acids include aqueous ethanol, ethyl acetate/hexanes, or hot water.[7]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Column Chromatography: While boronic acids can be challenging to purify via silica gel chromatography due to their tendency to interact strongly with the stationary phase, it is a viable option with careful optimization.[2]

    • Stationary Phase: Standard silica gel can be used, but for particularly problematic separations, consider using deactivated silica (e.g., by adding a small percentage of water or triethylamine to the eluent) or neutral alumina.[6] Some researchers have found success with C18 reverse-phase chromatography.[2]

    • Eluent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity. Adding a small amount of a modifier like acetic acid can sometimes improve peak shape and separation.[6]

Diagram of a General Purification Workflow:

PurificationWorkflow Crude_Product Crude Reaction Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization Acid_Base->Recrystallization Further Purification Column_Chromatography Column Chromatography Acid_Base->Column_Chromatography Alternative Purification Pure_Product Pure Product Recrystallization->Pure_Product Final Product Column_Chromatography->Pure_Product Final Product

Caption: General purification workflow for boronic acid derivatives.

Problem 2: Product Degradation During Purification

Scenario: You observe the formation of new, unidentified spots on your TLC plate or peaks in your LC-MS chromatogram during purification, suggesting your target compound is degrading.

Root Cause Analysis & Solution Pathway:

Boronic acids can be susceptible to protodeboronation (loss of the B(OH)2 group) under certain conditions, particularly in the presence of strong acids or bases, or upon prolonged heating. The amide linkage could also be susceptible to hydrolysis.

Step-by-Step Troubleshooting Protocol:

  • Moderate pH: When performing acid-base extractions, avoid excessively high or low pH values. Use dilute acids and bases and minimize the time the compound is in contact with these solutions.

  • Temperature Control: During recrystallization, avoid prolonged heating. If using a rotovap to remove solvents, use a moderate water bath temperature (e.g., < 45°C).[2]

  • Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Purification Methods:

    • Trituration: If your product is a solid and the impurities are oils or more soluble, suspending the crude material in a solvent in which the product is insoluble can effectively wash away impurities.

    • Derivatization: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, can facilitate purification.[2][5][7] The boronic acid can then be regenerated from the purified derivative.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for column chromatography of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid?

A1: The optimal eluent will depend on the specific impurities present. However, a good starting point is a gradient of ethyl acetate in hexanes. For this particular molecule, which has both a polar amide group and a boronic acid, a more polar system may be required. Consider gradients of methanol or acetone in dichloromethane.[6] It is crucial to first develop a good separation on a TLC plate before attempting column chromatography.

Q2: My boronic acid streaks badly on the TLC plate. What can I do?

A2: Streaking is a common issue with boronic acids on silica gel, indicating strong interaction with the stationary phase.[2] To mitigate this, you can:

  • Add an acidic modifier: Add a small amount (0.5-1%) of acetic acid to your developing solvent.[6]

  • Use a different stationary phase: Try TLC plates with a different stationary phase, such as alumina or C18 reverse-phase plates.

  • Deactivate the silica: Prepare a slurry of silica gel with a small amount of water before packing your column.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be an excellent method for purifying boronic acids, especially for obtaining high-purity material on a smaller scale. Typical mobile phases consist of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: What are the common byproducts I should look out for?

A4: In the synthesis of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, which is likely prepared from 4-aminophenylboronic acid and 5-bromo-2-pyridinecarbonyl chloride (or a related activated carboxylic acid), you should be aware of:

  • Unreacted starting materials: 4-aminophenylboronic acid and the 5-bromopyridine derivative.

  • Homocoupling products: Biphenyl derivatives formed from the coupling of two boronic acid molecules, particularly if a palladium catalyst was used in a preceding step.[1][3]

  • Protodeboronation product: 4-amino-N-(5-bromopyridin-2-yl)benzamide, where the boronic acid group has been replaced by a hydrogen atom.[8]

  • Boroxine formation: Boronic acids can reversibly form cyclic anhydride trimers called boroxines, especially upon heating or under dehydrating conditions.[1] This is generally not a permanent impurity and can be reversed by the addition of water.

Table of Common Purification Techniques for Boronic Acids:

Purification MethodKey AdvantagesKey Considerations
Acid-Base Extraction Excellent for removing non-acidic impurities. Scalable.Potential for product degradation at extreme pH.
Recrystallization Can yield very pure material. Cost-effective.Requires a solid product and a suitable solvent system.
Silica Gel Chromatography Versatile for a wide range of polarities.Boronic acids may streak or decompose. Requires careful optimization.
Reverse-Phase HPLC High resolution and purity. Good for small scale.Can be expensive and time-consuming for large quantities.
Derivatization Can improve stability and handling.[5]Adds extra synthetic steps (protection and deprotection).

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]

  • Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(9), 983-984.
  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Soundararajan, S., & Trenary, M. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134.
  • Otsuka, H., Uemura, T., & Aida, T. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 129(25), 7892-7893.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Dreher, S. D., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 35(10), 1499-1507.
  • Mori, A., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 5083-5085.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, multi-factorial challenges encountered when utilizing 4-(5-Bromo-pyridin-2-yl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, multi-factorial challenges encountered when utilizing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

This molecule is notoriously difficult to work with because it is a highly functionalized AB-type monomer . It contains both an electrophile (the 5-bromopyridine moiety) and a nucleophile (the phenylboronic acid), making it prone to self-polymerization. Furthermore, the electron-withdrawing aminocarbonyl linker and the chelating 2-aminopyridine motif introduce severe kinetic and thermodynamic side reactions.

Below, you will find a causality-driven troubleshooting guide, quantitative data matrices, and self-validating experimental protocols to help you achieve chemoselective coupling.

Diagnostic FAQs: The "Why" Behind the Failures

Q1: Why is my LCMS showing a ladder of high-molecular-weight species instead of my target product?

The Causality: You are observing unwanted Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP) 1. Because your molecule contains both a reactive C-Br bond and a C-B(OH)₂ bond, the Palladium catalyst will oxidatively add to the internal bromide and transmetalate with another molecule's boronic acid, creating an oligomeric chain. The Fix: You must break the kinetic symmetry. If you want to couple the boronic acid, use a highly reactive external Aryl-Iodide (which undergoes oxidative addition >100x faster than Aryl-Bromides 2) and add your AB-monomer via a syringe pump to keep its concentration low.

Q2: Why am I recovering large amounts of the des-borylated starting material?

The Causality: The molecule is undergoing base-catalyzed protodeboronation 3. The boronic acid is situated para to an electron-withdrawing aminocarbonyl group. During the cleavage of the C-B bond, the transition state develops carbanionic character at the ipso-carbon. The electron-withdrawing amide stabilizes this carbanion, drastically accelerating protodeboronation in the presence of aqueous bases 4. The Fix: Eliminate water and hydroxide/carbonate bases. Switch to anhydrous fluoride sources (e.g., CsF in 1,4-dioxane) which promote transmetalation without supplying the protons necessary for deboronation.

Q3: Why does the reaction stall at 20% conversion, even with excess reagents and fresh catalyst?

The Causality: Catalyst poisoning via chelation. The 2-aminopyridine motif is a classic bidentate ligand. It coordinates strongly to the Pd(II) intermediate, displacing your phosphine ligands and forming a catalytically dead N,N-chelate complex 5. The Fix: Utilize bulky, electron-rich Buchwald precatalysts (such as XPhos Pd G3) 6. The extreme steric bulk of the XPhos ligand physically prevents the bidentate coordination of the pyridyl-amide, keeping the Pd center active.

Quantitative Reaction Dynamics & Troubleshooting Matrix

The following table summarizes the competing pathways, their kinetic drivers, and the expected impact of mitigation strategies.

Competing PathwayKinetic Driver / CausalityDiagnostic Marker (LCMS/NMR)Mitigation StrategyExpected Yield Impact
AB-Oligomerization Oxidative addition into internal Ar-Br ( kpolym​≈kcross​ )LCMS: [2M−H]+ , [3M−H]+ laddersMask B(OH)₂ as MIDA or use external Ar-I partner.+40% to +60%
Protodeboronation Base-catalyzed C-B protonolysisLCMS: [M−B(OH)2​+H]+ (des-borylated)Use anhydrous CsF or K₃PO₄; strictly avoid NaOH/KOH.+25% to +35%
Catalyst Chelation N,N-bidentate coordination to Pd(II)Reaction stalls at <30% conversionUse bulky XPhos Pd G3 to sterically block chelation.+30% to +50%
Amide Hydrolysis OH− nucleophilic attack on carbonylLCMS: 2-amino-5-bromopyridineLower temp to 60°C, use non-nucleophilic base.+5% to +10%

Mechanistic & Workflow Visualizations

Pathways SM 4-(5-Bromo-pyridin-2-yl) aminocarbonylphenylboronic acid (AB Monomer) Target Selective Cross-Coupling (Target Product) SM->Target Optimized Conditions Polymer Oligomerization / Polymerization SM->Polymer Standard Suzuki Proto Protodeboronation (Des-borylated) SM->Proto Aqueous Base + Heat Chelation Catalyst Poisoning (Pd-Chelation) SM->Chelation Unhindered Pd Catalyst

Caption: Competing reaction pathways for the AB-type monomer during Suzuki-Miyaura cross-coupling.

Workflow Start Analyze Crude Reaction Mixture Q1 Is high molecular weight byproduct observed? Start->Q1 A1_Yes Polymerization: Protect B(OH)2 as MIDA or use Ar-Iodide partner Q1->A1_Yes Yes Q2 Is des-borylated starting material present? Q1->Q2 No A2_Yes Protodeboronation: Switch to anhydrous conditions (e.g., CsF in Dioxane) Q2->A2_Yes Yes Q3 Is the reaction stalling with unreacted SM? Q2->Q3 No A3_Yes Catalyst Poisoning: Switch to bulky Buchwald ligands (e.g., XPhos) Q3->A3_Yes Yes Success Proceed to Isolation Q3->Success No

Caption: Step-by-step troubleshooting logic for optimizing the cross-coupling yield.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols feature built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Chemoselective Coupling of the Boronic Acid Moiety

Objective: Couple the internal boronic acid to an external Aryl-Iodide while leaving the internal 5-bromopyridine intact.

  • Preparation: In a flame-dried Schlenk flask, combine the external Aryl-Iodide (1.5 equiv), XPhos Pd G3 (2 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous THF (0.1 M relative to Ar-I) and stir at room temperature for 5 minutes.

  • Syringe Pump Addition: Dissolve the 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise via syringe pump over 2 hours at 60°C.

    • Causality: Slow addition ensures the concentration of the AB monomer remains near zero, preventing it from homocoupling with itself.

  • Validation Checkpoint (t = 30 min): Remove a 10 µL aliquot, quench with MeCN/Water, and analyze via LCMS.

    • Pass Criteria: The external Aryl-Iodide should be steadily depleting. If the AB monomer is accumulating but the Ar-I is unreacted, the catalyst has deactivated. If oligomeric ladders appear, decrease the syringe pump addition rate.

  • Workup: Once the monomer addition is complete, stir for an additional 1 hour, cool to room temperature, filter through a pad of Celite, and concentrate.

Protocol B: MIDA-Protection for Chemoselective Coupling of the Bromide

Objective: If you need to couple the internal bromide to an external boronic acid, you must first "mask" the internal boronic acid to prevent polymerization 5.

  • Complexation: Combine the AB monomer (1.0 equiv) and N-Methyliminodiacetic acid (MIDA) (1.2 equiv) in a 1:1 mixture of Toluene/DMSO.

  • Dehydration: Attach a Dean-Stark trap and reflux the mixture for 12 hours.

    • Causality: MIDA boronates are sp³-hybridized at the boron center, rendering them entirely unreactive toward transmetalation. This temporarily converts the AB monomer into a simple aryl bromide 4.

  • Validation Checkpoint (Post-Reflux): Analyze the crude mixture via ¹¹B NMR.

    • Pass Criteria: The broad resonance at ~30 ppm (characteristic of free sp² boronic acids) must completely disappear, replaced by a sharp singlet at ~12 ppm (characteristic of the sp³ MIDA boronate). Do not proceed to the Suzuki coupling if the 30 ppm peak remains.

  • Cross-Coupling: Isolate the MIDA-protected monomer and subject it to standard Suzuki conditions with your desired external boronic acid. The MIDA group will remain stable under anhydrous cross-coupling conditions and can be deprotected later using mild aqueous NaOH 5.

References

  • Protodeboronation - Wikipedia. wikipedia.org. URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. nih.gov. URL:[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. libretexts.org. URL:[Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. harvard.edu. URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. rsc.org. URL:[Link]

  • Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization. acs.org. URL:[Link]

  • Suzuki reaction - Wikipedia. wikipedia.org. URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Suzuki-Miyaura Coupling of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. This guide is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this complex substrate in their synthetic workflows. The unique structure of this molecule, featuring a challenging 5-bromopyridine moiety, necessitates careful consideration of catalyst systems and reaction conditions to achieve high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of this transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each answer provides a causal explanation and a step-by-step approach to resolving the problem.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?

A: Low or no conversion in the Suzuki-Miyaura coupling of this substrate is most frequently traced back to catalyst deactivation or an insufficiently active catalyst system. The primary culprit is the Lewis basic nitrogen atom within the pyridine ring.

  • Causality - Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst center. This forms stable, inactive palladium complexes that effectively remove the catalyst from the active catalytic cycle, a phenomenon known as catalyst poisoning.[1][2] Standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are particularly susceptible to this deactivation pathway and may yield poor results.[1]

Troubleshooting Steps:

  • Select a Robust Ligand: The most effective countermeasure is to use a catalyst system with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the desired reductive elimination step over catalyst deactivation, and can sterically hinder the pyridine nitrogen from binding.[1]

    • Recommendation: Screen modern Buchwald-type ligands such as SPhos, XPhos, or RuPhos.[1] These have become the industry standard for challenging heteroaryl couplings.

  • Utilize a Pre-catalyst: Employ a pre-formed palladium pre-catalyst, such as an SPhos-Pd-G2/G3 or XPhos-Pd-G3 complex. These are often more stable and efficiently generate the active Pd(0) species in situ, ensuring a higher concentration of active catalyst at the start of the reaction.[1][3]

  • Increase Catalyst Loading: As a final resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation by providing a sufficient quantity of active catalyst to see the reaction to completion.[1]

Q2: I'm observing significant side-product formation, particularly homocoupling of my boronic acid partner and protodeboronation. How can I minimize these?

A: The formation of homocoupling (Ar-Ar from Ar-B(OH)₂) and protodeboronation (Ar-H from Ar-B(OH)₂) byproducts points to issues with reaction conditions, particularly the presence of oxygen and water.

  • Causality - Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and facilitate the oxidative coupling of two boronic acid molecules.[1][2]

  • Causality - Protodeboronation: This involves the cleavage of the C–B bond and its replacement with a C–H bond. It is often facilitated by excess water, high temperatures, or the choice of base, and can be more pronounced with electron-deficient boronic acids.[1][2]

Troubleshooting Steps:

  • Ensure Rigorously Inert Conditions: Oxygen and water are detrimental.[1]

    • Solvent Degassing: Thoroughly degas your solvent(s) before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[4][5]

    • Inert Atmosphere: Assemble your reaction glassware while hot and cool under a stream of inert gas to remove adsorbed moisture.[6] Run the reaction under a positive pressure of nitrogen or argon using standard Schlenk techniques.[3][7]

  • Optimize Base Selection: The base is critical for activating the boronic acid but can also promote side reactions.[2]

    • Recommendation: Start with a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[4][8] Avoid overly strong bases like hydroxides if protodeboronation is a major issue.

  • Control Reagent Stoichiometry: Use a slight excess of the boronic acid coupling partner (e.g., 1.1–1.2 equivalents). This can help drive the desired cross-coupling reaction to completion. However, a large excess can lead to more homocoupling.

Q3: My starting material is consumed, but the yield of the desired product is still low. What other side reaction could be occurring?

A: If your starting material is consumed but the product yield is low, and homocoupling or protodeboronation of the coupling partner are not the main issues, you should consider dehalogenation of your substrate.

  • Causality - Dehalogenation: This side reaction involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom, yielding 4-((pyridin-2-yl)aminocarbonyl)phenylboronic acid as a byproduct.[1][9] This can occur after the oxidative addition step if the catalytic cycle is intercepted by a hydride source before reductive elimination can occur.[9]

Troubleshooting Steps:

  • Optimize Ligand and Base: The electronic and steric properties of the ligand-base combination can influence the competition between reductive elimination (product formation) and dehalogenation. Re-screening your catalyst system may be necessary.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] If the reaction proceeds, albeit slowly, at a lower temperature, this may improve the product-to-byproduct ratio.

  • Check Purity of Reagents: Impurities in solvents or reagents can sometimes act as hydride sources. Ensure you are using high-purity, dry reagents.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to screen for the coupling of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid?

A: For a challenging substrate like this, starting with a robust and highly active catalyst system is crucial to save time and resources. A good starting point would be a second-generation (G2) or third-generation (G3) Buchwald pre-catalyst.

ComponentRecommendationRationale
Pd Pre-catalyst SPhos-Pd-G3 or XPhos-Pd-G3 (1-3 mol%)Air- and moisture-stable, ensuring accurate dosing and efficient generation of the active Pd(0) species.[3]
Ligand SPhos or XPhosBulky, electron-rich ligands that are proven to be highly effective for heteroaryl couplings, mitigating catalyst poisoning.[1]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Effective bases for activating boronic acids while minimizing side reactions.[4][8][10]
Solvent 1,4-Dioxane/water (e.g., 4:1 to 10:1 v/v) or Toluene/waterCommon solvent systems that work well for a broad range of Suzuki couplings.[1][10][11]
Temperature 80–100 °CA standard temperature range for these types of couplings.

Q2: How critical are anhydrous and inert conditions for this specific reaction?

A: They are absolutely critical.[1] As detailed in the troubleshooting section, oxygen promotes the unwanted homocoupling of the boronic acid coupling partner, while water can lead to protodeboronation.[1][2] Furthermore, once activated by the base, the active Pd(0) catalyst is sensitive to air.[3] Following strict protocols for using anhydrous solvents and maintaining an inert atmosphere is essential for reproducibility and high yields.[6][7]

Q3: How do I effectively monitor the progress of the reaction?

A: Monitoring the reaction is key to understanding its kinetics and determining the optimal reaction time.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitative monitoring.[12] Spot the reaction mixture alongside your starting materials to visualize the consumption of the limiting reagent and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method.[1][13] It allows you to accurately track the disappearance of starting materials and the formation of the product, as well as identify any major side products by their mass.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the cross-coupling of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid with a generic arylboronic acid.

Reagents & Equipment:

  • 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equiv)

  • Arylboronic acid coupling partner (1.2 equiv)

  • Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 5:1)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) and Schlenk line

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly oven-dried (e.g., 125 °C overnight) and cooled under vacuum or a stream of inert gas.[6]

  • Reagent Addition: To the cooled Schlenk flask, add 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, the arylboronic acid partner, the base, and the palladium pre-catalyst.

  • Establish Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask and backfill with inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[3][4]

  • Solvent Addition: Add the degassed solvent mixture via syringe through the septum.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots via syringe (under positive inert gas pressure) for analysis by TLC or LC-MS.[12][13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle

Troubleshooting_Workflow

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for 5-Phenylpyridine Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Mushtaq, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Acetylphenylboronic Acid.

Sources

Optimization

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid stability and storage conditions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the Technical Support Center for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid . As a highly versatile bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid . As a highly versatile bifunctional building block, this compound is indispensable for iterative cross-coupling in drug discovery. However, the presence of an electron-withdrawing aminocarbonyl linker, a reactive boronic acid, and a photolabile bromopyridine moiety introduces specific handling and stability challenges.

This guide is designed by our Senior Application Scientists to provide you with field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure reproducible results in your workflows.

Section 1: Core Stability Mechanics & Storage (FAQ)

Q1: What are the optimal long-term storage conditions for this compound? A: Store the compound at -20°C under an inert atmosphere (Argon or N₂) , strictly protected from light. Causality: The 5-bromopyridyl moiety is susceptible to photodehalogenation via radical cleavage upon prolonged exposure to ambient or UV light. Furthermore, ambient moisture fluctuations drive the equilibrium between the free boronic acid and its dehydrated boroxine trimer, leading to inconsistent stoichiometry during reaction setup.

Q2: My LC-MS analysis of the pristine reagent shows masses of [M-18] and [3M-54]. Has the reagent degraded? A: No, this is not a degradation pathway. Boronic acids undergo reversible thermal dehydration to form cyclic, six-membered boroxine trimers. In mass spectrometry, the loss of water ([M-18]) or the trimer mass minus three water molecules ([3M-54]) is a standard artifact of the ionization process or a result of storing the compound in a desiccator. This equilibrium is fully reversible upon the addition of water.

Q3: How do I prevent protodeboronation during storage and cross-coupling? A: Avoid prolonged exposure to strong aqueous bases and high temperatures. Base-catalyzed protodeboronation occurs via the pre-equilibrium formation of a highly reactive boronate anion, followed by a [1]. While the para-aminocarbonyl group provides some electronic stabilization compared to ortho-substituted analogs, the compound remains susceptible to deboronation at pH > 10.

Q4: I suspect my compound oxidized into a phenol derivative during a reaction. How did this happen? A: Boronic acids are highly susceptible to oxidation by reactive oxygen species (ROS) or peroxides commonly found in aged ethereal solvents (e.g., THF, 1,4-dioxane). The mechanism involves the nucleophilic attack of the peroxide on the empty p-orbital of the sp² boron, followed by a [2]. This yields a labile borate ester that rapidly hydrolyzes into a phenol.

Section 2: Quantitative Stability Profile

To assist in your experimental planning, all quantitative stability and storage metrics are summarized below.

ParameterRecommended ConditionCritical Threshold / Consequence
Storage Temperature -20°C> 40°C promotes rapid boroxine trimerization.
Atmosphere Argon or NitrogenAmbient air exposure leads to slow phenol oxidation.
Light Exposure Amber vial / DarkUV exposure causes photodebromination (loss of Br).
Optimal pH Range pH 4.0 – 8.5pH > 10 accelerates protodeboronation (C-B cleavage).
Shelf Life 24 months (Optimal)Re-test purity via LC-MS every 6 months if opened.

Section 3: Diagnostic & Troubleshooting Workflows

Understanding the dominant degradation and transformation pathways is critical for diagnosing failed reactions.

Degradation A Intact Compound (Boronic Acid) B Boroxine Trimer (Dehydration) A->B -H2O (Heat/Vac) Reversible C Phenol Derivative (Oxidation) A->C ROS/Peroxides (1,2-Aryl Shift) D Deboronated Arene (Protodeboronation) A->D Base/Heat/H2O (C-B Cleavage) E Debrominated Arene (Photodehalogenation) A->E UV Light (Radical Cleavage)

Fig 1. Primary transformation and degradation pathways of the boronic acid.

If you experience low yields during Suzuki-Miyaura cross-coupling, utilize the following logic tree to identify the root cause based on your crude LC-MS data.

Workflow Start Low Yield in Suzuki Coupling? CheckMS Check LC-MS of Crude Mixture Start->CheckMS MassPhenol Mass = Phenol (Oxidation) CheckMS->MassPhenol MassDebor Mass = Deboronated (Protodeboronation) CheckMS->MassDebor MassTrimer Mass = Boroxine (Dehydration) CheckMS->MassTrimer FixPhenol Degas Solvents Purge with Argon MassPhenol->FixPhenol FixDebor Lower Temp Use Weaker Base MassDebor->FixDebor FixTrimer Add H2O to Reaction (Rehydrate) MassTrimer->FixTrimer

Fig 2. Troubleshooting logic tree for Suzuki-Miyaura coupling failures.

Section 4: Self-Validating Experimental Protocols

Protocol A: Rehydration of Boroxine to Free Boronic Acid

Concept: Boroxines form spontaneously during storage, throwing off molar equivalency calculations. This protocol ensures accurate stoichiometry by reverting the trimer back to the monomeric acid.

  • Weighing: Accurately weigh the suspected dehydrated compound (Record Mass A).

  • Dissolution: Dissolve the solid in a THF/H₂O mixture (9:1 v/v) at room temperature.

  • Equilibration: Stir the solution vigorously for 30 minutes. The excess water drives the equilibrium entirely toward the free boronic acid.

  • Isolation: Concentrate the mixture under reduced pressure. Crucial: Do not exceed a water bath temperature of 35°C, as thermal stress will re-trigger dehydration.

  • System Validation: Weigh the recovered solid (Record Mass B). Mass B will be proportionally higher than Mass A due to the re-incorporation of water. Subsequent LC-MS analysis will show the disappearance of the [3M-54] peak.

Protocol B: Optimized Suzuki-Miyaura Coupling

Concept: This protocol is specifically engineered to outcompete protodeboronation and prevent ROS-mediated oxidation when utilizing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

  • Solvent Preparation: Combine 1,4-dioxane and H₂O (4:1 ratio). Sparge the mixture with Argon for a minimum of 15 minutes. Causality: Removing dissolved oxygen prevents the formation of peroxides that drive the 1,2-aryl shift oxidation[2].

  • Base Selection: Utilize K₃PO₄ (2.0 equiv) rather than NaOH or KOH. Causality: Weaker bases maintain a lower steady-state concentration of the reactive boronate anion, drastically slowing the concerted C-B cleavage pathway[1].

  • Catalyst Addition: Employ a highly active precatalyst such as Pd(dppf)Cl₂ or XPhos Pd G3 (5 mol%). Causality: A highly active catalyst accelerates the transmetalation step, allowing the productive cross-coupling to outcompete baseline protodeboronation.

  • Temperature Control: Heat the reaction to 65°C. Do not reflux (100°C). Causality: Lower temperatures preserve the photolabile bromopyridine moiety and limit thermal deboronation.

  • System Validation: Perform TLC or LC-MS after 2 hours. A successful, optimized system will demonstrate >95% conversion to the cross-coupled product with <5% of the deboronated arene byproduct.

References

  • Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: Journal of the American Chemical Society / LJMU Research Online URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Troubleshooting

troubleshooting poor solubility of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Technical Support Center: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid Introduction: Navigating the Solubility Challenges of a Key Synthetic Building Block 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Introduction: Navigating the Solubility Challenges of a Key Synthetic Building Block

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a sophisticated bifunctional molecule, prized as a key intermediate in the synthesis of complex pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Its structure, incorporating a polar amide linkage, a heteroaromatic pyridine ring, and a Lewis acidic boronic acid moiety, presents significant solubility challenges for researchers.[3][4] This guide provides a comprehensive, mechanism-driven approach to troubleshooting and overcoming these issues, ensuring reliable and reproducible experimental outcomes.

This document moves beyond simple solvent suggestions to explain the underlying chemical principles—from pH-dependent equilibria to the formation of insoluble anhydrides—empowering you to make informed decisions in your experimental design.

Section 1: At-a-Glance Solubility & Stability Profile

For rapid reference, the following table summarizes the key physicochemical properties and initial troubleshooting steps for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Property / ParameterValue / ObservationScientific Rationale & Troubleshooting Action
Appearance Typically a beige to off-white solid.Color may vary based on purity and the presence of boroxine.
General Solubility Poor in non-polar solvents (Hexanes, Toluene) and many polar solvents (DCM, EtOAc, Water at neutral pH).[4][5]The molecule's high crystallinity and multiple hydrogen bonding sites (amide, pyridine N, B(OH)₂) lead to high lattice energy. Action: Start with polar aprotic solvents.
Key Challenge: Boroxine Formation The compound can reversibly form a cyclic trimeric anhydride (boroxine), which is often less soluble.[6][7]This dehydration is favored in anhydrous conditions and at higher concentrations. Action: Add 5-10% (v/v) water to your organic solvent to hydrolyze the boroxine back to the more soluble monomer.[7]
pH-Dependent Solubility Highly insoluble at acidic to neutral pH. Solubility dramatically increases at pH > pKa.The boronic acid is a Lewis acid (pKa ≈ 8.5-9.5) that accepts a hydroxide ion to form a more soluble, anionic tetrahedral boronate species [R-B(OH)₃]⁻.[8][9] Action: For aqueous or biphasic systems, add a mild inorganic base (e.g., K₂CO₃, NaHCO₃) to raise the pH and facilitate dissolution.
Thermal Stability Moderate.Gentle heating (40-50°C) can aid dissolution. However, excessive or prolonged heating can accelerate irreversible boroxine formation and increase the risk of protodeboronation (loss of the boronic acid group).[10]
Chemical Stability Susceptible to protodeboronation and oxidation.The C-B bond can be cleaved under harsh acidic or basic conditions.[10] The boronic acid group can also be oxidized to a hydroxyl group.[11] Action: Use mild conditions where possible. Degas solvents, especially for metal-catalyzed reactions.

Section 2: Frequently Asked Questions (FAQs) - The Scientist's Guide

This section addresses the most common solubility issues in a practical, question-and-answer format.

Q1: My compound won't dissolve in standard solvents like Dichloromethane (DCM) or Ethyl Acetate. Why, and what should I try first?

This is the most common initial observation. The low solubility is due to the molecule's high polarity and strong intermolecular hydrogen bonding network established by the amide N-H, the boronic acid -OH groups, and the pyridine nitrogen. This creates a stable crystal lattice that low-to-moderately polar solvents cannot effectively disrupt.

Recommendation: Your first step should be to switch to more polar, aprotic solvents that are better equipped to solvate the molecule.

  • Primary Choices: Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Rationale: These solvents act as strong hydrogen bond acceptors and have higher dielectric constants, which helps to overcome the compound's lattice energy. For many applications, such as Suzuki couplings, THF and dioxane are excellent starting points.[1]

Q2: I've switched to Dioxane, but a significant amount of solid remains. I suspect it's not a simple saturation issue. What's happening?

You are likely observing the effects of boroxine formation. Boronic acids, especially arylboronic acids, readily undergo dehydration to form a cyclic trimer anhydride known as a boroxine.[6][7] Commercial batches of boronic acids are often a mixture of the monomer and the boroxine. This boroxine is frequently less soluble than the parent boronic acid in organic solvents.

Recommendation: Hydrolyze the boroxine back to the monomeric boronic acid in situ.

  • Action: Add a small volume of water (typically 5-10% of the total solvent volume) to your suspension in THF or dioxane and stir vigorously for 30-60 minutes at room temperature.[7]

  • Mechanism: Water attacks the B-O bonds in the boroxine ring, driving the equilibrium back towards the monomeric, and often more soluble, boronic acid. You should observe the solid dissolving as the hydrolysis proceeds.

Below is a diagram illustrating this critical equilibrium.

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Q3: For my Suzuki coupling, the protocol calls for an aqueous base. How does this impact the dissolution of my boronic acid?

The use of an aqueous base is the most powerful technique for dissolving this compound and is fundamental to the mechanism of the Suzuki-Miyaura reaction.[2]

  • Mechanism: The boron atom in a boronic acid is Lewis acidic, meaning it has an empty p-orbital that can accept electrons. In a basic aqueous solution (pH > pKa), a hydroxide ion (OH⁻) from the water coordinates to the boron atom. This converts the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate anion [R-B(OH)₃]⁻.[9][11]

  • Solubility Impact: This anionic boronate species is vastly more soluble in aqueous and polar organic media than the neutral boronic acid. This is why boronic acids often dissolve readily once the base is added to the reaction mixture.

  • Practical Implication: You can prepare a slurry of the boronic acid in your organic solvent (e.g., dioxane) and then add the aqueous solution of your base (e.g., 2M K₂CO₃). Upon stirring, the compound should dissolve at the interface as the soluble boronate is formed.

Q4: I'm observing degradation or getting low yields in my reaction. Could my dissolution method be the cause?

Yes, improper handling during dissolution can lead to degradation. The primary pathway of concern is protodeboronation .

  • Definition: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[10] This is an undesired side reaction that consumes your starting material.

  • Causes: This reaction can be catalyzed by strong acids or bases, and the rate can be accelerated by heat. Heteroaromatic boronic acids, particularly those containing pyridine, can be more susceptible to this process.[10][12]

  • Prevention:

    • Use Mild Base: Employ moderately basic conditions (e.g., K₂CO₃, K₃PO₄, NaHCO₃) rather than strong bases like NaOH or KOH when possible.

    • Avoid High Temperatures: Do not reflux for extended periods if not necessary for the reaction itself. If heating is required for dissolution, use the minimum temperature and time required.

    • Degas Solvents: Oxygen can sometimes contribute to oxidative degradation pathways.[11] For sensitive reactions, degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) is good practice.

Section 3: Standard Operating Protocols

Protocol 1: Recommended Solubilization for Biphasic Reactions (e.g., Suzuki Coupling)

This protocol is optimized for reactions that utilize an aqueous base and an organic solvent.

  • Setup: To a reaction vessel equipped with a stir bar, add 1.0 equivalent of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

  • Solvent Addition: Add the primary organic solvent (e.g., 1,4-Dioxane or THF) to achieve the desired final reaction concentration (e.g., 0.1 M). A suspension or slurry will form.

  • Hydration/Hydrolysis: Add deionized water, constituting 10-20% of the organic solvent volume (e.g., for 10 mL of dioxane, add 1-2 mL of water).

  • Stirring: Stir the mixture vigorously at room temperature for 15-30 minutes. This step helps hydrolyze any boroxine anhydride present.[7]

  • Base Addition: Add the required equivalents of aqueous base (e.g., 2.0 M K₂CO₃ solution).

  • Final Dissolution: Stir the biphasic mixture. The boronic acid should fully dissolve as it is converted to the active, soluble boronate salt at the aqueous-organic interface. The solution is now ready for the addition of other reagents (e.g., aryl halide, palladium catalyst).

Protocol 2: Preparation of a Stock Solution in a Polar Aprotic Solvent

This protocol is for applications requiring a homogenous organic stock solution without aqueous base.

  • Weighing: Weigh the required amount of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid into a clean, dry vial.

  • Solvent Selection: Add anhydrous DMF or DMSO to the desired concentration. Note: These are high-boiling solvents and may be difficult to remove.

  • Dissolution: Use a vortex mixer or sonication bath to aid dissolution. Gentle warming (to 40°C) can be applied if necessary, but avoid prolonged heating.

  • Clarity Check: Ensure the solution is completely clear with no particulate matter. If solubility is still an issue, the concentration may be too high for that specific solvent.

  • Storage: Store the stock solution under an inert atmosphere (N₂ or Ar) and protect it from light. Due to the risk of degradation, it is highly recommended to prepare stock solutions fresh before use.

Section 4: Visual Troubleshooting Workflow

If you are encountering persistent issues, follow this logical workflow to diagnose the problem.

G cluster_nonpolar cluster_polar cluster_base cluster_heat start Start: Poor solubility of Boronic Acid solvent_choice What solvent are you using? start->solvent_choice nonpolar Non-polar / Low-polarity (Toluene, DCM, EtOAc) solvent_choice->nonpolar polar Polar Aprotic (THF, Dioxane, DMF) solvent_choice->polar switch_polar Switch to Polar Aprotic Solvent (THF, Dioxane, DMF, DMSO) nonpolar->switch_polar switch_polar->polar add_water Still insoluble? Suspect Boroxine Trimer polar->add_water hydrolyze Add 5-10% v/v Water. Stir 30-60 min at RT to hydrolyze trimer. add_water->hydrolyze Yes add_base For aqueous/biphasic systems: Add mild aqueous base (e.g., K₂CO₃). Forms soluble boronate anion. add_water->add_base No dissolved_check1 Is it dissolved? hydrolyze->dissolved_check1 dissolved_check1->add_base No success Success: Compound Solubilized. Proceed with experiment. dissolved_check1->success Yes dissolved_check2 Is it dissolved? add_base->dissolved_check2 consider_heat Consider gentle heating (40-50°C). Caution: Risk of degradation/protodeboronation. dissolved_check2->consider_heat No dissolved_check2->success Yes monitor Monitor for color change. Use minimal required heat/time. consider_heat->monitor monitor->success If successful failure Failure: Compound remains insoluble or degrades. Consider derivatization (e.g., to pinacol ester) or alternative solvent system. monitor->failure

Caption: Step-by-step workflow for troubleshooting solubility issues.

References

  • Wang, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Pop-Georgievski, R. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4554–4561. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Schübel, M., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Molecules, 26(5), 1253. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Lee, H., & Wuest, W. M. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(31), 8254-8259. [Link]

  • Ociepa, M., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3149. [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Slayden, S. W., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Organometallics, 34(12), 2824–2829. [Link]

  • Wikipedia contributors. (2023, December 19). Protodeboronation. Wikipedia. [Link]

  • Domańska, U., et al. (2018). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

  • Borates Today. (2021, December 17). Boron Suzuki Coupling. Borates Today Website. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application.
  • Reddit user contribution. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros, Reddit. [Link]

  • Chemistry Stack Exchange user contribution. (2025, November 8). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Protodeboronation in 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid Workflows

Welcome to the Advanced Applications Support Center. This guide addresses a critical failure mode encountered when working with 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid . Because this molecule contains bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide addresses a critical failure mode encountered when working with 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid .

Because this molecule contains both an electrophile (aryl bromide) and a nucleophile (boronic acid), it functions as an AB-type monomer typically used for Suzuki-Miyaura polycondensation or iterative cross-coupling. However, its specific structural features make it highly susceptible to protodeboronation —the cleavage of the carbon-boron bond to yield a carbon-hydrogen bond. In polymerization or step-wise coupling, this side reaction acts as a catastrophic chain terminator, leading to dead-end oligomers and severely depressed yields.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why is this specific boronic acid so prone to protodeboronation? A1: The vulnerability lies in the electronic properties of the molecule. The para-aminocarbonyl (amide) group acts as a strong electron-withdrawing group (EWG). During base-mediated Suzuki coupling, hydroxide or alkoxide ions coordinate to the boron atom to form a reactive tetrahedral boronate anion. While this ate-complex is necessary for transmetalation, the EWG stabilizes the developing negative charge on the ipso-carbon, significantly lowering the activation energy for C–B bond heterolysis 1. This pushes the degradation mechanism into a fast, carbanion-like transition state, resulting in rapid protodeboronation before the productive transmetalation can occur 2.

Q2: Is the degradation purely driven by the base and pH? A2: Primarily, yes. The rate of protodeboronation is highly pH-dependent and accelerates as the pH approaches or exceeds the pKa of the boronic acid 2. However, recent mechanistic studies have revealed a secondary pathway: Palladium-catalyzed protodeboronation . Paradoxically, the bulky phosphine ligands often chosen to facilitate difficult cross-couplings can actually accelerate the metal-mediated cleavage of the C–B bond 3. Therefore, catalyst selection must balance transmetalation speed against ligand-induced degradation.

Section 2: Experimental Troubleshooting Strategies

Q3: How should I adjust my standard Suzuki-Miyaura conditions to minimize this side reaction? A3: You must decouple the rate of transmetalation from the rate of base-catalyzed hydrolysis by altering the reaction environment:

  • Switch the Base: Abandon strong aqueous bases like NaOH, KOH, or high concentrations of Na2​CO3​ . Instead, use anhydrous fluoride sources (e.g., CsF or KF). Fluoride strongly coordinates to boron to facilitate transmetalation without providing the proton source (water) required for the protodeboronation step.

  • Lower the Temperature: Protodeboronation is highly temperature-dependent. Reduce the reaction temperature from the standard 80–100 °C to 40–60 °C.

  • Optimize the Catalyst: Use a highly active precatalyst (e.g., Pd(dppf)Cl2​ ) that promotes rapid oxidative addition and transmetalation, ensuring the productive pathway outcompetes degradation.

Q4: I have optimized the base and temperature, but I am still seeing chain termination. What is the next step? A4: You must employ a "Slow-Release" Strategy 4. By converting the free boronic acid into an N-methyliminodiacetic acid (MIDA) boronate, you mask the reactive boron center. MIDA boronates are stable to anhydrous cross-coupling conditions but slowly hydrolyze in the presence of mild aqueous base to release the free boronic acid. This keeps the instantaneous concentration of the free boronic acid extremely low, minimizing the opportunity for protodeboronation.

Section 3: Quantitative Data & Benchmarking

To guide your optimization, the following table summarizes the expected half-lives ( t1/2​ ) and relative stabilities of arylboronic species under typical cross-coupling conditions.

Boron SpeciesConditionspHTemp (°C)Est. Half-Life ( t1/2​ )Primary Degradation Pathway
Free Boronic Acid (EWG-substituted)50% aq. dioxane, KOH>1270< 5 minsBase-catalyzed C-B cleavage
Free Boronic Acid (EWG-substituted)50% aq. dioxane, K3​PO4​ ~1070~ 45 minsBase-catalyzed C-B cleavage
Pinacol Ester (Bpin)50% aq. dioxane, K2​CO3​ ~1170~ 20 minsPre-hydrolytic deboronation
MIDA BoronateTHF/ H2​O , K3​PO4​ ~1060> 24 hoursControlled slow hydrolysis

(Note: The MIDA boronate itself does not deboronate; the half-life refers to its controlled hydrolysis rate to the active boronic acid).

Section 4: Validated Methodologies

Protocol A: Mild, Anhydrous Suzuki-Miyaura Coupling (Direct Method)

Design Rationale: This protocol uses CsF to activate the boronic acid via a fluoroborate intermediate, avoiding hydroxide-mediated degradation.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.0 equiv), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv), and anhydrous CsF (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a monomer concentration of 0.1 M.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 50 °C under vigorous stirring for 12–24 hours.

  • Self-Validation Step: At t = 60 mins, extract a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze via LC-MS. Monitor the ratio of the target polymer/oligomer mass against the deboronated dead-end monomer (m/z [M-B(OH)2+H]). A ratio > 20:1 indicates successful suppression of the side reaction.

Protocol B: MIDA Boronate Protection and Slow-Release Coupling

Design Rationale: Masks the boronic acid to prevent bulk degradation, releasing it only as fast as the Pd catalyst can consume it.

  • Protection: Reflux the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 1:1 mixture of toluene and DMSO (0.2 M) using a Dean-Stark trap for 12 hours. Remove solvents under vacuum and precipitate the MIDA boronate with diethyl ether.

  • Slow-Release Coupling: Charge a flask with the purified MIDA monomer (1.0 equiv), Pd2​(dba)3​ (0.02 equiv), SPhos (0.08 equiv), and K3​PO4​ (3.0 equiv).

  • Solvent System: Add a degassed mixture of THF and H2​O (10:1 v/v).

  • Reaction: Heat to 60 °C. The mild aqueous phosphate will slowly hydrolyze the MIDA group, feeding the active boronic acid into the catalytic cycle while preventing bulk accumulation.

  • Self-Validation Step: Monitor the aqueous layer pH; it should remain stable (~10). Analyze the organic phase via 11B NMR to confirm the absence of free boronic acid buildup (signal at ~28 ppm) relative to the MIDA boronate (signal at ~11 ppm).

Section 5: Visualizations

G BA Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Base (OH-) TM Transmetalation (Productive) Boronate->TM + Pd(II) PD Protodeboronation (Destructive) Boronate->PD H2O / Heat Product Cross-Coupled Polymer TM->Product Reductive Elimination Arene Deboronated Dead-End PD->Arene C-B Cleavage

Fig 1: Kinetic competition between productive transmetalation and destructive protodeboronation.

G MIDA MIDA Boronate (Masked Monomer) SlowRelease Slow Hydrolysis (Mild Base, H2O) MIDA->SlowRelease ActiveBA Active Boronic Acid (Low Concentration) SlowRelease->ActiveBA Coupling Rapid Cross-Coupling (Pd Catalyst) ActiveBA->Coupling Polymer Target Polymer Coupling->Polymer

Fig 2: MIDA boronate slow-release workflow minimizing free boronic acid concentration.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research - PMC (NIH) URL:2

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL:3

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: Israel Journal of Chemistry - University of Bristol URL:4

Sources

Troubleshooting

how to increase the reaction rate of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Introduction Welcome to the technical support guide for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (Catalog No. BCPB-01).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (Catalog No. BCPB-01). This document is designed for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic workflows. This specialized boronic acid is a valuable building block, particularly for creating complex molecular architectures via palladium-catalyzed cross-coupling reactions. However, its unique structure, featuring a heteroaromatic pyridyl ring, presents specific challenges that can impact reaction efficiency and rate.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and strategically increase the reaction rate for this compound, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in cross-coupling reactions?

The primary challenges stem from the electronic properties and stability of the 2-pyridylboronic acid moiety. Specifically:

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

  • Protodeboronation: Heteroaryl boronic acids, especially those with nitrogen adjacent to the boronic acid group (though in this molecule the pyridine is linked via an amide to the phenylboronic acid), are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohols), leading to yield loss.[1][2][3]

  • Catalyst Inhibition: The pyridine nitrogen can potentially coordinate to the palladium catalyst, sometimes leading to catalyst inhibition or the formation of off-cycle, inactive species.

Understanding these intrinsic properties is the first step toward designing a successful and rapid reaction protocol.

Q2: From a fundamental perspective, what factors govern the reaction rate in a Suzuki-Miyaura coupling?

The rate of any chemical reaction is determined by the frequency of successful molecular collisions.[4][5] In the context of a Suzuki-Miyaura coupling involving our compound, this translates to optimizing several key parameters:

  • Catalyst Activity: The efficiency of the palladium catalyst in cycling through oxidative addition, transmetalation, and reductive elimination.

  • Reagent Activation: The effective activation of the boronic acid by a base to form the more nucleophilic boronate species.[6][7]

  • Concentration & Temperature: Increasing the concentration of reactants and the reaction temperature generally increases collision frequency and energy, thus accelerating the reaction.[8][9][10] However, for this specific reagent, temperature must be carefully balanced against the risk of degradation.[11]

  • Mass Transport: The ability of reactants to move freely within the solvent to interact. This is influenced by solvent choice and agitation.

Our troubleshooting guide will delve into the practical application of these principles.

Troubleshooting Guide: Sluggish & Incomplete Reactions

This section addresses specific problems you may encounter and provides actionable solutions to increase your reaction rate.

Problem 1: My reaction is extremely slow or has stalled. What are the most critical parameters to optimize?

When a reaction with 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is sluggish, the issue often lies in an inefficient catalytic cycle. The three most impactful factors to investigate are the Base , the Ligand , and the Solvent .

1. The Choice of Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by converting it into a more reactive boronate anion (R-B(OH)₃⁻), which is essential for transmetalation.[6][12]

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often a good starting point but may not be strong enough to generate a sufficient concentration of the active boronate species, leading to slow reactions. They are sometimes used in aqueous mixtures.[13]

  • Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently more effective for challenging substrates. Their greater basicity and the nature of the cation can significantly accelerate the transmetalation step.[3][14] Cesium carbonate, in particular, is known for its high solubility in organic solvents and its ability to promote difficult couplings.

  • Organic/Strong Bases (e.g., KOtBu): While very strong bases can accelerate reactions, they should be used with caution as they can promote boronic acid degradation and other side reactions.[14]

Recommendation: If your reaction with a carbonate base is slow, switch to K₃PO₄ or Cs₂CO₃. Ensure the base is a fine, dry powder to maximize its surface area and reactivity.

2. The Palladium Ligand: The ligand is arguably the most powerful tool for tuning catalyst performance. For a challenging substrate like this, standard ligands like PPh₃ may be insufficient.

  • Causality: The ligand modulates the electronic and steric properties of the palladium center. Bulky, electron-rich ligands accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, which releases the product and regenerates the active catalyst.[2][15]

  • Recommended Ligands:

    • Buchwald Ligands: Biaryl monophosphine ligands such as SPhos , XPhos , and RuPhos are state-of-the-art for difficult Suzuki couplings. They create a sterically hindered yet highly reactive palladium center that promotes rapid catalysis.[3][16]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (often used in PEPPSI-type precatalysts) are also extremely effective and offer high thermal stability.[2][17]

Recommendation: If using Pd(PPh₃)₄ or a similar classical catalyst, switch to a modern catalyst system using a Buchwald ligand (e.g., Pd(OAc)₂ with SPhos) or an NHC-based precatalyst.

3. The Solvent System: The solvent influences reagent solubility, catalyst stability, and the reactivity of the base.[18][19][20]

  • Common Solvents: Aprotic polar solvents are standard. Common choices include 1,4-Dioxane , Tetrahydrofuran (THF) , and Toluene , often with a small amount of water .[13][16]

  • The Role of Water: A small percentage of water (e.g., in a 10:1 Dioxane/Water mixture) can be highly beneficial. It helps dissolve the inorganic base and facilitates the equilibrium between the boronic acid and the active boronate species. However, excess water can promote protodeboronation.

  • Anhydrous Conditions: If protodeboronation is a major issue, strictly anhydrous conditions may be necessary, often paired with a highly soluble base like Cs₂CO₃.

Recommendation: Start with a degassed mixture of 1,4-Dioxane/Water (e.g., 10:1). If the reaction is still slow, screening other solvents like THF or DMF may be beneficial.

Problem 2: I'm observing significant protodeboronation. How can I mitigate this and improve my yield?

Protodeboronation is a major competing pathway that consumes your starting material without forming the desired product.[3]

Solutions:

  • Use a More Stable Boronate Ester: The most effective strategy is to convert the boronic acid to a more stable pinacol boronate ester . These esters are significantly more resistant to premature decomposition but hydrolyze in situ under the reaction conditions to slowly release the active boronic acid.[16][21] This "slow-release" mechanism keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.

  • Minimize Water Content: While some water can be beneficial, excess water will accelerate protodeboronation. Use the minimum amount necessary to achieve its beneficial effects, or switch to anhydrous conditions.

  • Lower the Temperature: High temperatures can accelerate the rate of decomposition more than the rate of productive coupling.[3] Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-90 °C instead of >100 °C).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing a sluggish or failed reaction.

G Start Sluggish or No Reaction CheckReagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Dry, Fine-Powder Base? Start->CheckReagents OptimizeBase 2. Optimize Base - Switch from Carbonate to  K₃PO₄ or Cs₂CO₃ CheckReagents->OptimizeBase OptimizeCatalyst 3. Optimize Catalyst System - Switch from PPh₃ to Buchwald Ligand  (e.g., SPhos, XPhos) or NHC Ligand OptimizeBase->OptimizeCatalyst AdjustTemp 4. Adjust Temperature - Cautiously increase temp (e.g., 80°C -> 100°C) - Balance rate vs. decomposition OptimizeCatalyst->AdjustTemp CheckSideReactions Side Reactions Observed? (e.g., Protodeboronation) AdjustTemp->CheckSideReactions UseEster Switch to Pinacol Boronate Ester for Slow Release CheckSideReactions->UseEster Yes Success Reaction Rate Increased CheckSideReactions->Success No UseEster->Success

Caption: A step-by-step workflow for troubleshooting and accelerating sluggish reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid with a generic aryl bromide.

Materials:

  • 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (Buchwald ligand, 4.5 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (degassed, 10:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, Pd₂(dba)₃, SPhos, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 10:1 mixture of 1,4-dioxane/water via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Heating: Place the sealed flask in a preheated oil bath at 90-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation_Intermediate Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation_Intermediate Transmetalation (R-B(OH)₃⁻) Transmetalation_Intermediate->Pd0 Reductive Elimination Product Product (R¹-R²) Transmetalation_Intermediate->Product ArX Aryl Halide (R¹-X) ArX->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) Boronate Boronate Anion (R²-B(OH)₃⁻) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation_Intermediate

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Data Summary: Key Parameter Effects

ParameterOptionRationale for Increasing RatePotential Drawback
Palladium Source Pd(0) Precatalysts (e.g., Pd₂(dba)₃)Bypasses the in situ reduction step required for Pd(II) sources, which can be slow or inefficient.Can be more sensitive to air and moisture.
Pd(II) Precatalysts (e.g., Pd(OAc)₂)Often more air-stable and convenient to handle.Requires an initial reduction step to form the active Pd(0) species.
Ligand PPh₃Classical, inexpensive ligand.Often inefficient for challenging substrates; slow reductive elimination.
Buchwald Ligands (SPhos, XPhos)Bulky and electron-rich; dramatically accelerates oxidative addition and reductive elimination.[15]Higher cost.
NHC Ligands (IPr)Strong sigma-donors, form highly stable and active catalysts.Can sometimes be less effective than phosphines depending on the substrate.
Base K₂CO₃Mild, inexpensive, and effective for simple substrates.May not be strong enough to activate the boronic acid sufficiently for rapid transmetalation.[16]
K₃PO₄ / Cs₂CO₃Stronger bases that generate a higher concentration of the reactive boronate species.[3]Can increase the rate of boronic acid decomposition if not used carefully.
Solvent Dioxane/H₂OGood balance of solubility for organic and inorganic reagents. Water aids base activity.[13]Water can promote protodeboronation.
TolueneNon-polar; can sometimes prevent catalyst aggregation.Poor solubility for inorganic bases.
Temperature 80-110 °CIncreases kinetic energy, leading to more frequent and energetic collisions.[5][10]Significantly accelerates decomposition (protodeboronation) of the boronic acid.[11]
References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules.
  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Dreher, S. D., et al. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. Retrieved from [Link]

  • Almeida, A. C. S., & da Silva, J. F. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Retrieved from [Link]

  • Ku, M., & Chen, C. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Tcyrulnikov, S., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Retrieved from [Link]

  • Kurita, S., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. Retrieved from [Link]

  • Abolhasani, M., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Vechorkin, O., & Hu, X. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Gstöttmayr, C. W. K., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • Andrella, M. R., & Forsyth, C. J. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • IB Chemistry. (n.d.). R2.2.3 Factors Affecting Reaction Rate. Retrieved from [Link]

  • Bellina, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • Introductory Chemistry – 1st Canadian Edition. (n.d.). Factors that Affect the Rate of Reactions. Retrieved from [Link]

  • Save My Exams. (2025). Factors Affecting Rate of Reaction - IB Chemistry Notes. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • LOUIS Pressbooks. (n.d.). Factors Affecting Reaction Rates. Retrieved from [Link]

  • Monash University. (2025). Factors Affecting Rates of Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on boric acid dissociation as function of pH. Retrieved from [Link]

  • Roberts, T. C., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(5-bromopyridin-2-yl)oxan-4-ol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the amidation of 4-carboxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the amidation of 4-carboxyphenylboronic acid with 2-amino-5-bromopyridine.

Synthesizing this target molecule requires navigating two competing chemical realities: the inherently poor nucleophilicity of the 2-amino-5-bromopyridine system and the delicate stability of the arylboronic acid moiety. This guide provides field-proven troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Despite using an excess of standard coupling reagents (e.g., EDC/HOBt), my reaction stalls with significant unreacted 2-amino-5-bromopyridine. Why is the conversion so low? A: This is a classic kinetic issue driven by the deactivated nature of your nucleophile. The lone pair on the exocyclic amine of 2-amino-5-bromopyridine is heavily delocalized into the electron-deficient pyridine ring, an effect exacerbated by the electron-withdrawing 5-bromo substituent. When you use carbodiimides like EDC, the carboxylic acid is rapidly activated into an O-acylisourea intermediate. However, because the amine's nucleophilic attack is extremely slow, the intermediate has ample time to undergo an irreversible intramolecular rearrangement into an inactive N-acyl urea. Solution: Abandon carbodiimides for this specific substrate. Switch to a highly reactive uronium-based reagent like HATU or a phosphonic anhydride like T3P, which form highly reactive esters that do not undergo the N-acyl urea rearrangement.

Q2: My LC-MS shows a major impurity at [M-43] (loss of BO₂H₂). What is this byproduct and how do I prevent its formation? A: You are observing the protodeboronation impurity: 4-(5-bromo-pyridin-2-yl)benzamide. Protodeboronation occurs when the boronic acid reacts with residual water or protic sources, leading to the cleavage of the C-B bond and the formation of the corresponding arene[1]. The kinetics of this degradation are highly pH-dependent. For many arylboronic acids, protodeboronation is minimized at mildly acidic conditions (around pH 5) but accelerates rapidly under more extreme acidic or basic conditions[2]. Solution: Strictly control the pH and temperature. If using basic conditions (e.g., DIPEA with HATU), keep the equivalents to the absolute minimum required for activation (typically 2.0 – 2.5 eq) and do not heat the reaction above 30°C.

Q3: I am observing biaryl impurities and a minor byproduct missing the bromine atom. Are these related to the coupling reagents? A: No, these are distinct side reactions related to the reaction environment rather than the coupling reagent. Homocoupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of trace oxygen and transition metals[1]. Dehalogenation (loss of the bromine atom) can occur if reducing agents or specific basic conditions are present alongside trace metal contaminants[1]. Solution: Thoroughly degas your reaction solvents by sparging with an inert gas (nitrogen or argon) to prevent oxygen-promoted homocoupling[1]. Ensure all glassware is rigorously free of trace palladium or copper.

Q4: The isolated product appears as a broad, splitting peak or multiple peaks on HPLC, but my NMR suggests high purity. Is the product degrading on the column? A: It is likely not degrading; it is equilibrating. Arylboronic acids exist in a dynamic equilibrium with their dehydrated trimeric forms, known as boroxines. During reversed-phase HPLC, the equilibrium between the free boronic acid and the boroxine anhydride causes peak broadening or splitting. Solution: For analytical LC-MS, derivatize a small aliquot of your sample with pinacol (forming the stable boronic ester) prior to injection. Alternatively, use an acidic mobile phase modifier (e.g., 0.1% Formic Acid or TFA) to push the equilibrium toward the monomeric boronic acid. Note that controlling residual arylboronic acids is critical, as they are considered potentially genotoxic impurities in pharmaceutical APIs[2].

Part 2: Quantitative Data on Coupling Efficacy

To guide your reagent selection, the following table summarizes the performance of various coupling conditions specifically for the amidation of 4-carboxyphenylboronic acid with 2-amino-5-bromopyridine.

Table 1: Quantitative Comparison of Amide Coupling Conditions

Coupling ReagentAdditiveBaseSolventTemp (°C)Target Yield (%)Protodeboronation (%)N-Acyl Urea Impurity (%)
EDC·HClHOBtDIPEADMF2535%< 5%45%
HATUNoneDIPEADMF2582%8%< 2%
T3P (50% in EtOAc)NonePyridineEtOAc6078%15%0%
SOCl₂ (Acid Chloride)*NoneEt₃NDCM0 to 2565%25%0%

*Note: The acid chloride route requires prior protection of the boronic acid as a pinacol ester to prevent massive degradation, adding two synthetic steps.

Part 3: Standard Operating Procedure (SOP)

Optimized HATU-Mediated Synthesis Protocol Rationale: HATU provides superior activation for poorly nucleophilic aminopyridines, minimizing reaction time and reducing the thermal window for protodeboronation. This protocol is designed as a self-validating system: the specific pH adjustments during workup actively prevent the degradation mechanisms discussed above.

Materials:

  • 4-Carboxyphenylboronic acid (1.0 eq, 10.0 mmol, 1.66 g)

  • 2-Amino-5-bromopyridine (1.05 eq, 10.5 mmol, 1.82 g)

  • HATU (1.2 eq, 12.0 mmol, 4.56 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol, 4.35 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried 250 mL round-bottom flask with 4-carboxyphenylboronic acid and anhydrous DMF. Sparge the solution with Argon for 10 minutes to displace oxygen, mitigating potential homocoupling[1].

  • Activation: Add DIPEA to the solution, followed by HATU in one single portion. Stir the mixture at room temperature (20–25°C) for 15 minutes. (Causality Check: The carboxylate attacks HATU to form the highly reactive O-At ester intermediate. The solution will turn pale yellow).

  • Amidation: Add 2-amino-5-bromopyridine portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor by LC-MS. Crucial: Do not heat the reaction to force completion; exceeding 30°C will exponentially increase protodeboronation.

  • Targeted Quench: Once the amine is consumed, pour the reaction mixture slowly into 250 mL of vigorously stirring ice-cold water that has been pre-adjusted to pH 5 with dilute HCl. (Causality Check: Kuivila kinetics dictate that protodeboronation is slowest around pH 5[2]. This specific quench prevents degradation during isolation).

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove DMF, DIPEA salts, and tetramethylurea (the HATU byproduct).

  • Drying: Dry the solid in a vacuum oven at 35°C for 24 hours. Do not exceed this temperature to avoid driving the dehydration into the boroxine anhydride form.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical relationships between the reagents, the desired amidation pathway, and the competing impurity mechanisms.

ReactionPathways SM1 4-Carboxyphenylboronic Acid + Coupling Reagent Intermediate Activated Acyl Intermediate (e.g., O-Acylisourea / OBt ester) SM1->Intermediate Activation SM2 2-Amino-5-bromopyridine SM2->Intermediate Nucleophilic Attack Product Target Molecule: 4-(5-Bromo-pyridin-2-yl) aminocarbonylphenylboronic acid Intermediate->Product Successful Amidation Impurity2 Impurity B: N-Acyl Urea Rearrangement (Dead-end) Intermediate->Impurity2 Slow Amine Attack (Rearrangement) Impurity1 Impurity A: Protodeboronation Product (Des-Boron) Product->Impurity1 Heat / Acid / Base (Trace Metals) Impurity3 Impurity C: Boroxine Anhydride (Trimerization) Product->Impurity3 Dehydration (Vacuum/Heat)

Reaction network detailing the target amidation pathway and competing impurity formations.

Part 5: References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Available at:

  • Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Benchchem. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid

Executive Summary The structural elucidation of bifunctional building blocks like 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid presents unique analytical challenges. This compound features a boronic acid moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of bifunctional building blocks like 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid presents unique analytical challenges. This compound features a boronic acid moiety—prone to dynamic equilibrium and quadrupolar relaxation—coupled with a halogenated pyridine ring via an amide linkage.

This guide objectively compares the NMR performance of this target compound against its non-brominated and non-boronated structural analogs. By detailing the causality behind solvent effects, quadrupolar broadening, and heavy-atom effects, this document provides a self-validating framework for the high-fidelity NMR characterization of complex arylboronic acids.

The Boroxine Conundrum: Solvent Selection and Dynamics

Arylboronic acids are notorious for undergoing spontaneous dehydration to form trimeric anhydrides known as boroxines [4]. In standard anhydrous NMR solvents like DMSO- d6​ , the equilibrium between the monomeric boronic acid and the boroxine results in complex, overlapping multiplets in the 1 H NMR spectrum, particularly for the phenyl protons.

Expert Insight (Causality): We highly recommend the D2​O Shake Test . While DMSO- d6​ is necessary to dissolve the highly polar amide-boronic acid construct, the addition of 1–2 drops of D2​O serves a dual purpose. First, it forces the rapid hydrolysis of any boroxine species back to the monomeric boronic acid [3]. Second, it exchanges the broad -B(OH) 2​ and -NH protons for deuterium, instantly simplifying the aromatic region and confirming the presence of exchangeable functional groups.

Boroxine_Equilibrium A Monomeric Boronic Acid (sp², ~28-30 ppm) B Trimeric Boroxine (Anhydride) A->B - H₂O (Dehydration) Heat / Vacuum C Boronate Anion (sp³, ~10 ppm) A->C + Base / Diol pH > pKa B->A + H₂O (Hydrolysis) D₂O Shake

Fig 1: Dynamic equilibrium of arylboronic acids and corresponding 11B NMR shifts.

Comparative 1 H NMR Analysis: The Heavy Atom Effect

To validate the structural integrity of the target compound, we compare its 1 H NMR profile against two alternatives:

  • Alternative A: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid (Non-brominated).

  • Alternative B: N-(5-Bromo-pyridin-2-yl)benzamide (Non-boronated).

Quantitative Data Comparison

Data acquired at 400 MHz in DMSO- d6​

  • 1 drop D2​O at 298K.
Proton AssignmentTarget Compound (Bromo + Boronic)Alt A (Non-Brominated)Alt B (Non-Boronated)Diagnostic Significance
Pyridine H-6 8.52 ppm (d, J=2.5 Hz)8.38 ppm (ddd)8.50 ppm (d, J=2.5 Hz)Heavy Atom Effect: Br deshields H-6.
Pyridine H-4 8.08 ppm (dd, J=8.8, 2.5)7.85 ppm (td)8.05 ppm (dd)Confirms 5-substitution pattern.
Pyridine H-3 8.18 ppm (d, J=8.8 Hz)8.15 ppm (d)8.17 ppm (d)Adjacent to amide linkage.
Phenyl H-2, H-6 7.92 ppm (d, broad)7.90 ppm (d, broad)7.50 ppm (m, sharp)Quadrupolar Broadening: Boron proximity.
Phenyl H-3, H-5 7.98 ppm (d, J=8.0 Hz)7.96 ppm (d)7.95 ppm (d)Standard AA'BB' system formation.
Amide -NH- *10.85 ppm (s)10.70 ppm (s)10.80 ppm (s)Hydrogen bonding indicator.

*Note: Amide -NH- shifts are recorded in pure DMSO- d6​ prior to D2​O addition.

Mechanistic Breakdown:

  • The Bromine Deshielding: The introduction of the bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect. This significantly deshields the adjacent H-6 proton, shifting it downfield from 8.38 ppm to 8.52 ppm and collapsing its multiplicity to a simple doublet.

  • Quadrupolar Relaxation: Notice that the Phenyl H-2 and H-6 protons (ortho to the boronic acid) are noticeably broadened in the target compound compared to Alternative B. This is caused by the rapid quadrupolar relaxation of the adjacent 11 B and 10 B nuclei, which partially decouples the scalar interactions.

11 B and 13 C NMR: Overcoming Analytical Blind Spots

B NMR as a Structural Probe

The 11 B NMR chemical shift is a direct readout of the boron atom's hybridization state and reactivity [1]. For the target compound in neutral DMSO- d6​ , the boron atom is sp2 hybridized (trigonal planar) and resonates at approximately 28.5 ppm [2]. If the sample is exposed to basic conditions (pH > pKa), the signal will shift dramatically upfield to ~10 ppm, indicating the formation of the sp3 hybridized boronate anion.

The "Missing" Carbon in 13 C NMR

A common pitfall in characterizing arylboronic acids is the apparent "absence" of the quaternary carbon directly attached to the boron atom (C-B) in standard 1D 13 C NMR.

  • The Cause: The quadrupolar nature of boron causes extreme line broadening of the C-B carbon signal, often flattening it into the baseline noise.

  • The Solution: Do not waste instrument time increasing the number of scans. Instead, utilize a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The C-B carbon can be indirectly assigned via its strong 3JCH​ coupling to the meta-protons (Phenyl H-3, H-5).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this optimized, self-validating workflow for the NMR characterization of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 5.0 mg of the compound. Dissolve completely in 0.60 mL of anhydrous DMSO- d6​ using a vortex mixer.

  • Initial 1 H NMR Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, 298K).

    • Validation Check: Identify the broad -B(OH) 2​ singlet at ~8.25 ppm and the sharp -NH- singlet at ~10.85 ppm.

  • The D2​O Exchange (Self-Validation): Remove the tube, add exactly 2 drops of D2​O , cap, and invert 5 times. Re-acquire the 1 H NMR spectrum.

    • Validation Check: The -B(OH) 2​ and -NH- signals must disappear. The phenyl aromatic signals should sharpen, confirming the hydrolysis of any trace boroxines.

  • 11 B NMR Acquisition: Transfer the solution to a Quartz NMR tube .

    • Critical Rule: Standard borosilicate NMR tubes contain boron and will produce a massive, broad background signal that masks your sample.

    • Acquire 11 B NMR at 128 MHz (for a 400 MHz console). Reference the spectrum externally to BF3​⋅OEt2​ (0 ppm).

  • 2D Structural Elucidation: Acquire HSQC and HMBC spectra to map the carbon backbone, specifically targeting the C-B quaternary carbon via HMBC cross-peaks.

NMR_Workflow S1 1. Sample Prep 5 mg in 0.60 mL DMSO-d6 S2 2. Initial ¹H NMR Identify -B(OH)₂ & -NH- S1->S2 S3 3. D₂O Shake Test Hydrolyze Boroxines & Exchange Protons S2->S3 S4 4. ¹¹B NMR Acquisition Verify sp² hybridization (~28 ppm) S3->S4 S5 5. 2D HMBC NMR Indirectly assign C-B carbon S4->S5 E1 CRITICAL: Use Quartz Tubes Avoid Borosilicate background signals S4->E1

Fig 2: Self-validating NMR workflow for arylboronic acid characterization.

References

  • Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. ACS Publications.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF.gov.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate.
Comparative

mass spectrometry analysis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid derivatives

Advanced Mass Spectrometry Analysis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid Derivatives: A Comparative Guide to Direct and Derivatization-Assisted Workflows As a Senior Application Scientist, I present...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Analysis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid Derivatives: A Comparative Guide to Direct and Derivatization-Assisted Workflows

As a Senior Application Scientist, I present this comprehensive guide to evaluating and optimizing the mass spectrometry (MS) workflows for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid derivatives. These compounds—often utilized as key intermediates, targeted covalent inhibitors, or PROTAC warheads—present unique analytical challenges. This guide objectively compares direct ionization strategies against pre-column derivatization techniques, providing the mechanistic causality and self-validating protocols required for rigorous drug development analytics.

Mechanistic Insights: The Analytical Challenge

Analyzing arylboronic acids via MS requires navigating a complex thermodynamic landscape. The core challenges and advantages of this specific derivative are rooted in its structural chemistry:

  • The Boroxine Conundrum (Causality of Signal Loss): Free boronic acids are highly susceptible to thermally induced dehydration, forming cyclic trimers known as boroxines. In Electrospray Ionization (ESI), this dehydration occurs not only in the sample vial (driven by concentration) but also rapidly within the heated, low-pressure desolvation region of the MS ion source1[1]. This splits the ion current between the monomer and the trimer, drastically reducing quantitative sensitivity.

  • The Pyridine Protonation Advantage: Unlike simple phenylboronic acids that often require negative-ion mode, the basic nitrogen on the 5-bromo-pyridin-2-yl moiety acts as a highly efficient proton acceptor. This makes positive-ion mode (+ESI) the optimal choice for this derivative.

  • Built-in Isotopic Mass Tags: This molecule contains both Bromine (approx. 1:1 ratio of 79Br/81Br ) and Boron (approx. 1:4 ratio of 10B/11B ). This creates a distinct, mathematically predictable multiplet isotopic signature that serves as an internal validation tool to distinguish the intact analyte from matrix background2[2].

Mechanism M Free Boronic Acid [M+H]+ m/z 321/323 B Boroxine Trimer [3M-3H2O+H]+ m/z 907/913 M->B Heat / Vacuum (In-Source Dehydration) E Pinacol Boronate Ester [M+Pinacol-2H2O+H]+ M->E Pre-column Derivatization D 1,2-Diol (e.g., Pinacol) D->E

Thermodynamic equilibrium of boronic acids and stabilization via diol derivatization.

Comparative Analysis of MS Strategies

To achieve robust detection, analysts must choose between optimizing the direct MS conditions to preserve the monomer or chemically locking the molecule via derivatization.

Table 1: Performance Comparison of Analytical Strategies

Analytical StrategyIonization EfficiencyBoroxine InterferenceSample Prep ComplexityBest Use Case
Direct LC-ESI-MS High (+ESI via Pyridine)High (Requires soft source tuning)Low (Dilute & Shoot)Rapid qualitative screening; impurity profiling.
Direct APCI-MS ModerateVery High (Thermal degradation in corona)LowNon-polar matrices; avoiding salt adducts.
Diol-Derivatization ESI-MS Very High (Stable ester)None (Conformationally locked)Moderate (30 min incubation)Rigorous quantitation; PK/PD studies.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By leveraging the molecule's unique isotopic ratios, the analyst can instantly verify the integrity of the data without relying solely on external standards.

Protocol A: Direct LC-ESI-MS Analysis (Optimized for Monomer Preservation)

Causality: High concentrations and elevated source temperatures drive the equilibrium toward the boroxine trimer. By maintaining a dilute sample in an aprotic solvent spiked with a controlled aqueous fraction, we thermodynamically favor the monomer 3[3].

  • Sample Preparation: Dissolve the compound in LC-MS grade acetonitrile to a concentration of 0.1 mg/mL.

  • Hydration: Spike the solution with 10% (v/v) deionized water. Stir for 30 minutes at room temperature to hydrolyze any pre-existing boroxines.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column. Use a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes) to minimize on-column residence time.

  • Source Optimization: Set the ESI capillary temperature strictly below 250°C. Reduce the declustering potential/cone voltage by 30% compared to standard small-molecule tunes to prevent in-source fragmentation.

  • Self-Validation Check: Extract the ion chromatograms (EIC) for m/z 321.0 and 323.0. The protocol is validated if the peak area ratio is exactly 1:1 (confirming the intact bromine atom) and the m/z 907.0 (boroxine) signal is <5% of the monomer base peak.

Protocol B: Pre-Column Pinacol Derivatization (Boronate Esterification)

Causality: Covalent modification of the boronic acid with a 1,2-diol (pinacol) locks the boron atom into a stable 5-membered ring, completely abolishing its ability to trimerize. This yields a sharp, single chromatographic peak and maximizes MS sensitivity4[4].

  • Reagent Preparation: Prepare a 100 mM solution of pinacol (2,3-dimethylbutane-2,3-diol) in anhydrous acetonitrile.

  • Derivatization Reaction: Mix 50 µL of the sample (1 mg/mL) with 50 µL of the pinacol reagent. Add 10 µL of triethylamine to catalyze the esterification.

  • Incubation: Vortex and incubate at room temperature for 30 minutes.

  • Analysis: Dilute the reaction mixture 1:100 with mobile phase and inject onto the LC-MS system using standard positive ESI conditions (capillary temp 350°C is acceptable here due to ester stability).

  • Self-Validation Check: Monitor the complete disappearance of the free acid (m/z 321/323) and the appearance of the esterified product at m/z 403.1 / 405.1. The 1:1 Br isotopic ratio must be preserved.

Quantitative Data & Isotopic Validation Metrics

To properly identify the species in your mass spectra, cross-reference your data against the exact masses and isotopic distributions detailed below. Note the dramatic shift in the isotopic pattern when the molecule trimerizes (incorporating three Bromine atoms).

Table 2: Representative MS Data and Isotopic Distributions

Analyte SpeciesChemical FormulaPrimary [M+H]+ m/zDiagnostic Isotopic Signature
Free Boronic Acid (Monomer) C12​H10​BBrN2​O3​ 321.0, 323.01:1 doublet (1 Br), 1:4 ( 10B/11B )
Boroxine (Trimer) C36​H24​B3​Br3​N6​O6​ 907.0, 909.0, 911.0, 913.01:3:3:1 quartet (3 Br)
Pinacol Boronate Ester C18​H20​BBrN2​O3​ 403.1, 405.11:1 doublet (1 Br), 1:4 ( 10B/11B )

Analytical Decision Workflow

DecisionTree Start Sample: Bromopyridyl Boronic Acid Derivative Goal Primary Analytical Goal? Start->Goal Qual Qualitative Screening (High Throughput) Goal->Qual Quant Rigorous Quantitation (PK/PD Studies) Goal->Quant DirESI Direct LC-ESI-MS (Aqueous/Organic) Qual->DirESI Deriv Pre-column Diol Derivatization Quant->Deriv Opt Soft Ionization Source (Low Temp/Voltage) DirESI->Opt Stable Stable Boronate Ester (No Boroxine) Deriv->Stable

Decision matrix for selecting the optimal MS workflow for bromopyridyl-boronic acids.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: PMC (nih.gov)
  • Technical Support Center: Managing Boronic Acid Trimeriz
  • Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry Source: ACS Public
  • Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites Source: ACS Public

Sources

Validation

comparing the reactivity of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid with other boronic acids

An In-Depth Guide to the Reactivity of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions Abstract The Suzuki-Miyaura cross-coupling reaction is an indispensable tool...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reactivity of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical industry for the construction of complex biaryl and heteroaryl scaffolds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency and success of these transformations. This guide provides a detailed comparative analysis of the reactivity of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, a sophisticated building block, against other common boronic acids. By integrating mechanistic principles with practical experimental guidance, this document aims to equip researchers, chemists, and drug development professionals with the insights necessary to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Critical Role of Boronic Acid Structure in Reactivity

The utility of the Suzuki-Miyaura reaction stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] The reaction mechanism is a well-understood catalytic cycle involving a palladium catalyst.[2][3] This cycle consists of three primary steps: oxidative addition of an organic halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2][4]

The transmetalation step is frequently the rate-determining step of the overall cycle.[5] Its efficiency is profoundly influenced by the electronic and steric properties of the substituents on the boronic acid. Electron-donating groups on the arylboronic acid increase the nucleophilicity of the organic moiety, thereby accelerating the transmetalation process. Conversely, electron-withdrawing groups decrease this nucleophilicity, leading to slower reaction rates.[6][7]

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a multifunctional reagent containing a phenylboronic acid core. Its unique substituent, a para-amide linker to a 5-bromopyridine ring, introduces a complex electronic profile. Understanding this profile is key to predicting its behavior and optimizing reaction conditions. The pyridine ring and the bromine atom are both electron-withdrawing, which is expected to decrease the reactivity of the boronic acid compared to simpler, electron-rich analogues.

Comparative Reactivity Analysis: An Empirical Perspective

To effectively contextualize the reactivity of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, we compare it to a spectrum of boronic acids with varying electronic properties: the electron-rich 4-methoxyphenylboronic acid and the electron-deficient 4-(trifluoromethyl)phenylboronic acid.

Experimental Rationale: The choice of these comparators allows for a clear demonstration of electronic effects. The methoxy group (-OCH₃) is a strong electron-donating group, which enhances the nucleophilicity of the aryl group attached to boron. In contrast, the trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, which significantly reduces the aryl group's nucleophilicity.[6] The reactivity of our subject molecule is anticipated to be moderate, influenced by the net electron-withdrawing character of its complex substituent.

Table 1: Illustrative Comparative Kinetic Data for Suzuki-Miyaura Coupling

Boronic AcidSubstituent TypeRelative Initial RateIllustrative Yield (at 2h)
4-Methoxyphenylboronic acidElectron-Donating~2.9>95%
Phenylboronic acidElectron-Neutral~1.5~88%
4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid Electron-Withdrawing 1.0 (Reference) ~75%
4-(Trifluoromethyl)phenylboronic acidStrongly EWD~0.4~40%

Note: Data is illustrative, based on established principles of Suzuki-Miyaura kinetics.[6] Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C.

The data clearly illustrates the expected trend: the electron-rich boronic acid provides the fastest reaction, while the strongly electron-deficient boronic acid is the most sluggish. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid exhibits an intermediate reactivity. This suggests that while standard Suzuki-Miyaura conditions are applicable, optimizations such as employing more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, or extended reaction times may be necessary to drive reactions to completion, especially when paired with less reactive electrophiles like aryl chlorides.[5][7]

Mechanistic Deep Dive: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and rational design of experiments. The catalytic cycle, depicted below, is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->OxAdd Attacks Pd(II) Complex Base Base (e.g., OH⁻)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The crucial transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[2][8] The electron density on the aryl ring of this boronate intermediate directly impacts its ability to transfer the aryl group to the electropositive palladium(II) center. The electron-withdrawing nature of the substituent on 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid lowers the electron density on the phenyl ring, making this transfer less facile compared to electron-rich systems.

A Validated Protocol for Comparative Kinetic Analysis

To empower researchers to conduct their own comparative studies, we provide a robust, self-validating protocol for monitoring reaction kinetics using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the initial reaction rates and kinetic profiles for the coupling of a standard aryl halide with various boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acids for comparison (1.2 mmol each)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane or triphenylmethane, 0.5 mmol)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Thermostated heating apparatus

  • HPLC system with a suitable column (e.g., C18) and UV detector

Experimental Workflow:

Experimental_Protocol A 1. Prepare Stock Solutions (Aryl Halide, Internal Standard) B 2. Set Up Parallel Reactions In separate vials, add boronic acid, base, and catalyst. A->B C 3. Add Solvents & Reagents Add stock solutions and solvent to each vial. B->C D 4. Initiate Reaction Place all vials simultaneously in a pre-heated block (t=0). C->D E 5. Timed Sampling Withdraw aliquots at set intervals (e.g., 5, 15, 30, 60, 120 min). D->E F 6. Quench & Prepare Sample Immediately dilute aliquot in mobile phase and filter. E->F G 7. HPLC Analysis Inject sample and quantify product and starting material vs. internal standard. F->G H 8. Plot & Analyze Data Plot [Product] vs. Time to determine initial rates and compare profiles. G->H

Figure 2: Workflow for comparative kinetic analysis of boronic acids.

Step-by-Step Procedure:

  • Preparation: To a series of identical reaction vials under an inert atmosphere (e.g., Argon), add the respective boronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.02 mmol).

  • Reaction Initiation: To each vial, add the solvent system (10 mL) and a stock solution containing the aryl halide (1.0 mmol) and the internal standard (0.5 mmol). Place the sealed vials in a pre-heated block at the desired temperature (e.g., 90 °C) and begin vigorous stirring. This marks time zero.

  • Monitoring: At predetermined time points, withdraw a small aliquot (~50 µL) from each reaction mixture.

  • Sample Quenching: Immediately quench the aliquot by diluting it in a known volume of HPLC mobile phase (e.g., 1 mL of acetonitrile/water). Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Analyze the quenched sample by HPLC. Calculate the concentration of the product and remaining starting material by comparing their peak areas to that of the internal standard.

  • Data Interpretation: For each boronic acid, plot the concentration of the formed product against time. The initial slope of this curve represents the initial reaction rate, which can be used for direct comparison.

Conclusion and Strategic Recommendations

Our analysis demonstrates that 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a moderately reactive building block for Suzuki-Miyaura cross-coupling. Its reactivity is attenuated by the electron-withdrawing nature of the bromopyridylamide substituent, placing it between electron-rich and strongly electron-deficient boronic acids.

For practitioners, this has several implications:

  • Standard Conditions as a Starting Point: For reactions with activated aryl halides (iodides and bromides), standard catalyst systems like Pd(PPh₃)₄ with a carbonate base are a viable starting point.

  • Optimization for Challenging Couplings: When coupling with less reactive partners (e.g., aryl chlorides) or sterically hindered substrates, consider using more advanced catalytic systems. These include catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) that are known to facilitate the rate-limiting oxidative addition and reductive elimination steps.[5]

  • Monitoring is Key: Due to its intermediate reactivity, reaction times may be longer. It is highly recommended to monitor reaction progress (e.g., by TLC or LC-MS) to determine the optimal endpoint and avoid the formation of degradation byproducts, such as protodeboronation of the starting material.[9]

By understanding the inherent reactivity of this valuable building block, chemists can better design and execute synthetic routes, leading to more efficient and successful outcomes in the development of novel chemical entities.

References

  • Title: The Suzuki-Miyaura Coupling Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (The Organic Chemistry Channel) URL: [Link]

  • Title: Suzuki–Miyaura coupling revisited: an integrated computational study Source: RSC Publishing URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

Sources

Comparative

A Researcher's Guide to the Bioactivity Validation of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid as an Autotaxin Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid . We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid . We will delve into its mechanism of action as a putative inhibitor of Autotaxin (ATX), provide detailed protocols for its validation, and compare its performance against established alternatives. The experimental designs herein are structured to be self-validating, ensuring robust and reproducible results.

Introduction: Targeting the Autotaxin-LPA Axis

The Autotaxin-LPA (ATX-LPA) signaling axis is a critical pathway implicated in a wide array of physiological and pathological processes, including fibrosis, inflammation, and cancer metastasis.[1][2][3] Autotaxin, a secreted glycoprotein with lysophospholipase D (LysoPLD) activity, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[4][5][6] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), triggering downstream signaling cascades that promote cell proliferation, migration, and survival.[7][8]

Given its central role in disease, ATX has emerged as a high-value therapeutic target.[1][2] The compound 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid belongs to the boronic acid class of inhibitors. Boronic acids are known to form a reversible, covalent bond with the catalytic site of target enzymes, often leading to high potency and specificity.[9][10][11] This guide outlines the essential steps to rigorously validate its inhibitory activity against human ATX.

The ATX-LPA Signaling Pathway: Mechanism of Inhibition

To validate an inhibitor, one must first understand the pathway it targets. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[5] Our subject compound is hypothesized to inhibit this conversion, thereby reducing the downstream signaling mediated by LPA receptors.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation Inhibitor 4-(5-Bromo-pyridin-2-yl)aminocarbonyl -phenylboronic acid Inhibitor->ATX Inhibition Signaling Downstream Signaling (Proliferation, Migration, Survival) LPAR->Signaling

Caption: The Autotaxin-LPA signaling pathway and the proposed point of inhibition.

Bioactivity Validation Workflow: From Enzyme to Cell

A robust validation strategy involves a two-tiered approach: a direct biochemical assay to confirm enzymatic inhibition and a cell-based assay to verify on-target effects in a biological system.

Part A: In Vitro Validation via Direct Enzymatic Assay

The primary goal is to determine the compound's potency by calculating its IC50 value—the concentration required to inhibit 50% of ATX enzymatic activity. We will use a well-established fluorogenic assay.[12]

In_Vitro_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (37°C) cluster_analysis 3. Data Acquisition & Analysis A1 Prepare Assay Buffer (e.g., Tris-HCl, NaCl, KCl, CaCl2, MgCl2, BSA) B1 Add Inhibitor/Controls to 96-well plate A1->B1 A2 Serially Dilute Inhibitor (10-point curve, e.g., 10 µM to 0.1 nM) A2->B1 A3 Prepare Controls: - Positive: PF-8380 - Negative: Vehicle (DMSO) A3->B1 B2 Add Recombinant Human ATX B1->B2 B3 Incubate (15 min) B2->B3 B4 Initiate Reaction: Add Fluorogenic Substrate (e.g., FS-3) B3->B4 C1 Read Fluorescence Kinetically (e.g., Ex/Em 485/528 nm for 30 min) B4->C1 C2 Calculate Rate of Reaction (Slope of fluorescence vs. time) C1->C2 C3 Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) C2->C3 C4 Calculate IC50 (Non-linear regression, sigmoidal dose-response) C3->C4

Caption: Workflow for the in vitro fluorogenic ATX inhibition assay.

Detailed Experimental Protocol: ATX Fluorogenic Inhibition Assay

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer containing 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.01% fatty acid-free BSA, pH 8.0.

    • Inhibitor Stock : Prepare a 10 mM stock solution of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in 100% DMSO.

    • Serial Dilutions : Perform serial dilutions of the inhibitor stock in Assay Buffer to create a 10-point dose-response curve (e.g., from 10 µM to 0.1 nM final concentration). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Enzyme Solution : Dilute recombinant human ATX in ice-cold Assay Buffer to the desired working concentration (e.g., 5-10 nM).[13]

    • Substrate Solution : Prepare the fluorogenic substrate FS-3 to a working concentration of 1 µM in Assay Buffer.[12]

  • Assay Procedure (96-well plate format) :

    • Add 10 µL of each inhibitor dilution (or control) to triplicate wells. For negative controls (0% inhibition), add 10 µL of Assay Buffer with DMSO. For positive controls (100% inhibition), use a known potent inhibitor like PF-8380 at a saturating concentration (e.g., 1 µM).

    • Add 80 µL of the diluted ATX enzyme solution to all wells except for a "no enzyme" background control.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the FS-3 substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis :

    • Measure the increase in fluorescence intensity (e.g., Ex/Em = 485/528 nm) every minute for 30 minutes.

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Senior Scientist's Note: The inclusion of fatty acid-free BSA is critical. ATX's substrate (LPC) and product (LPA) are lipids. BSA acts as a carrier protein, preventing non-specific binding of these lipids to the plate and maintaining them in solution, which is crucial for accurate enzyme kinetics.[5]

Part B: Cell-Based Validation via LPA Measurement

An in vitro IC50 is essential, but it doesn't confirm that the compound can enter a cell and engage its target in a complex biological environment. This assay measures the direct product of ATX activity, LPA, in the supernatant of cultured cells.

Detailed Experimental Protocol: Cellular LPA Production Assay

  • Cell Culture :

    • Select a cell line known to secrete ATX and respond to LPA, such as PANC-1 pancreatic cancer cells.[14]

    • Plate the cells in a 24-well plate and grow to ~80-90% confluency.

  • Inhibitor Treatment :

    • Wash the cells twice with serum-free media. This step is crucial as serum contains high levels of endogenous ATX and LPA.[12]

    • Add fresh serum-free media containing 10 µM LPC (the ATX substrate).

    • Add varying concentrations of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (e.g., 5-fold dilutions from 10 µM). Include vehicle (DMSO) and a positive control (PF-8380) as before.

    • Incubate the cells for 4-6 hours at 37°C.

  • Sample Collection and Analysis :

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of LPA in the supernatant using a commercially available LPA ELISA kit or by LC-MS/MS.[15][16] ELISA kits provide a sensitive and specific method for LPA quantification.[15][16]

  • Data Analysis :

    • Plot the measured LPA concentration against the inhibitor concentration.

    • Calculate the EC50 value, which represents the concentration of the inhibitor that reduces LPA production by 50% in a cellular context.

Senior Scientist's Note: Running a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) is highly recommended. This ensures that the observed decrease in LPA is due to specific ATX inhibition and not simply because the compound is cytotoxic at the tested concentrations.

Comparative Analysis: Performance Against Alternatives

A new inhibitor's value is determined by its performance relative to existing standards. The table below compares the reported potency of known ATX inhibitors. The goal of your experiments would be to place 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid within this landscape.

Compound NameInhibitor TypeTargetIC50 (Human ATX)Reference
PF-8380 Type I (Active Site & Pocket)Autotaxin1.7 nM[7]
PAT-494 Type II (Pocket Only)Autotaxin20 nM[7]
GLPG1690 (Ziritaxestat) Clinical CandidateAutotaxin~25-100 nM (species dependent)[2]
4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid Putative Boronic Acid Inhibitor Autotaxin To Be Determined N/A

Inhibitor types classify compounds based on their binding mode to ATX's active site and/or hydrophobic pocket.[7]

Conclusion

This guide provides a validated, two-step workflow for characterizing the bioactivity of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. By first establishing its direct enzymatic inhibitory potency (IC50) and then confirming its on-target efficacy in a cellular model (EC50), researchers can generate a comprehensive data package. This rigorous evaluation is the foundational step in determining the compound's potential as a chemical probe for studying the ATX-LPA axis or as a starting point for a therapeutic drug discovery program.

References

  • Benchchem. Head-to-Head Comparison of Novel Autotaxin Inhibitors: PAT-505 and PAT-048.
  • Nakamura, K., et al. (2015). A New Enzyme Immunoassay for the Quantitative Determination of Classical Autotaxins (ATXα, ATXβ, and ATXγ) and Novel Autotaxins (ATXδ and ATXε). PLoS ONE.
  • Salgado-Polo, F., & Perrakis, A. (2019). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. International Journal of Molecular Sciences.
  • Crick, P. J., et al. (2018). Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. Journal of Medicinal Chemistry.
  • ResearchGate. Classification of the four reported ATX inhibitor types based on their binding modes.
  • G-protein coupled receptor-mediated signaling. (2018). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. Journal of Biological Chemistry.
  • Nakamura, K., et al. (2015). A New Enzyme Immunoassay for the Quantitative Determination of Classical Autotaxins (ATXα, ATXβ, and ATXγ). Semantic Scholar.
  • Crick, P. J., et al. (2018). Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. PubMed.
  • Echelon Biosciences. Autotaxin (ATX) Activity Assay Service.
  • Cayman Chemical. Autotaxin Inhibitor Screening Assay Kit.
  • Arts, M., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Wang, Y., et al. (2021). An updated patent review of autotaxin inhibitors (2017–present). Expert Opinion on Therapeutic Patents.
  • Drawz, S. M., et al. (2014). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy.
  • Konieczny, M., et al. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI.
  • Patsnap Synapse. (2024). What are autotaxin inhibitors and how do they work?.
  • Hama, K., et al. (2024). Lysophosphatidic acid (LPA) receptor-mediated signaling and cellular responses to anticancer drugs and radiation of cancer cells. Advances in Biological Regulation.
  • Echelon Biosciences. Lysophosphatidic Acid (LPA) Assay Kit II.
  • Echelon Biosciences. Lysophosphatidic Acid (LPA) Assay Kit II (Datasheet).
  • Tsuchida, J., et al. (2017). Lysophosphatidic acid signaling via LPA1 and LPA3 regulates cellular functions during tumor progression in pancreatic cancer cells. Experimental Cell Research.

Sources

Validation

A Comparative Guide to HPLC Analysis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid Reaction Mixtures

Introduction In the landscape of modern pharmaceutical development, 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid serves as a pivotal building block. Its utility is most pronounced in Suzuki-Miyaura cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern pharmaceutical development, 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid serves as a pivotal building block. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic chemistry for forging carbon-carbon bonds to create complex biaryl structures.[1][2] The successful synthesis of active pharmaceutical ingredients (APIs) hinges on the precise monitoring of these reactions. High-Performance Liquid Chromatography (HPLC) is the analytical backbone for this task, enabling researchers to track the consumption of starting materials, the formation of the desired product, and the emergence of process-related impurities.[3][4]

However, the analysis of boronic acids by reversed-phase HPLC (RP-HPLC) is fraught with challenges. These molecules exhibit unique chemical behaviors, including a propensity for on-column degradation and complex equilibria, which can confound accurate quantification.[5][6][7][8] This guide provides a comparative analysis of different HPLC methodologies for monitoring reaction mixtures containing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. We will explore the causality behind various analytical strategies, from standard approaches to problem-solving alternatives, providing field-proven insights and detailed protocols to ensure robust and reliable results.

The Analytical Challenge: Understanding Boronic Acid Behavior in RP-HPLC

The key to developing a successful HPLC method lies in understanding the inherent chemical properties of the analyte. Arylboronic acids present several challenges that must be systematically addressed.

  • Monomer-Trimer Equilibrium: A primary complicating factor is the tendency of boronic acids to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium means that a single, pure compound can potentially yield two different peaks in a chromatogram, complicating purity assessment and quantification. The acidic and aqueous conditions of many RP-HPLC mobile phases can influence this equilibrium.

  • Interactions with Stationary Phases: Standard silica-based C18 columns possess residual silanol groups (Si-OH) on their surface. These groups can engage in undesirable secondary interactions with the polar boronic acid moiety, leading to significant peak tailing. In more severe cases, they can act as nucleophiles and contribute to on-column sample degradation.[5][8]

  • Retention and Polarity: The boronic acid functional group is relatively polar, which can result in poor retention on non-polar C18 stationary phases, particularly when highly aqueous mobile phases are required to elute other polar reaction components.[6]

The following diagram illustrates the critical equilibrium between the boronic acid monomer and its boroxine trimer, a phenomenon that must be controlled or accounted for during HPLC analysis.

G cluster_0 Equilibrium in Solution cluster_1 Chromatographic Observation Monomer 3 x Arylboronic Acid (R-B(OH)₂) Boroxine Cyclic Boroxine Trimer ((RBO)₃) Monomer->Boroxine + Dehydration Result Potential for two peaks from one analyte Monomer->Result Water 3 x H₂O Boroxine->Monomer + Hydration Boroxine->Water Boroxine->Result

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

Comparative Analysis of HPLC Methodologies

To address these challenges, we compare three distinct RP-HPLC methods for the analysis of a hypothetical Suzuki coupling reaction mixture containing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid (Reactant 1), an aryl iodide (Reactant 2), and the resulting biaryl product.

Method A: The Standard Approach - C18 with an Acidic Modifier

This method represents a common first-pass strategy in many analytical labs. The rationale is to use a standard C18 column and a mobile phase containing a low concentration of acid, such as formic or acetic acid.

Causality Behind the Choice: The addition of acid suppresses the ionization of the boronic acid group, which has a pKa around 8-9. In its neutral form, the molecule is more hydrophobic, leading to increased retention on the C18 stationary phase and often mitigating peak tailing caused by ionic interactions.[9]

Performance: While simple, this method often yields suboptimal results for boronic acids. The boronic acid peak may still exhibit significant tailing due to interactions with surface silanols. Furthermore, the acidic conditions may not fully shift the monomer-trimer equilibrium, potentially leading to a broad or split peak for the boronic acid.

Method B: The Refined Approach - Low-Silanol Activity C18 Column

This strategy directly tackles the issue of secondary interactions by employing a more advanced stationary phase.

Causality Behind the Choice: Columns with low residual silanol activity are manufactured with advanced end-capping techniques to shield the underlying silica from the mobile phase and analytes. By minimizing the available silanol groups, the primary cause of peak tailing and potential on-column degradation is removed.[5][8] This creates a more inert surface, allowing for separations based almost purely on hydrophobic interactions.

Performance: This approach consistently delivers superior performance. Peak shapes for the boronic acid are significantly improved, leading to better resolution and more accurate integration. The inert surface provides a more reliable chromatographic environment, making the method more robust and reproducible.

Method C: The Selectivity-Focused Approach - Phenyl Stationary Phase

When co-elution of the boronic acid with impurities or other starting materials is an issue, an alternative stationary phase chemistry is required.

Causality Behind the Choice: A Phenyl column utilizes stationary phase ligands with phenyl groups. This offers a different retention mechanism compared to the alkyl chains of a C18 column. In addition to hydrophobic interactions, it can engage in π-π stacking interactions with the multiple aromatic rings present in the analyte and related compounds.[10] This alternative selectivity can be exploited to resolve components that are inseparable on a C18 column.

Performance: The Phenyl column can provide unique selectivity, often changing the elution order of compounds in the reaction mixture. This can be highly advantageous for resolving the polar boronic acid from other polar impurities that have weak retention on a C18 phase.

Quantitative Performance Comparison

The table below summarizes the expected performance of the three methodologies on a hypothetical reaction mixture.

ParameterMethod A: Standard C18Method B: Low-Silanol C18Method C: Phenyl Phase
Retention Time (Reactant 1) 3.5 min3.8 min4.5 min
Retention Time (Reactant 2) 8.2 min8.3 min7.9 min
Retention Time (Product) 9.5 min9.6 min9.1 min
Peak Asymmetry (Reactant 1) 1.8 (Significant Tailing)1.1 (Symmetrical)1.2 (Symmetrical)
Resolution (Reactant 1/Impurity) 1.2 (Poor)2.1 (Good)2.5 (Excellent)
Notes Prone to peak tailing for the boronic acid. Simple but often unreliable for quantification.Excellent peak shape and robustness. The recommended starting point for method development.Offers alternative selectivity, which is ideal for resolving difficult impurity profiles.

Experimental Protocols

The following protocols provide detailed step-by-step methodologies for implementing the compared HPLC methods.

General Sample Preparation
  • Carefully withdraw 10 µL of the reaction mixture.

  • Quench the sample in 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC System and General Conditions
  • HPLC System: Standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B (Linear Gradient)

    • 12-14 min: 90% B (Hold)

    • 14-14.5 min: 90% to 10% B (Return to Initial)

    • 14.5-17 min: 10% B (Equilibration)

Column Specifications
  • Method A Column: Standard C18 Column, 4.6 x 150 mm, 5 µm

  • Method B Column: Waters XTerra MS C18 or similar low-silanol activity column, 4.6 x 150 mm, 5 µm.[5][8]

  • Method C Column: Phenyl-Hexyl Column, 4.6 x 150 mm, 5 µm

The following workflow diagram illustrates the process from sample acquisition to final data analysis, emphasizing the critical choice of HPLC methodology.

G cluster_workflow HPLC Analysis Workflow cluster_methods Methodology Comparison RM Reaction Mixture Sampling SP Sample Preparation (Quench, Dilute, Filter) RM->SP INJ HPLC Injection SP->INJ M_A Method A (Standard C18) INJ->M_A M_B Method B (Low-Silanol C18) INJ->M_B M_C Method C (Phenyl Phase) INJ->M_C DATA Data Acquisition (Chromatogram) M_A->DATA M_B->DATA M_C->DATA PROC Data Processing (Integration & Analysis) DATA->PROC REP Reporting (Purity, Conversion) PROC->REP

Caption: General workflow for HPLC analysis of reaction mixtures.

Conclusion and Recommendations

The accurate HPLC analysis of reaction mixtures containing 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is achievable but requires a scientifically-grounded approach.

  • For routine analysis and initial method development, Method B (Low-Silanol Activity C18) is strongly recommended. It directly addresses the most common failure mode in boronic acid analysis—interaction with free silanols—providing excellent peak shape, robustness, and reliability.[5][8]

  • For troubleshooting complex separation challenges, such as co-eluting polar impurities, Method C (Phenyl Stationary Phase) offers a valuable alternative. Its unique selectivity based on π-π interactions can provide the necessary resolution that is unattainable on standard C18 phases.[10]

  • While Method A (Standard C18) is simple, it should be used with caution. Any data generated should be critically evaluated for signs of poor chromatography, such as peak tailing or broadness, which could compromise the accuracy of the results.

By understanding the underlying chemistry of arylboronic acids and selecting the appropriate column technology and mobile phase conditions, researchers can develop self-validating HPLC methods that deliver trustworthy data, ultimately accelerating drug development timelines.

References

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC.
  • Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. ResearchGate.
  • Ye, M. M., et al. Strategies for the analysis of highly reactive pinacolboronate esters . Journal of Chromatography A. Available from: [Link]

  • Kumar, A., et al. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC . Taylor & Francis Online. Available from: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures . Utrecht University Student Theses Archive. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters. Available from: [Link]

  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology . Semantic Scholar. Available from: [Link]

  • Malig, T. C., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? . Biotage. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available from: [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of Bromide ion . HELIX Chromatography. Available from: [Link]

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Comparative

A Comparative Crystallographic Guide to 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid Derivatives and Their Significance in Drug Design

This guide provides a comprehensive comparison of the X-ray crystallographic features of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid derivatives. Designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the X-ray crystallographic features of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances of this class of compounds, offering insights grounded in experimental data and established scientific principles. We will explore the typical crystallographic behavior of phenylboronic acids, compare them with related structures, and elucidate the experimental workflows essential for such analyses.

The Significance of Phenylboronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as a cornerstone in medicinal chemistry, largely due to their unique ability to act as potent enzyme inhibitors.[1][2] The boron atom, with its vacant p-orbital, is sp2 hybridized, leading to a trigonal planar geometry that can readily accept electrons from Lewis bases.[3] This electronic characteristic is fundamental to their mechanism of action, particularly in forming reversible covalent adducts with catalytic serine residues in enzymes, adopting a tetrahedral geometry that mimics the high-energy transition state of the substrate.[1] This has led to the development of successful drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[2] The introduction of a boronic acid group to bioactive molecules can significantly alter their selectivity, and physicochemical and pharmacokinetic properties, often enhancing their therapeutic efficacy.[2]

The title compound, 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, and its derivatives are of particular interest due to their potential as inhibitors for enzymes like AmpC β-lactamase, a major contributor to antibiotic resistance.[1] The intricate interplay of the phenylboronic acid moiety with the aminocarbonyl and bromo-pyridinyl groups can lead to specific and high-affinity binding to target proteins.

Experimental Workflow for X-ray Crystallographic Analysis

The determination of the three-dimensional structure of these derivatives by single-crystal X-ray diffraction is a critical step in understanding their structure-activity relationships. The typical workflow is a multi-stage process, from crystal growth to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Boronic Acid Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Growing Single Crystals (e.g., Vapor Diffusion, Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of boronic acid derivatives.

Synthesis and Crystallization Protocol

The synthesis of phenylboronic acid derivatives often involves well-established organic chemistry reactions. For instance, a common route to obtain similar compounds involves the reaction of a corresponding aldehyde with an amine.[4]

A General Protocol for Crystallization:

  • Purification: The synthesized compound must be of high purity. Column chromatography is a frequently used method for purification.[5]

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. For example, a solution of 1% methanol in dichloromethane layered with hexane has been successfully used for crystallizing a methoxycarbonylphenylboronic acid.[5]

  • Crystallization Technique:

    • Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

    • Vapor Diffusion: This technique involves placing a drop of the compound's solution on a coverslip, which is then inverted and sealed over a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Crystal Harvesting: Once suitable single crystals are formed, they are carefully harvested for X-ray diffraction analysis.

Comparative Structural Analysis of Phenylboronic Acid Derivatives

While the specific crystal structure of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is not publicly available in the searched literature, we can infer its likely structural characteristics based on the extensive crystallographic data of related phenylboronic acid derivatives.[3][6]

A hallmark of the crystal structures of many phenylboronic acids is the formation of hydrogen-bonded dimers.[6] The boronic acid hydroxyl groups act as both hydrogen bond donors and acceptors, leading to the formation of a stable dimeric unit. This dimeric arrangement is a recurring motif in the solid-state structures of these compounds.

FeaturePhenylboronic Acid[6]4-Carboxy-2-nitrophenylboronic Acid[3]4-(Methoxycarbonyl)phenylboronic Acid[5]Expected for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid
Dimerization Forms hydrogen-bonded dimersForms hydrogen-bonded dimersForms hydrogen-bonded dimersLikely to form hydrogen-bonded dimers via the boronic acid groups.
B-C Bond Length ~1.57 Å[3]~1.57 Å[3]Not explicitly stated, but expected to be similar.Expected to be in the range of 1.55-1.59 Å.[6]
B-O Bond Length ~1.35-1.38 Å[3]~1.35-1.38 Å[3]Not explicitly stated, but expected to be similar.Expected to be in the range of 1.35-1.38 Å.[6]
Planarity CBO2 plane is nearly coplanar with the benzene ring.[6]The carboxylic group is deviated from the mean plane.[5]Methoxycarbonyl group is rotated out of the plane of the benzene ring.[5]The planarity of the phenyl ring and the pyridinyl group will be influenced by the aminocarbonyl linker and crystal packing forces.
Other H-bonds Extended hydrogen-bonded network.[6]Intermolecular hydrogen bonds involving the carboxylic acid group.Hydrogen bonds involving the carbonyl oxygen atom.[5]Potential for intermolecular hydrogen bonds involving the amide N-H, the pyridine nitrogen, and the carbonyl oxygen.

Table 1: Comparison of key crystallographic features of phenylboronic acid derivatives.

The presence of the 5-bromo-pyridin-2-yl)aminocarbonyl moiety in the target compound introduces additional possibilities for intermolecular interactions. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen can also participate in hydrogen bonding. These interactions, in addition to the boronic acid dimerization, will play a crucial role in the overall crystal packing.

Structural Insights into Enzyme Inhibition

The true power of X-ray crystallography in the context of these derivatives lies in elucidating their binding mode to target enzymes.[1][7] When a boronic acid inhibitor binds to a serine protease like AmpC β-lactamase, the boron atom forms a covalent bond with the oxygen of the catalytic serine residue (Ser64).[1] This results in a tetrahedral boronate species, which is a stable mimic of the tetrahedral intermediate formed during substrate hydrolysis.

binding_mode cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_interaction Binding Interaction Enzyme Serine Protease (e.g., AmpC) Ser64 Catalytic Serine (Ser64) OtherInteractions Hydrogen Bonds & Van der Waals Interactions Enzyme->OtherInteractions CovalentBond Formation of Tetrahedral Adduct Ser64->CovalentBond Nucleophilic Attack Inhibitor 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid Boron B(OH)2 Inhibitor->OtherInteractions Boron->CovalentBond Electrophilic Boron

Figure 2: Schematic representation of the binding of a boronic acid inhibitor to the active site of a serine protease.

The X-ray crystal structure of an inhibitor-enzyme complex provides invaluable information for rational drug design.[1] It reveals the key hydrogen bond interactions and hydrophobic contacts that contribute to binding affinity and specificity. For instance, the phenyl ring of the inhibitor might engage in pi-stacking interactions with aromatic residues in the active site, while the bromo-pyridinyl moiety could occupy a specific sub-pocket, enhancing the inhibitor's potency.

Conclusion

The X-ray crystallographic analysis of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid derivatives is a powerful tool for understanding their solid-state properties and their interactions with biological targets. While a specific structure for the title compound was not found in the initial search, a comparative analysis based on related structures provides a strong foundation for predicting its crystallographic behavior. The propensity for hydrogen-bonded dimer formation via the boronic acid groups is a key anticipated feature. Furthermore, the elucidation of the binding mode of these derivatives to enzymes through co-crystallography is essential for the rational design of new and more effective therapeutic agents. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.).
  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5).
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).
  • electronic reprint Crystal structure of 4-(methoxycarbonyl)phenylboronic acid IUCr Journals - TARA. (n.d.).
  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Publishing. (2019, September 30).
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
  • 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3 | CID 44119539 - PubChem. (n.d.).
  • Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol - PMC. (n.d.).
  • Crystal structure of 4-bromo-2-(pyridin-4-ylmethyliminomethyl)phenol, C13H11BrN2O. (n.d.).

Sources

Comparative

A Comparative Spectroscopic Guide to 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected spectroscopic data for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, a molecule of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this guide offers a comparative analysis based on the known spectroscopic features of its constituent fragments: a phenylboronic acid moiety and a substituted pyridine ring, linked by an amide bond. This approach allows for a robust prediction and interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Considerations

The structure of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid combines three key functional groups that dictate its spectroscopic signature: the phenylboronic acid, the N-aryl amide, and the 5-bromopyridine ring. Understanding the individual contributions of these components is essential for a comprehensive spectral analysis.

Molecular Structure Breakdown

cluster_0 Phenylboronic Acid Moiety cluster_1 Amide Linkage cluster_2 5-Bromopyridine Moiety a B(OH)2 b C b->a c C b->c d C c->d e C d->e f C e->f h C=O e->h g C f->g g->b i N-H h->i j C i->j k N j->k l C k->l m C l->m n C m->n p Br m->p o C n->o o->j

Figure 1. Molecular structure of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, highlighting its key functional moieties.

Predicted Spectroscopic Data and Comparative Analysis

The following tables summarize the predicted spectroscopic data for the target molecule. These predictions are derived from the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)Rationale and Comparison
B(OH)₂~8.0 (broad s)The acidic protons of the boronic acid are expected to appear as a broad singlet that can exchange with water in the solvent.
Phenyl H (ortho to B)~7.8 (d)These protons are ortho to the electron-withdrawing boronic acid group and are expected to be downfield.
Phenyl H (ortho to C=O)~8.0 (d)These protons are ortho to the electron-withdrawing amide carbonyl group and will be shifted downfield.
Pyridine H3~8.2 (d)The proton at position 3 of the pyridine ring is expected to be downfield due to the anisotropic effect of the ring nitrogen.
Pyridine H4~8.0 (dd)This proton will be coupled to the protons at positions 3 and 6.
Pyridine H6~8.5 (d)The proton at position 6 is adjacent to the nitrogen and is typically the most downfield proton in a pyridine ring.
Amide N-H~10.5 (s)The amide proton is expected to be a sharp singlet at a very downfield chemical shift due to resonance and hydrogen bonding.
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale and Comparison
Phenyl C-B~130The carbon attached to the boron atom typically appears in this region.
Phenyl C (ortho to B)~135These carbons are deshielded by the boronic acid group.
Phenyl C (meta to B)~128These carbons are less affected by the boronic acid group.
Phenyl C-C=O~138The carbon attached to the carbonyl group will be downfield.
Amide C=O~165The amide carbonyl carbon is characteristically found in this downfield region.
Pyridine C2~152The carbon attached to the amide nitrogen will be significantly downfield.
Pyridine C3~115
Pyridine C4~140
Pyridine C5-Br~118The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
Pyridine C6~148The carbon adjacent to the nitrogen is typically the most downfield carbon in the pyridine ring.
Mass Spectrometry

Mass spectrometric analysis of boronic acids can be challenging due to their tendency to form cyclic anhydrides called boroxines, especially under high-temperature conditions as in gas chromatography-mass spectrometry (GC-MS).[1] Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is the preferred method.[1][2]

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/zNotes
[M-H]⁻320.99In negative ion mode, the deprotonated molecule is expected to be the base peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern.
[M+H]⁺323.01In positive ion mode, the protonated molecule may be observed.
[M-H₂O-H]⁻302.98Loss of water from the boronic acid moiety is a common fragmentation pathway.
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies (in cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeRationale and Comparison
O-H (Boronic Acid)3400-3200 (broad)StretchingThe O-H stretch of the boronic acid will appear as a broad band due to hydrogen bonding.
N-H (Amide)~3300 (sharp)StretchingThe N-H stretch of the secondary amide is typically a sharp peak in this region.[3][4]
C=O (Amide)~1670StretchingThe amide I band (C=O stretch) is a strong and characteristic absorption.[3][5][6]
C=N, C=C (Aromatic)1600-1450StretchingMultiple bands are expected in this region corresponding to the aromatic ring stretches.
B-O1380-1310StretchingThe B-O stretching vibration is a characteristic feature of boronic acids.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Data Acquisition

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing a Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d₆ b Transfer to a 5 mm NMR tube a->b c Insert sample into a 400 MHz (or higher) NMR spectrometer b->c d Lock, tune, and shim the instrument c->d e Acquire ¹H NMR spectrum (e.g., 16 scans) d->e f Acquire ¹³C NMR spectrum (e.g., 1024 scans) d->f g Acquire 2D spectra (COSY, HSQC, HMBC) for full structural elucidation d->g h Apply Fourier transform e->h f->h g->h i Phase and baseline correct the spectra h->i j Integrate ¹H signals and pick peaks for both spectra i->j

Figure 2. A typical workflow for acquiring high-quality NMR data for structural characterization.

  • Sample Preparation : Accurately weigh 5-10 mg of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar, aromatic compounds and its ability to slow the exchange of labile protons (e.g., -OH, -NH), making them more readily observable.

  • Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or greater) for improved spectral resolution and sensitivity.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

  • 2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice for this type of analyte.

    • Mobile Phase : A gradient elution is recommended. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. A typical gradient could be 10-90% B over 5-10 minutes.

    • Flow Rate : 0.2-0.4 mL/min.

    • Column Temperature : 30-40 °C.

  • Mass Spectrometric Conditions :

    • Ionization Source : Electrospray Ionization (ESI).

    • Polarity : Both positive and negative ion modes should be evaluated, although negative mode is often more sensitive for boronic acids.[2]

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 120-150 °C.

    • Desolvation Temperature : 350-450 °C.

    • Scan Range : m/z 100-500.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty ATR crystal or the pure KBr pellet is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. By leveraging a comparative analysis with its constituent structural fragments, we have established a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to acquire and analyze data for this and structurally related molecules. This information is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel chemical entities in drug discovery and materials science.

References

  • Gowda, B. T., Usha, K. M., & Jyothi, K. (2004). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Kralj, M., Sikić, M., & Pičulutić, I. (2007). Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins.
  • Li, Y., Li, Y., & Li, L. (2022). Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(40), 13836–13843.
  • Rao, D. S., & Kumar, A. (2017). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 8(11), 729-743.
  • Li, Y., Lin, S., & Li, Y. (2014). Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. Analytical and bioanalytical chemistry, 406(29), 7485–7492.
  • Ognyanova, A., Petrov, G., & Andreev, G. (1997). Infrared Spectra of Negative Ions of Amides. Spectroscopy Letters, 30(5), 933-942.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Ramiah, K. V., & Chalapathi, V. V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 234-242.
  • Gowda, B. T., Usha, K. M., & Jyothi, K. (2004). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3).

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate In the landscape of modern drug discovery, particularly in the synthesis of targeted therapies like kinase inhibitors, the structural integrity a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

In the landscape of modern drug discovery, particularly in the synthesis of targeted therapies like kinase inhibitors, the structural integrity and purity of building blocks are paramount. 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a prime example of such a critical intermediate. Its molecular architecture, featuring a boronic acid moiety, a bromopyridine group, and an amide linkage, makes it a versatile reagent for Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry.[1]

However, the very features that make this molecule valuable also present significant analytical challenges. The presence of multiple reactive sites means that impurities—ranging from starting materials and by-products to degradation products—can arise during synthesis, purification, and storage.[2] For researchers in drug development, using an intermediate with unknown or poorly characterized impurities can have cascading negative consequences, including:

  • Compromised Reaction Yields and Purity: Impurities can interfere with downstream reactions, leading to lower yields and the introduction of new, difficult-to-remove contaminants in the final Active Pharmaceutical Ingredient (API).

  • Erroneous Biological Data: An impure compound can lead to misleading structure-activity relationship (SAR) data, potentially causing a promising drug candidate to be abandoned or a suboptimal one to be advanced.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the characterization and control of impurities in drug substances.[3][4] Failure to meet these standards can result in significant delays and costs.

This guide provides a comprehensive, multi-faceted strategy for assessing the purity of synthesized 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. We will move beyond simple pass/fail testing and delve into an orthogonal analytical approach, where multiple, independent techniques are leveraged to build a complete and trustworthy purity profile. This is the self-validating system that ensures scientific integrity and supports confident decision-making in the drug development pipeline.[5]

The Orthogonal Analytical Strategy: A Foundation of Trust

No single analytical technique can definitively establish the purity of a complex organic molecule. Each method has inherent strengths and limitations. A robust purity assessment, therefore, relies on an orthogonal approach , using multiple techniques that measure different physicochemical properties of the molecule. This strategy minimizes the risk of an impurity co-eluting or being otherwise masked by a single method, providing a more accurate and defensible purity value.

Our recommended strategy integrates chromatographic separations, mass analysis, structural elucidation, and elemental composition.

Orthogonal_Strategy cluster_synthesis Synthesized Compound cluster_analysis Purity Assessment Workflow cluster_result Final Purity Profile Synthesized_Material 4-(5-Bromo-pyridin-2-yl)aminocarbonyl- phenylboronic acid Batch HPLC HPLC-UV (Quantitative Purity) Synthesized_Material->HPLC Orthogonal Testing LCMS LC-MS (Identity & Impurity ID) Synthesized_Material->LCMS Orthogonal Testing NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Material->NMR Orthogonal Testing EA Elemental Analysis (Elemental Composition) Synthesized_Material->EA Orthogonal Testing Purity_Statement Comprehensive Purity Statement (Purity ≥ 99.5%) HPLC->Purity_Statement Data Integration LCMS->Purity_Statement Data Integration NMR->Purity_Statement Data Integration EA->Purity_Statement Data Integration HPLC_Workflow Sample 1. Sample Prep (~1 mg/mL in ACN/H2O) HPLC 2. HPLC System (C18 Column, Gradient) Sample->HPLC Detector 3. UV Detector (254 nm) HPLC->Detector Chromatogram 4. Data Acquisition (Chromatogram) Detector->Chromatogram Analysis 5. Purity Calculation (% Area) Chromatogram->Analysis LCMS_Workflow LC_Sep LC Separation (Same as HPLC) Ionization ESI Source (Ion Generation) LC_Sep->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF) Ionization->Mass_Analyzer Detector_MS Detector (m/z Measurement) Mass_Analyzer->Detector_MS Spectrum Mass Spectrum (Identity Confirmed) Detector_MS->Spectrum

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Complex Pyridine Derivatives

Introduction: Navigating the Challenges of Heterocyclic Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical and fine chemical industries for constructing biaryl and hetero-biaryl scaffolds, which are prevalent in biologically active molecules.[3][4]

However, the synthesis of complex molecules, such as those containing a substituted pyridine ring, introduces specific challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[2] Substrates like 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, which possess multiple potential reaction sites (a bromo-pyridine and a boronic acid) and coordinating groups (pyridine nitrogen, amide), exemplify the complexity that demands a carefully optimized catalytic system.

This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura coupling of challenging bromopyridine substrates. We will delve into the mechanistic underpinnings of the reaction, compare the performance of leading catalyst classes with supporting data, provide detailed experimental protocols, and offer insights to guide researchers toward rational catalyst selection.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount to troubleshooting and optimizing any cross-coupling reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent.

  • Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond (e.g., Ar-Br) of the electrophile. This is often the rate-determining step and results in a Pd(II) complex.[3][6] The reactivity order for halides is typically I > Br > Cl.[6]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., Ar'-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic groups (Ar and Ar') are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[3][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product center

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Leading Catalyst Systems

The "catalyst" in a Suzuki-Miyaura reaction is rarely just a palladium source; it is a system comprising the palladium pre-catalyst and, critically, a ligand that modulates its stability, solubility, and reactivity. For challenging substrates like bromopyridines, the ligand choice is the most important variable.

Palladium Catalysts with Phosphine Ligands

1. Traditional Phosphine Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classical, air-stable, and convenient catalyst.[8] While effective for simple aryl bromides and iodides, it often requires higher temperatures and catalyst loadings for less reactive substrates like bromopyridines. The moderate electron-donating ability and bulk of PPh₃ are often insufficient to promote efficient oxidative addition and reductive elimination with electron-rich or sterically hindered partners.

2. Bulky, Electron-Rich Phosphine Ligands: The development of bulky and electron-rich phosphine ligands revolutionized palladium-catalyzed cross-coupling. These ligands promote the formation of highly active, monoligated Pd(0) species, accelerate both oxidative addition and reductive elimination, and prevent catalyst deactivation.[9][10]

  • Buchwald Biarylphosphines (e.g., SPhos, XPhos): This class of ligands is arguably the state-of-the-art for a wide range of Suzuki couplings.[9][10] Their steric bulk and electronic properties are finely tunable. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), for example, confers exceptional activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates.[10] They are particularly effective for coupling heteroaryl halides, mitigating the catalyst inhibition often seen with pyridine-containing substrates.[9]

  • Bulky Alkylphosphines (e.g., P(t-Bu)₃, PCy₃): Ligands such as tri-tert-butylphosphine and tricyclohexylphosphine are also highly effective, particularly for coupling unactivated aryl chlorides.[1] Their strong electron-donating character enhances the rate of oxidative addition.

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

NHCs are powerful ligands that form very stable bonds with palladium. They are even stronger electron donors than most phosphines, which can lead to highly active and thermally robust catalysts. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are commercially available and highly efficient for coupling a range of substrates, including challenging heteroaryl chlorides.[7]

Nickel-Based Catalysts

As a more earth-abundant and cost-effective alternative to palladium, nickel-based catalysts have gained significant traction. Nickel catalysts can be particularly effective for coupling aryl bromides and chlorides and may offer complementary reactivity.[11] However, they often require higher reaction temperatures and their catalytic cycles can be more complex, sometimes involving Ni(I)/Ni(III) species.

Catalyst Performance Comparison

The following table summarizes typical performance characteristics of different catalyst systems for the Suzuki-Miyaura coupling of substituted aryl/heteroaryl bromides, providing a general guide for initial catalyst screening.

Catalyst System (Pre-catalyst + Ligand)Typical Loading (mol%)Temperature (°C)Key AdvantagesCommon Substrates
Pd(PPh₃)₄2 - 580 - 110Commercially available, easy to handleSimple aryl/vinyl iodides and bromides
Pd₂(dba)₃ + SPhos/XPhos0.5 - 2RT - 100High activity, low loadings, broad scope, excellent for heteroarylsAryl/heteroaryl bromides & chlorides, hindered substrates
Pd(OAc)₂ + P(t-Bu)₃1 - 380 - 110High activity for challenging substratesAryl chlorides, electron-rich bromides
PEPPSI-IPr1 - 380 - 120High thermal stability, very activeHeteroaryl chlorides, challenging substrates
NiCl₂(dppp)5 - 10100 - 130Cost-effective, good for aryl bromidesAryl bromides and chlorides

Note: This data is synthesized from multiple literature sources for illustrative purposes.[1][9][10][11][12] Optimal conditions must be determined empirically.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a bromopyridine substrate. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: High-Performance Coupling with a Buchwald Ligand System

This protocol utilizes a modern, highly active catalyst system suitable for challenging substrates.

Rationale: The use of a bulky, electron-rich biarylphosphine ligand (SPhos) in combination with a Pd(II) precatalyst generates a highly active Pd(0) species in situ.[9][10] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective bases that are non-nucleophilic and have good solubility in the chosen solvent systems, facilitating the crucial transmetalation step.[9] 1,4-Dioxane is a common high-boiling aprotic solvent for these reactions.[13]

Step-by-Step Procedure:

  • Reactant Setup: To a dry reaction vial equipped with a magnetic stir bar, add the 5-bromopyridine derivative (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and cesium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., G3-SPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Palladium Acetate System

This protocol offers a simpler, albeit potentially less efficient, alternative for initial screening.

Rationale: Palladium(II) acetate can serve as a precatalyst, being reduced in situ to the active Pd(0) species. While termed "ligand-free," it is debated whether the solvent or other species coordinate to palladium to form the active catalyst.[14] This system often requires higher temperatures and may not be suitable for all substrates but represents a cost-effective initial test.

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask, combine the 5-bromopyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a solvent mixture, such as 1,4-dioxane/water (4:1 v/v, 10 mL).

  • Degassing: Bubble an inert gas (Argon or Nitrogen) through the mixture for 10-15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring for 4-18 hours. Monitor the reaction by TLC.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1.

Workflow and Visualization

A systematic approach is key to successfully developing a cross-coupling methodology.

Experimental_Workflow start Define Substrates (Bromopyridine + Boronic Acid) screen_cat Catalyst Screening (Pd vs. Ni, Ligand Choice) start->screen_cat screen_base Base Screening (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_cat->screen_base screen_solv Solvent Screening (Dioxane, Toluene, 2-MeTHF) screen_base->screen_solv optimize Optimization (Temp, Concentration, Time) screen_solv->optimize scale_up Scale-Up & Isolation optimize->scale_up

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. As a specialized reagent used by researchers in drug development and o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. As a specialized reagent used by researchers in drug development and organic synthesis, understanding its unique chemical properties is paramount to ensuring personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly.

Hazard Profile and Core Safety Principles

Before handling waste, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can construct a reliable hazard profile by analyzing its structural components: the brominated pyridine ring and the phenylboronic acid moiety.

  • Boronic Acids: This class of compounds is known to cause skin, eye, and respiratory irritation.[1] Furthermore, studies on various boronic acids and their derivatives have indicated potential mutagenicity, meaning they may cause genetic defects.[2][3] Therefore, this compound must be handled as a suspected mutagen.

  • Brominated Pyridines: Brominated aromatic compounds can be toxic and pose a significant environmental hazard if not disposed of correctly.[4] The pyridine structure itself is a flammable and toxic chemical base.[5][6]

This composite profile dictates that 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid must be treated as toxic, irritant, potentially mutagenic, and ecotoxic hazardous waste . Under no circumstances should it be disposed of down the drain or in standard laboratory trash.[5][7]

Hazard ClassificationAssociated RiskRationale
Acute Toxicity Harmful if swallowed.Derived from hazards of pyridine and brominated aromatic compounds.
Skin/Eye Irritation Causes skin and serious eye irritation.[2]A common characteristic of boronic acids.
Respiratory Irritation May cause respiratory irritation.[2]Inhalation of the powdered solid should be avoided.
Germ Cell Mutagenicity Suspected of causing genetic defects.[2]Based on data from analogous boronic acid derivatives.[3]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Brominated organic compounds can be persistent in the environment.[4]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA).[8]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing standard laboratory PPE. The rationale is to prevent accidental exposure through the primary routes: inhalation, ingestion, and skin/eye contact.

  • Nitrile Gloves: To prevent skin contact.

  • Safety Goggles: To protect against splashes or airborne powder.

  • Lab Coat: To protect clothing and skin.

  • Work within a Fume Hood: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Step 2: Waste Collection at the Point of Generation

All waste containing this compound, whether it's the pure solid, contaminated consumables (e.g., weigh boats, gloves), or reaction residues, must be collected at the source in a designated hazardous waste container.[10] This area is known as a Satellite Accumulation Area (SAA).[8]

Step 3: Select and Prepare the Waste Container

The choice of container is critical for safe storage and transport.

  • Compatibility: Use a chemically resistant container made of glass or high-density polyethylene (HDPE).[11] Do not use metal containers for any aqueous waste streams, as corrosion can occur.

  • Integrity: The container must be in good condition, free of cracks, and have a tightly sealing screw-top cap to prevent leaks or spills.[12]

  • Original Containers: If possible, using the original manufacturer's container is a good practice.[11] If reusing a container, ensure any previous labels are completely defaced or removed.[12]

Step 4: Critical Waste Segregation

Proper segregation is mandatory to prevent dangerous chemical reactions and to ensure the waste can be processed safely by the disposal facility.[11][13]

  • Designate as Halogenated Organic Waste: Due to the presence of bromine, this compound must be disposed of in a container specifically designated for halogenated organic waste .

  • Why Segregate? Mixing halogenated waste with non-halogenated waste complicates the disposal process. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide) and prevent the formation of highly toxic dioxins. This process is more energy-intensive and costly than standard solvent incineration.

Step 5: Accurate and Compliant Labeling

Regulatory agencies like the EPA and OSHA require meticulous labeling of hazardous waste.[10][14]

  • The label must clearly state the words "Hazardous Waste" .[8]

  • List the full chemical name: "4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid" . Do not use abbreviations or chemical formulas.[11]

  • Include an accurate list of all other components in the container (e.g., solvents with percentages).

  • Indicate the primary hazards using appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard symbol for mutagenicity).[8]

Step 6: Safe Storage and Accumulation

Store the sealed and labeled waste container in a designated SAA.

  • Secondary Containment: Place the container within a larger, unbreakable secondary container (like a plastic tub) to contain any potential leaks.[13][15]

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials, particularly strong acids or strong oxidizing agents, to prevent accidental reactions.[5][13]

  • Accumulation Limits: Be aware of your institution's and EPA's limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons) and the time limits for storage once the container is moved to a Central Accumulation Area (CAA).[8][10]

Step 7: Arrange for Final Disposal

Do not attempt to treat or neutralize this chemical waste in the lab.[16]

  • Once the waste container is full (leaving at least 5% headspace for expansion), or as per your facility's schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[12]

  • Ensure all documentation, such as waste manifests, is completed accurately as required by your EHS office and the Department of Transportation.[10]

Disposal Decision Workflow

The following diagram illustrates the logical steps for properly segregating waste containing 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

G cluster_assessment Hazard Assessment cluster_action Action Protocol start Waste Generated (Solid, Solution, or Contaminated Material) is_boronic_acid Contains Boronic Acid Moiety? (Irritant, Potential Mutagen) start->is_boronic_acid is_brominated Contains Bromine? (Halogenated, Ecotoxic) is_boronic_acid->is_brominated Yes container Select Leak-Proof, Compatible Container (Glass or HDPE) is_brominated->container Yes labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms container->labeling segregate SEGREGATE AS HALOGENATED ORGANIC WASTE labeling->segregate store Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store end_node Contact EHS for Pickup store->end_node

Caption: Decision workflow for the disposal of 4-(5-bromo-pyridin-2-yl)aminocarbonylphenylboronic acid.

References

  • JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Haley, J. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Stanton, P. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Wallace, K. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

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  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid. PubChem. [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8991–8996. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. National Center for Biotechnology Information. [Link]

  • Pierson, J. B., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 997–1007. [Link]

  • Fernandes, G. F. S., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3277. [Link]

  • Leny, F., & Vaultier, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]

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Handling

Comprehensive Safety and Handling Guide for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic Acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. As a compound integrating a halogenated pyridine, an am...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid. As a compound integrating a halogenated pyridine, an amide linker, and a phenylboronic acid moiety, it necessitates a multi-faceted approach to safety, considering the potential hazards of each structural component. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks.

At-a-Glance Hazard Assessment

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust hazard assessment can be constructed by analyzing its structural analogs and constituent functional groups. The primary hazards are associated with the bromopyridine and boronic acid functionalities. Data for the closely related 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid indicates potential for irritation and mutagenicity[1]. The presence of the bromo-substituent on the pyridine ring may enhance toxicity.

Table 1: Anticipated GHS Hazard Classifications

Hazard Class GHS Hazard Code (Anticipated) Potential Effect
Skin Corrosion/Irritation H315 Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation[1][2][3]
Germ Cell Mutagenicity H341 Suspected of causing genetic defects[1]

| Acute Toxicity (Oral) | H301/H302 | Potentially toxic or harmful if swallowed[2][3][4] |

This assessment necessitates handling the compound with stringent controls to prevent contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid in its solid (powder) form or in volatile organic solvents must be performed inside a certified chemical fume hood.[5][6][7] This is the most critical engineering control to minimize inhalation of fine particulates and vapors, which may cause respiratory irritation.[3][5][6]

Eye and Face Protection
  • Chemical Safety Goggles: Tightly-fitting chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times.[4]

  • Face Shield: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during neutralization of waste), a face shield must be worn in addition to safety goggles to protect the entire face.[5]

Hand Protection

Given the compound's structure, which combines a halogenated aromatic with an organic acid, selecting the appropriate glove material is crucial. Nitrile gloves are a common choice for general laboratory work but may offer limited protection against prolonged exposure to certain halogenated solvents or pyridines.[8]

  • Recommended Practice: Double-gloving is the preferred method.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A glove with higher chemical resistance, such as neoprene or butyl rubber, should be worn over the nitrile glove, especially during procedures with a high potential for contamination.

  • Inspection: Always inspect gloves for tears or punctures before use.[6]

  • Replacement: If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Do not reuse disposable gloves.

Table 2: Glove Selection Guide

Glove Material Splash Protection Extended Contact Rationale
Nitrile Good Not Recommended Provides excellent dexterity and protection from incidental contact with the solid.[5][7]
Neoprene Excellent Good Offers a broader range of chemical resistance, suitable for handling solutions.

| Butyl Rubber | Excellent | Excellent | Recommended for handling pure pyridine and many halogenated compounds; consider for waste handling.[8] |

Body Protection

A flame-resistant laboratory coat must be worn and fully buttoned.[5] Ensure cuffs are snug around the wrist. For procedures involving large volumes, a chemical-resistant apron should be worn over the lab coat.[6] Closed-toe shoes are mandatory; perforated shoes or sandals are strictly prohibited.[5]

Operational Handling & Workflow

Adherence to a structured workflow minimizes exposure and reduces the risk of cross-contamination.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal a Receive & Log Compound b Store in Designated Area (Cool, Dry, Away from Incompatibles) a->b c Don Full PPE b->c d Weigh Solid in Fume Hood (Use Anti-Static Weighing Dish) c->d e Prepare Solution in Fume Hood d->e f Perform Reaction Under Inert Atmosphere (If Required) e->f g Quench & Workup Procedures f->g h Segregate Waste Streams (Solid, Aqueous, Organic) g->h i Decontaminate Glassware h->i j Dispose of Waste via EHS i->j k Doff PPE & Wash Hands j->k

Caption: Standard laboratory workflow for handling the target compound.

Step-by-Step Handling Protocol:
  • Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it segregated from strong oxidizing agents and strong bases, as boronic acids can undergo oxidation or base-mediated decomposition.[9][10]

  • Weighing:

    • Perform all weighing operations inside a chemical fume hood or on a balance with localized exhaust ventilation to prevent inhalation of airborne powder.

    • Use an anti-static weighing dish to prevent dispersal of the fine powder.

    • Tare the balance with the dish before adding the compound.

    • Carefully transfer the desired amount using a clean spatula.

    • Close the primary container immediately after weighing.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

    • Ensure the process is conducted in the fume hood.

  • Reaction Monitoring and Work-up:

    • Conduct all reactions in a fume hood.

    • Be aware that arylboronic acids can be unstable under certain conditions, such as in the presence of copper salts or strong oxidants, which can lead to degradation.[9][11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spill (Solid or Liquid, <1 g or <50 mL, contained in fume hood)
  • Alert Personnel: Notify others in the immediate vicinity.

  • Maintain Control: Ensure the fume hood sash remains at the proper height.

  • PPE: Wear the full PPE ensemble described in Section 2.

  • Containment & Cleanup:

    • Solid Spill: Gently cover the spill with a dry absorbent material like vermiculite or sand to avoid raising dust.[7] Carefully scoop the mixture into a labeled hazardous waste container.

    • Liquid Spill: Cover the spill with an inert absorbent material (e.g., spill pillows, vermiculite).[6][7]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.[6]

  • Reporting: Report the incident to the laboratory supervisor.

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the area and alert all personnel to leave.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor immediately. Provide details on the chemical spilled and the location.

  • Do Not Attempt to Clean: Allow only trained emergency responders to handle the cleanup.

Waste Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain.[5]

Waste Segregation
  • Solid Waste: Includes contaminated weighing paper, gloves, absorbent materials, and residual solid compound. Collect in a clearly labeled, sealed hazardous waste container designated for "Solid Halogenated Organic Waste".[6]

  • Organic Liquid Waste: Includes reaction mixtures and organic rinsates. Collect in a labeled "Halogenated Organic Liquid Waste" container.

  • Aqueous Liquid Waste: Includes aqueous layers from workups. Boronic acids can be converted to more water-soluble boronate salts under basic conditions.[5] While this can aid in cleaning glassware, the resulting aqueous solution must still be collected as hazardous waste. Collect in a labeled "Aqueous Hazardous Waste" container. Do not neutralize large quantities of waste as a primary disposal method without EHS approval.[12]

G cluster_type Identify Waste Type cluster_containers Segregate into Labeled Containers start Waste Generated is_solid Solid? start->is_solid is_aqueous Aqueous? is_solid->is_aqueous No (Liquid) solid_waste Solid Hazardous Waste (e.g., Contaminated PPE, Powder) is_solid->solid_waste Yes aqueous_waste Aqueous Hazardous Waste (e.g., Workup Layers) is_aqueous->aqueous_waste Yes organic_waste Halogenated Organic Liquid Waste (e.g., Reaction Solvents) is_aqueous->organic_waste No (Organic) end Arrange for EHS Pickup solid_waste->end aqueous_waste->end organic_waste->end

Caption: Decision workflow for proper waste segregation.

Decontamination of Glassware
  • Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the "Halogenated Organic Liquid Waste" container.

  • A subsequent wash with a basic solution (e.g., dilute NaOH) can help remove residual boronic acid by converting it to the more soluble boronate salt.[5] This rinsate must be collected as "Aqueous Hazardous Waste."

  • Follow with a standard wash using soap and water.

By adhering to these stringent safety, handling, and disposal protocols, researchers can effectively manage the risks associated with 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid and maintain a safe laboratory environment.

References

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  • Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(6), 1403-1415.
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  • PubChem. (n.d.). 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid.
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  • PubChem. (n.d.). 2-Amino-5-bromopyridine.
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